molecular formula C7H5BrClNO2 B023686 2-Amino-4-bromo-5-chlorobenzoic acid CAS No. 150812-32-1

2-Amino-4-bromo-5-chlorobenzoic acid

Cat. No.: B023686
CAS No.: 150812-32-1
M. Wt: 250.48 g/mol
InChI Key: QLUCPCIKLHKGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-5-chlorobenzoic acid (CAS 150812-32-1) is a versatile anthranilic acid derivative with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . This compound, also known as 4-Bromo-5-chloroanthranilic acid, is a valuable multifunctional scaffold in organic synthesis and pharmaceutical research . The presence of distinct amino, bromo, chloro, and carboxylic acid functional groups on a single benzene ring makes it an ideal precursor for constructing complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) . Researchers utilize this compound as a key building block in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, where the bromo substituent acts as a superior leaving group compared to the chloro group, allowing for selective functionalization . The carboxylic acid and adjacent amino group facilitate its use in heterocyclic chemistry, including the synthesis of novel quinoline, benzimidazole, and other nitrogen-containing heterocycles with potential biological activity. Proper handling is essential; this compound has a density of 1.892 g/cm³ and requires storage in a dark place under an inert atmosphere at room temperature to maintain stability . It is classified with the signal word "Warning" and hazard statements H318 and H412, indicating it causes serious eye damage and is harmful to aquatic life with long-lasting effects . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-amino-4-bromo-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUCPCIKLHKGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571268
Record name 2-Amino-4-bromo-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150812-32-1
Record name 2-Amino-4-bromo-5-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150812-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromo-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-chloroanthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMO-5-CHLOROANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QBQ8GHL3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromo-5-chlorobenzoic acid (CAS 150812-32-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Architectural Element in Modern Drug Discovery

In the intricate world of medicinal chemistry, the strategic value of a molecular scaffold is measured by its versatility, reactivity, and the novelty of the structures it can generate. 2-Amino-4-bromo-5-chlorobenzoic acid, a polysubstituted anthranilic acid derivative, has emerged as a compound of significant interest. Its unique arrangement of an amino group, a carboxylic acid, and two distinct halogens on an aromatic ring provides a rich platform for the synthesis of complex heterocyclic systems. This guide, intended for the discerning researcher, delves into the core technical aspects of this compound, from its synthesis and characterization to its pivotal role as a precursor in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. By understanding the fundamental chemistry and strategic applications of this building block, researchers can better harness its potential to construct novel molecular entities with significant pharmacological promise.

Physicochemical Profile and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective utilization in synthesis. While comprehensive, publicly available spectroscopic data for this compound is limited, this section compiles its known properties and provides an interpretive analysis based on the expected spectral characteristics and data from closely related analogs.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 150812-32-1[1]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
Appearance Solid (Typical for similar compounds)General Knowledge
Boiling Point 385.7±42.0 °C (Predicted)[1]
Density 1.892 g/cm³[1]
pKa 2.60 (Predicted)[1]
Spectroscopic Analysis: An Interpretive Approach

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring.

  • H-3: This proton is expected to be a singlet, appearing at a distinct chemical shift due to its unique electronic environment.

  • H-6: This proton is also expected to be a singlet.

The broad singlets for the -NH₂ and -COOH protons would also be present, with their chemical shifts being highly dependent on the solvent and concentration.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups:

  • Carbonyl Carbon (-COOH): Expected to be the most downfield signal, typically in the range of 165-175 ppm.

  • Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-150 ppm). The carbons attached to the halogens (C-4 and C-5) and the amino group (C-2) will show characteristic shifts.

1.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum will be characterized by the vibrational frequencies of its functional groups:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C=C Stretching: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-N, C-Cl, and C-Br Stretching: These will be present in the fingerprint region (below 1300 cm⁻¹).

1.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum will provide the molecular weight and fragmentation pattern.

  • Molecular Ion Peak ([M]⁺): A prominent cluster of peaks around m/z 249, 251, and 253, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

  • Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the halogen atoms will lead to characteristic isotopic patterns in the fragment ions.

Synthesis of this compound: A Strategic Approach

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach involves the sequential halogenation of a simpler, commercially available starting material. A plausible starting material is 2-amino-5-chlorobenzoic acid.

G Target This compound Intermediate1 2-Amino-5-chlorobenzoic acid Target->Intermediate1 Electrophilic Bromination StartingMaterial Anthranilic Acid Intermediate1->StartingMaterial Electrophilic Chlorination

Caption: Retrosynthetic analysis of this compound.

The forward synthesis would, therefore, involve the bromination of 2-amino-5-chlorobenzoic acid. The directing effects of the substituents on the aromatic ring are crucial in determining the position of bromination. The amino group (-NH₂) is a strong activating group and is ortho-, para- directing. The carboxylic acid (-COOH) is a deactivating group and is meta- directing. The chloro group (-Cl) is deactivating but ortho-, para- directing. In 2-amino-5-chlorobenzoic acid, the positions ortho and para to the strongly activating amino group are C3 and C6. The position para to the chloro group is C2 (already substituted). The position ortho to the chloro group is C4 and C6. The position meta to the carboxylic acid is C4 and C6. The convergence of these directing effects, particularly the strong activation by the amino group, suggests that electrophilic substitution is most likely to occur at position 4.

Proposed Experimental Protocol for Synthesis

This protocol is a theoretical, yet chemically sound, procedure based on standard methods for the bromination of activated aromatic rings.

Step 1: Bromination of 2-Amino-5-chlorobenzoic acid

G cluster_0 Reaction Scheme cluster_1 Workflow Start 2-Amino-5-chlorobenzoic acid Reagents + Br₂ in Acetic Acid Product This compound A Dissolve B Add Bromine A->B C React B->C D Quench C->D E Isolate D->E F Purify E->F

Caption: Proposed synthesis workflow for this compound.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (aqueous)

  • Ice-cold water

  • Standard laboratory glassware

Procedure:

  • In a fume hood, dissolve 2-amino-5-chlorobenzoic acid in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the orange color of bromine disappears.

  • The solid precipitate of this compound is then collected by vacuum filtration.

  • Wash the solid with copious amounts of cold water to remove any remaining acetic acid and salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Self-Validation and Causality: The choice of acetic acid as a solvent is due to its ability to dissolve the starting material and its stability towards bromine. The low temperature during bromine addition is crucial to control the reaction rate and minimize potential side reactions. The aqueous workup with sodium bisulfite is a standard and effective method for neutralizing unreacted bromine. Recrystallization is a fundamental technique for purifying solid organic compounds, ensuring the high purity required for subsequent applications.

Applications in Pharmaceutical Research and Development

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the construction of heterocyclic scaffolds, which are prevalent in many drug molecules.

A Key Building Block for Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of quinazolinone derivatives, a class of compounds known to exhibit a wide range of biological activities, including as kinase inhibitors for cancer therapy.

A specific and highly relevant example is the synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one . This compound serves as a core scaffold for the development of more complex kinase inhibitors.

Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one:

A reaction has been reported involving this compound and formimidamide acetate in ethanol under reflux conditions to yield 7-Bromo-6-chloroquinazolin-4(3H)-one.

G Start This compound Product 7-Bromo-6-chloroquinazolin-4(3H)-one Start->Product Cyclocondensation Reagent Formimidamide acetate Reagent->Product Solvent Ethanol, Reflux Solvent->Product

Caption: Synthesis of a quinazolinone core from this compound.

Experimental Protocol (Based on literature for similar transformations):

  • To a solution of this compound in ethanol, add formimidamide acetate.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, being a solid, may precipitate out of the solution upon cooling.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization.

Mechanistic Insight: This reaction is a cyclocondensation. The amino group of the anthranilic acid derivative attacks one of the electrophilic carbons of formimidamide acetate, followed by an intramolecular cyclization and elimination of water and other small molecules to form the stable quinazolinone ring system. This approach is a common and efficient method for the synthesis of this important heterocyclic core.

Potential in the Synthesis of SGLT2 Inhibitors

While direct evidence for the use of this compound in the synthesis of approved SGLT2 inhibitors is not prominent in the literature, a closely related compound, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of Dapagliflozin and Empagliflozin, both blockbuster drugs for the treatment of type 2 diabetes.[2][3] This highlights the pharmaceutical industry's interest in this substitution pattern on the benzoic acid scaffold. The presence of the additional amino group in the title compound offers a handle for further derivatization, potentially leading to the development of novel SGLT2 inhibitors with different pharmacological profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on aggregated GHS data, this compound may be harmful if swallowed, cause serious eye damage, and may cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse the affected area with plenty of water and seek medical advice.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides chemists with a versatile tool for the construction of complex and biologically relevant molecules. While its full potential is still being explored, its demonstrated utility as a precursor to kinase inhibitor scaffolds underscores its importance in modern drug discovery. As the demand for novel therapeutics continues to grow, it is certain that this and other similarly functionalized building blocks will play an increasingly critical role in the development of the next generation of medicines. Future research into novel synthetic routes and the exploration of its use in the synthesis of a wider range of bioactive compounds will undoubtedly continue to expand the horizons of its application.

References

physicochemical properties of 2-Amino-4-bromo-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromo-5-chlorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, identified by CAS Number 150812-32-1, is a halogenated aromatic compound of significant interest in modern organic synthesis. Its molecular architecture, featuring an amino group, a carboxylic acid, and strategically positioned bromine and chlorine atoms, makes it a highly versatile intermediate. This guide provides an in-depth exploration of its core physicochemical properties, analytical characterization methodologies, and handling protocols, designed for researchers and professionals in drug development, agrochemical synthesis, and materials science.[1] The strategic placement of multiple functional groups allows for diverse derivatization and coupling reactions, establishing this molecule as a critical precursor for complex chemical frameworks.

Compound Identification and Structural Information

Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 150812-32-1[1][2][3]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
IUPAC Name This compound[4]
InChI Key HDKYIPMDJJVHHA-UHFFFAOYSA-N[5]
Canonical SMILES C1=C(C(=C(C(=C1Cl)Br)N)C(=O)O)[4]

The structure is a benzoic acid derivative substituted with an amino group at the ortho position and halogen atoms at the para (bromo) and meta (chloro) positions relative to the carboxylic acid. This specific arrangement is crucial to its reactivity and utility as a synthetic building block.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in synthetic protocols. This compound is typically a stable solid at ambient temperatures.

PropertyValueComments & ImplicationsSource
Appearance Tan solid / powderA physical characteristic noted in product specifications.[1]
Melting Point 219-222 °CIndicates high thermal stability and a solid state at room temperature, simplifying handling and weighing.
Boiling Point 385 °C (estimated)High boiling point is typical for substituted benzoic acids.[1]
Solubility Soluble in methanol and DMSO.The solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and methanol is key for its use in various organic reactions, allowing it to be effectively incorporated into reaction mixtures.[1]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the carboxylic acid (-COOH) proton. The two aromatic protons will appear as singlets or doublets in the δ 6.5-8.0 ppm region. The amino group protons typically present as a broad singlet, with a chemical shift that can vary based on solvent and concentration. The highly deshielded carboxylic acid proton is expected as a broad singlet far downfield, often above δ 10 ppm.[6]

  • ¹³C NMR: The carbon NMR would reveal signals for the seven unique carbon atoms. The carbonyl carbon of the carboxylic acid is expected around δ 170 ppm, while the aromatic carbons, including those bonded to the halogens, would appear in the δ 110-150 ppm range.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • N-H Stretching: Two distinct bands are expected in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine.[7]

  • C=O Stretching: A strong, sharp absorption band between 1680–1720 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.[7]

  • C-Br / C-Cl Stretching: Vibrations for carbon-halogen bonds are typically found in the fingerprint region, between 500–800 cm⁻¹.[7]

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio, confirming the molecular weight. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak, which is a definitive confirmation of the compound's elemental composition.

Experimental Protocols for Physicochemical Analysis

To ensure scientific integrity, all experimental protocols must be robust and self-validating. The following workflows outline standard procedures for characterizing this compound.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Methodology:

  • Sample Preparation: Finely powder a small amount of the tan solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (10-15 °C/min) to quickly determine an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) when the temperature is within 20 °C of the approximate range to precisely determine the onset and completion of melting.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Powder Sample B 2. Load Capillary Tube A->B C 3. Place in Apparatus B->C Transfer D 4. Rapid Scan (Approx. MP) C->D E 5. Slow Scan (Precise MP) D->E F Result: Melting Range E->F Record Range

Caption: Workflow for Melting Point Determination.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a cornerstone of quality control, providing quantitative data on the purity of a compound and detecting any process-related impurities or degradation products. A single, sharp, well-defined peak indicates high purity.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Preparation: Prepare the sample to be analyzed at a concentration within the calibration range. Filter through a 0.45 µm syringe filter to remove particulates.[8]

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of the analyte).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set to a wavelength of maximum absorbance (determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and the sample.

  • Quantification: Determine the area of the main peak and any impurity peaks. Purity is typically calculated as the area percent of the main peak relative to the total area of all peaks.

HPLC_Workflow A 1. Prepare Standards & Sample B 2. Filter Sample (0.45 µm) A->B D 4. Inject Sample onto Column B->D C 3. Configure HPLC System (Column, Mobile Phase, Detector) C->D E 5. Detect Eluting Compounds (UV) D->E F 6. Integrate Peak Areas E->F G Result: Purity (%) F->G

Caption: General Workflow for HPLC Purity Analysis.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. Based on data for structurally similar compounds and general chemical safety principles, the following precautions should be observed.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][9]

  • Personal Protective Equipment (PPE): Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles or a face shield.[2][9]

  • Hazard Statements: Similar halogenated amino-aromatic compounds are often associated with the following hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][10]

  • Handling: Avoid creating dust.[9] Wash hands thoroughly after handling.[2][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

Conclusion

This compound is a key chemical intermediate with well-defined physical properties that facilitate its use in a variety of synthetic applications. Its high melting point and solubility in common organic solvents make it a practical and versatile reagent. The structural complexity, confirmed through spectroscopic methods, provides multiple reactive sites, enabling its role as a foundational block in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Adherence to standardized analytical protocols and safety guidelines is essential for its effective and safe utilization in research and development.

References

2-Amino-4-bromo-5-chlorobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Amino-4-bromo-5-chlorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, a halogenated aromatic compound, stands as a pivotal intermediate in the landscape of modern chemical synthesis. Its unique molecular architecture, featuring a strategically substituted benzene ring, makes it a highly versatile building block for creating complex molecules. This guide offers a comprehensive exploration of its molecular structure, physicochemical properties, and spectroscopic signature. For researchers, scientists, and drug development professionals, a deep understanding of this molecule's structure is paramount, as it directly dictates its reactivity and suitability for applications in pharmaceuticals, agrochemicals, and materials science. The compound's multifaceted nature, with its amino, carboxylic acid, and dual halogen substituents, provides multiple reaction pathways for constructing sophisticated molecular frameworks.

Molecular Identity and Physicochemical Profile

The foundational step in utilizing any chemical compound is to confirm its identity and understand its basic physical properties. These parameters are critical for reaction planning, purification, and safe handling.

1.1. Chemical Identifiers

  • IUPAC Name: this compound

  • CAS Number: 150812-32-1[1][2][3][4][5]

  • Molecular Formula: C₇H₅BrClNO₂[1][2][5][6]

  • Synonyms: 4-Bromo-5-chloroanthranilic acid

1.2. Physicochemical Properties

The properties summarized below provide essential data for laboratory use, from determining appropriate solvents to setting reaction temperatures.

PropertyValueSource(s)
Molecular Weight 250.48 g/mol [1][5]
Appearance Tan or off-white solid/powder[5]
Boiling Point ~385.7 °C (Predicted)[1][5]
Melting Point 187.1 °C (Predicted)[1]
Solubility Soluble in methanol[5]

1.3. Molecular Structure Visualization

The spatial arrangement of atoms and functional groups is the ultimate determinant of a molecule's chemical behavior. The diagram below illustrates the substitution pattern on the benzoic acid core.

Caption: 2D structure of this compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide irrefutable evidence for the molecular structure. The following sections detail the expected spectral characteristics, which serve as a benchmark for researchers verifying the identity and purity of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.

  • ¹H NMR (Proton NMR): The proton NMR spectrum will reveal the electronic environment of the hydrogen atoms.

    • Aromatic Protons: Two distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm). These will appear as singlets, as they have no adjacent protons to couple with. The differing electronic effects of the adjacent substituents will cause them to have unique chemical shifts.

    • Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons. The chemical shift can vary depending on the solvent and concentration.

    • Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>10 ppm), corresponding to the acidic proton. This signal can also be variable and may exchange with deuterium in solvents like DMSO-d₆.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments.

    • Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, as each is in a unique electronic environment due to the unsymmetrical substitution pattern.

    • Carboxyl Carbon (-COOH): One signal in the downfield region (typically 165-185 ppm), characteristic of a carboxylic acid carbon.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of their bonds.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
**Amino (-NH₂) **N-H Stretch3300 - 3500 (two bands)
Carboxylic Acid (-COOH) O-H Stretch2500 - 3300 (very broad)
Carboxylic Acid (-COOH) C=O Stretch1680 - 1720
Aromatic Ring C=C Stretch1450 - 1600
Haloalkane C-Cl Stretch600 - 800
Haloalkane C-Br Stretch500 - 600

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a complex molecular ion cluster due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio). This results in a characteristic pattern of peaks (M, M+2, M+4, M+6), which is a definitive signature for a compound containing one bromine and one chlorine atom. The most abundant peak will correspond to the nominal mass of 250 amu.

Synthesis, Reactivity, and Applications

The structure of this compound directly enables its role as a versatile synthetic intermediate.

3.1. General Synthetic Approach

While various specific synthetic routes exist, a common strategy involves the halogenation of a substituted anthranilic acid precursor. The precise control of reaction conditions is crucial to achieve the desired regioselectivity of the bromine and chlorine atoms.

3.2. Reactivity Profile and Logical Workflows

The molecule's utility stems from the differential reactivity of its functional groups, allowing for selective chemical modifications. This workflow is central to its application in multi-step syntheses.

G cluster_0 Reaction Pathways cluster_1 Synthetic Outcomes A This compound (Core Molecule) B Amino Group (-NH₂) Modification (e.g., Diazotization, Amide Formation) A->B Selective N-functionalization C Carboxyl Group (-COOH) Modification (e.g., Esterification, Amide Formation) A->C Selective C-functionalization D Halogen Atom (-Br, -Cl) Modification (e.g., Cross-Coupling Reactions) A->D Selective C-C/C-N bond formation E Pharmaceutical APIs B->E F Agrochemicals (Herbicides, Fungicides) B->F C->E C->F G Functional Materials (Dyes, Polymers) D->G

Caption: Logical workflow of synthetic applications.

3.3. Key Applications

  • Pharmaceuticals: It serves as a precursor for various Active Pharmaceutical Ingredients (APIs). The ability to selectively modify its functional groups is fundamental to building the complex molecular architectures of many therapeutic agents.

  • Agrochemicals: The compound is a valuable intermediate for developing novel crop protection agents like herbicides, insecticides, and fungicides.

  • Materials Science: Its rigid aromatic core and reactive sites can be incorporated into polymers, dyes, and other functional materials to tune electronic or optical properties.

Safety and Handling

Scientific integrity demands a commitment to safety. Proper handling of this compound is essential to mitigate risks in a laboratory setting.

4.1. Hazard Identification

Based on aggregated GHS information, this compound presents several hazards:

  • H318: Causes serious eye damage.[1]

  • H302: Harmful if swallowed.[1]

  • May cause skin and respiratory irritation.[7][8]

4.2. Recommended Handling Protocols

A self-validating safety system should always be in place when handling this chemical.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4][9]

    • Hand Protection: Wear suitable chemical-resistant gloves.[4][9]

    • Body Protection: Wear a laboratory coat.[4]

  • Handling Procedures: Avoid breathing dust.[8] Wash hands thoroughly after handling.[7] Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9]

Conclusion

This compound is more than a simple chemical; it is a testament to the power of structural chemistry. Its carefully arranged functional groups—an amine, a carboxylic acid, a bromine, and a chlorine on an aromatic scaffold—create a molecule of immense synthetic potential. For the drug development professional, it is a key to novel therapeutics. For the materials scientist, it is a foundation for innovative materials. This guide has provided a detailed technical overview of its structure, a cornerstone for its safe and effective application in advancing scientific research.

References

A Technical Guide to the Regioselective Synthesis of 2-Amino-4-bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4-bromo-5-chlorobenzoic acid (CAS No. 150812-32-1) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its strategic placement of amino, carboxyl, bromo, and chloro groups makes it an invaluable intermediate in the development of active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] This guide provides an in-depth, scientifically grounded methodology for the synthesis of this target molecule. We will explore the strategic considerations for achieving the desired regiochemistry and present a detailed, two-step synthetic pathway commencing from 5-chloro-2-nitrobenzoic acid. The protocol emphasizes causality, experimental robustness, and safety, providing researchers and drug development professionals with a reliable framework for its preparation.

Introduction and Strategic Importance

This compound is a halogenated anthranilic acid derivative. The unique substitution pattern on the benzene ring provides multiple reactive sites, enabling a wide range of subsequent chemical modifications. This versatility is leveraged across various sectors of the chemical industry:

  • Pharmaceuticals: It serves as a key precursor for constructing complex molecular scaffolds found in numerous therapeutic agents. The compound's structure allows for selective modifications and coupling reactions essential for building APIs.

  • Agrochemicals: The molecule is a valuable intermediate for creating new crop protection agents, including herbicides, insecticides, and fungicides. The functional groups can be manipulated to fine-tune the biological activity and environmental profile of the final products.

  • Materials Science: The rigid aromatic core and reactive substituents can be incorporated into polymers and dyes to modulate their electronic or optical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 150812-32-1[1][2]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
Physical State Solid (Tan powder)[1]
Boiling Point ~385 °C[1]
Solubility Soluble in methanol[1]

Synthetic Strategy and Design

The primary challenge in synthesizing this compound is achieving the precise 2,4,5-substitution pattern on the benzoic acid core. A direct electrophilic bromination of 2-amino-5-chlorobenzoic acid is synthetically challenging due to the powerful ortho-, para- directing effect of the activating amino group, which would preferentially direct the incoming electrophile to the C3 position.

To overcome this regiochemical hurdle, a more robust strategy involves installing the substituents in a controlled sequence, leveraging the directing effects of a nitro group, which can be subsequently reduced to the desired amine. This leads to the following proposed two-step pathway:

  • Regioselective Bromination: Electrophilic bromination of 5-chloro-2-nitrobenzoic acid to yield 4-bromo-5-chloro-2-nitrobenzoic acid.

  • Nitro Group Reduction: Selective reduction of the nitro group to an amine to afford the final product, this compound.

This approach ensures the bromine atom is installed at the C4 position under the directing influence of the meta-directing nitro group and the ortho-, para- directing chloro group.

Synthetic_Workflow Start 5-chloro-2-nitrobenzoic acid Intermediate 4-bromo-5-chloro-2-nitrobenzoic acid Start->Intermediate Step 1: Bromination (NBS, H₂SO₄) Final This compound Intermediate->Final Step 2: Reduction (SnCl₂/HCl or Fe/HCl)

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols

This section provides step-by-step experimental procedures for the proposed synthetic pathway. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-bromo-5-chloro-2-nitrobenzoic acid (Intermediate)

Principle: This reaction is an electrophilic aromatic substitution. The starting material, 5-chloro-2-nitrobenzoic acid, has three substituents with competing directing effects. The nitro (-NO₂) and carboxylic acid (-COOH) groups are deactivating and meta-directing, while the chloro (-Cl) group is deactivating but ortho-, para-directing. The cumulative effect directs the incoming electrophile (Br⁺) to the C4 position, which is meta to the nitro group and ortho to the chloro group. N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is an effective source of the electrophilic bromine.

Caption: Simplified mechanism for electrophilic bromination.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-chloro-2-nitrobenzoic acid (1.0 eq).

  • Dissolution: Carefully add concentrated sulfuric acid (98%) with stirring, ensuring the temperature does not exceed 30°C. Stir until a homogenous solution is obtained.

  • Reagent Addition: Cool the mixture to 0-5°C using an ice-salt bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30-45 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the crude product under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Table 2: Reagents and Conditions for Bromination

Reagent/ParameterMolar Ratio/ValueRationale
5-chloro-2-nitrobenzoic acid1.0 eqStarting Material
N-Bromosuccinimide (NBS)1.05 eqBrominating agent; slight excess ensures complete reaction.
Concentrated H₂SO₄Solvent/CatalystActivates NBS to generate the Br⁺ electrophile.
Temperature0-10°C (addition), RT (reaction)Controls reaction rate and minimizes side-product formation.
Reaction Time12-16 hoursAllows for complete conversion of the starting material.
Step 2: Synthesis of this compound

Principle: This step involves the reduction of the aromatic nitro group to a primary amine. A classic and effective method is the use of a metal in acidic conditions, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in hydrochloric or acetic acid.[3] These methods are generally high-yielding and tolerant of the other functional groups (halogens, carboxylic acid) present on the ring. The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium.

Experimental Protocol (using SnCl₂/HCl):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 4-bromo-5-chloro-2-nitrobenzoic acid (1.0 eq) intermediate from Step 1.

  • Reagent Addition: Add ethanol or acetic acid as a solvent, followed by the addition of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 eq).

  • Reaction: Carefully add concentrated hydrochloric acid. An exothermic reaction may occur. Heat the mixture to reflux (typically 80-100°C) and maintain for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This will precipitate tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The final product can be purified by recrystallization to obtain a tan solid.

Table 3: Reagents and Conditions for Nitro Reduction

Reagent/ParameterMolar Ratio/ValueRationale
4-bromo-5-chloro-2-nitrobenzoic acid1.0 eqSubstrate
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)3-4 eqReducing agent; stoichiometric excess is required.
Concentrated HClAcidic MediumProton source for the reduction mechanism.
SolventEthanol or Acetic AcidSolubilizes the substrate and reagents.
TemperatureReflux (80-100°C)Provides activation energy for the reaction.
Reaction Time2-4 hoursTypical duration for complete reduction.

Safety and Handling

  • Sulfuric Acid: Highly corrosive. Handle with extreme care, using gloves, goggles, and a lab coat. Always add acid to water/ice, never the other way around.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin.

  • Nitro-Aromatic Compounds: Can be toxic and are often thermally unstable. Avoid excessive heating.

  • Hydrochloric Acid: Corrosive and gives off toxic fumes. Work in a fume hood.

  • Neutralization: The neutralization of the acidic reaction mixture from the reduction step is highly exothermic and releases CO₂ gas if bicarbonate is used. Perform this step slowly and with caution in a large vessel.

Conclusion

The synthesis of this compound is effectively achieved through a regiocontrolled, two-step process involving the bromination of 5-chloro-2-nitrobenzoic acid followed by the reduction of the nitro group. This strategic approach circumvents the directing group conflicts that would arise from direct halogenation of an aniline derivative, ensuring a high yield of the desired isomer. The protocols detailed in this guide are based on well-established, reliable chemical transformations and provide a solid foundation for the laboratory-scale production of this important chemical intermediate.

References

Spectroscopic Profile of 2-Amino-4-bromo-5-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-bromo-5-chlorobenzoic acid (CAS No. 150812-32-1), a halogenated aromatic compound, serves as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its molecular architecture, featuring amino, carboxylic acid, bromo, and chloro substituents, offers a rich landscape for chemical modifications. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and predicting its reactivity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by established spectroscopic principles and comparative data from analogous structures.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern on the benzene ring dictates the distinct spectroscopic signature of this compound. The interplay of electron-donating (amino) and electron-withdrawing (carboxylic acid, halogens) groups significantly influences the chemical environment of each atom, which is reflected in the NMR, IR, and MS data.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of direct experimental spectra for this compound, the following analysis is based on established chemical shift principles and data from structurally similar compounds.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and longer relaxation times.

¹H NMR Spectral Data (Predicted and Interpreted)

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the amino protons, and the carboxylic acid proton.

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Interpretation
Carboxylic Acid (-COOH)> 10Singlet (broad)The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
Aromatic C-H (H6)7.5 - 8.0SingletThis proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating amino group, leading to a downfield shift.
Aromatic C-H (H3)6.5 - 7.0SingletThis proton is ortho to the electron-donating amino group and meta to the electron-withdrawing bromine atom, resulting in an upfield shift compared to H6.
Amino (-NH₂)Variable (broad)Singlet (broad)The chemical shift of the amino protons can vary depending on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange.
¹³C NMR Spectral Data (Predicted and Interpreted)

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Carbon Type Predicted Chemical Shift (δ, ppm) Interpretation
Carboxylic Acid (-C OOH)165 - 175The carbonyl carbon is significantly deshielded due to the two electronegative oxygen atoms.
C2 (-C -NH₂)145 - 155This carbon is attached to the electron-donating amino group, resulting in a downfield shift.
C1 (-C -COOH)130 - 140The carbon bearing the carboxylic acid group is deshielded.
C5 (-C -Cl)125 - 135The carbon attached to chlorine experiences a moderate downfield shift.
C3115 - 125This carbon is shielded by the ortho amino group.
C6110 - 120This carbon is influenced by the adjacent carboxylic acid and chlorine substituents.
C4 (-C -Br)100 - 110The carbon attached to bromine is generally found at a relatively upfield position for substituted carbons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

IR Spectral Data (Predicted and Interpreted)

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity Interpretation
3500 - 3300N-H stretchingMedium-StrongAsymmetric and symmetric stretching of the primary amine group.
3300 - 2500O-H stretchingStrong, BroadCharacteristic broad absorption of the carboxylic acid O-H due to hydrogen bonding.
1700 - 1650C=O stretchingStrongCarbonyl stretch of the carboxylic acid group.
1620 - 1580N-H bending & C=C stretchingMediumOverlapping bands from the amine scissoring and aromatic ring stretching.
1450 - 1400C-O-H bendingMediumIn-plane bending of the carboxylic acid O-H.
1300 - 1200C-N stretchingMedium-StrongStretching vibration of the aryl amine C-N bond.
800 - 600C-Cl stretchingStrongCharacteristic absorption for the carbon-chlorine bond.
700 - 550C-Br stretchingMedium-StrongCharacteristic absorption for the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Instrumentation: Utilize a mass spectrometer capable of high-resolution mass analysis (e.g., Q-TOF or Orbitrap).

  • Data Acquisition (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is detected.

  • Data Acquisition (EI): The sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

Mass Spectral Data (Predicted and Interpreted)

The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Molecular Ion Region: The exact mass of this compound (C₇H₅BrClNO₂) is approximately 248.9192 u. The mass spectrum will exhibit a complex molecular ion cluster due to the isotopes of Br and Cl.

Key Fragmentation Pathways (EI): The fragmentation of aromatic carboxylic acids often involves the loss of neutral molecules such as H₂O, CO, and CO₂.

fragmentation M [C₇H₅BrClNO₂]⁺˙ m/z ≈ 249/251/253 M_H2O [M - H₂O]⁺˙ M->M_H2O - H₂O M_COOH [M - COOH]⁺ M->M_COOH - •COOH M_Br [M - Br]⁺ M->M_Br - •Br M_Cl [M - Cl]⁺ M->M_Cl - •Cl

The Solubility Profile of 2-Amino-4-bromo-5-chlorobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Amino-4-bromo-5-chlorobenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, detailed experimental protocols for its determination, and guidance on data interpretation. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and practical methodologies to determine its solubility profile for their specific applications.

Introduction: The Importance of Understanding Solubility

This compound, a substituted anthranilic acid derivative, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its utility in these applications is fundamentally linked to its solubility characteristics. A thorough understanding of its solubility in various organic solvents is critical for:

  • Reaction Condition Optimization: Ensuring the compound is sufficiently soluble in a reaction solvent is crucial for achieving optimal reaction kinetics and yields.

  • Purification and Crystallization: Solubility data is essential for developing effective crystallization and purification protocols, enabling the isolation of the compound in a high-purity form.

  • Formulation Development: For pharmaceutical applications, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation design, impacting its bioavailability and therapeutic efficacy.[1]

This guide will provide the necessary tools to empirically determine and theoretically understand the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound in a given organic solvent is a result of the interplay of its various structural features:

  • The Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • The Carboxylic Acid Group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

  • The Amino Group (-NH2): Similar to the carboxylic acid group, the amino group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.

  • The Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms are electronegative, introducing polarity to the C-X bond. However, their overall effect on solubility is complex. They increase the molecular weight and surface area, which can decrease solubility. Their ability to participate in halogen bonding may slightly enhance solubility in specific solvents.

Based on these features, we can make some general predictions:

  • High Solubility: Expected in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol, due to the strong hydrogen bonding capabilities of the carboxylic acid and amino groups.

  • Moderate Solubility: Likely in moderately polar solvents such as acetone and ethyl acetate.

  • Low Solubility: Expected in nonpolar solvents like toluene, hexane, and cyclohexane, as the polar functional groups will have unfavorable interactions with these solvents.

The principles governing the solubility of substituted benzoic acids are well-documented and provide a strong basis for these predictions.[2][3]

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. It is crucial to establish that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved solid no longer changes.[5]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Data Analysis and Presentation

The solubility is typically expressed in units of mg/mL or g/100mL. The results should be presented in a clear and organized manner, as shown in the template below.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)
Methanol5.1[Insert experimental data]
Ethanol4.3[Insert experimental data]
Acetone5.1[Insert experimental data]
Ethyl Acetate4.4[Insert experimental data]
Dichloromethane3.1[Insert experimental data]
Toluene2.4[Insert experimental data]
n-Hexane0.1[Insert experimental data]
Dimethyl Sulfoxide (DMSO)7.2[Insert experimental data]

Visualizing the Process and Concepts

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sample1 Withdraw supernatant equil->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample2->sample3 sample4 Analyze (HPLC/UV-Vis) sample3->sample4 result result sample4->result Calculate Solubility

Caption: Experimental workflow for the shake-flask solubility determination method.

Solubility_Factors cluster_structure Molecular Structure cluster_interactions Intermolecular Forces cluster_solubility Solubility Outcome compound This compound fg Functional Groups (-COOH, -NH2) compound->fg aromatic Aromatic Ring compound->aromatic halogens Halogens (-Br, -Cl) compound->halogens h_bond Hydrogen Bonding fg->h_bond dipole Dipole-Dipole fg->dipole vdw Van der Waals aromatic->vdw halogens->dipole polar_sol High in Polar Solvents h_bond->polar_sol dipole->polar_sol nonpolar_sol Low in Nonpolar Solvents vdw->nonpolar_sol

Caption: Relationship between molecular structure and solubility.

Safety Considerations

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[6] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has outlined the key theoretical considerations and a practical, reliable experimental protocol for determining the solubility of this compound in organic solvents. By following the methodologies described herein, researchers can generate the critical data needed to advance their work in organic synthesis, medicinal chemistry, and formulation science. The principles and procedures detailed in this guide provide a robust framework for understanding and quantifying the solubility of this and other related compounds.

References

A Comprehensive Technical Guide to 2-Amino-4-bromo-5-chlorobenzoic acid: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-5-chlorobenzoic acid, a halogenated aromatic compound, serves as a pivotal building block in various sectors of the chemical industry. Identified by its CAS number 150812-32-1, this multifaceted intermediate is instrumental in the advancements within pharmaceuticals, agrochemicals, and materials science. Its unique structure, featuring an amino group, a carboxylic acid, and both bromine and chlorine substituents, offers a versatile platform for selective modifications and coupling reactions. This guide provides an in-depth analysis of its commercial availability, synthesis, physicochemical properties, and key applications, offering critical insights for professionals in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis and product development.

PropertyValueSource
CAS Number 150812-32-1
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
Appearance Tan solid[1]
Boiling Point 385 °C[1]
Solubility Soluble in methanol[1]
Purity Typically >95%[2][3]
Spectral Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum provides crucial information for the structural confirmation of this compound. Key expected signals include distinct aromatic protons and exchangeable protons from the amino and carboxylic acid groups. The exact chemical shifts and coupling constants can vary slightly based on the solvent and concentration used during analysis.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-Br and C-Cl stretching in the fingerprint region.

Commercial Availability

This compound is commercially available from a variety of suppliers, primarily based in China and India. The material is typically offered in technical grade with purities generally exceeding 95%.

SupplierCountryPurityAvailable Quantities
Zarlish Polychemicals Private LimitedIndiaTechnical GradeBag (customizable)
Alfa ChemicalChinaHigh PurityBulk
Shanghai Yuanye Bio-Technology Co., Ltd.China98%Client-specified
Sigma-AldrichUSA (Partner)97%250 mg - 100 g
Chemsrc-95%250 mg - 10 g
AchmemUSA95%25 g - 500 g
ChemicalBook-95-99%Varies by supplier

Pricing is subject to the quantity ordered and the purity grade. For bulk quantities, it is advisable to contact the manufacturers or suppliers directly for a detailed quotation. Delivery times from Indian suppliers are typically within 3 to 15 working days.[1]

Synthesis of this compound

The synthesis of this compound can be approached through various routes, often starting from more readily available precursors. A common strategy involves the bromination of 2-amino-5-chlorobenzoic acid.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reaction Bromination cluster_product Product 2-Amino-5-chlorobenzoic Acid 2-Amino-5-chlorobenzoic Acid Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) 2-Amino-5-chlorobenzoic Acid->Brominating Agent (e.g., NBS) Reaction This compound This compound Brominating Agent (e.g., NBS)->this compound Formation Solvent (e.g., Sulfuric Acid) Solvent (e.g., Sulfuric Acid) Solvent (e.g., Sulfuric Acid)->Brominating Agent (e.g., NBS)

Caption: Synthetic workflow for this compound.

Laboratory-Scale Synthesis Protocol

This protocol is a synthesized representation based on common bromination reactions of aromatic compounds.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Sodium Bicarbonate Solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 2-amino-5-chlorobenzoic acid in a minimal amount of concentrated sulfuric acid at 0 °C.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting slurry with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Applications in Research and Development

The strategic placement of amino, carboxyl, and halogen functional groups makes this compound a valuable intermediate in several fields.

Pharmaceutical Industry

This compound is a key precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs). The presence of multiple reactive sites allows for the construction of complex molecular frameworks found in many therapeutic agents. Its utility is particularly noted in the development of novel drugs where the halogenated benzoic acid moiety is a critical pharmacophore.

Agrochemical Industry

In the agrochemical sector, this compound serves as an intermediate for the development of new crop protection agents. Its structure can be modified to create innovative herbicides, insecticides, and fungicides, thereby contributing to improved agricultural yields.

Materials Science

The rigid aromatic core and reactive substituents of this compound make it a candidate for incorporation into polymers, dyes, and other functional materials. The halogen atoms can participate in polymerization reactions or be used to fine-tune the electronic and optical properties of advanced materials.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a cool, dry place away from incompatible materials.

  • Keep the container tightly closed.

Conclusion

This compound is a commercially accessible and synthetically versatile intermediate with significant applications in high-value industries. Its unique chemical architecture provides a robust platform for the development of novel pharmaceuticals, advanced agrochemicals, and functional materials. A comprehensive understanding of its properties, availability, and synthetic routes, as outlined in this guide, is essential for researchers and developers seeking to leverage its potential in their respective fields.

References

The Strategic Application of 2-Amino-4-bromo-5-chlorobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

2-Amino-4-bromo-5-chlorobenzoic acid, a halogenated anthranilic acid derivative, has emerged as a highly versatile and strategic building block in medicinal chemistry. Its unique substitution pattern offers a confluence of reactive sites, enabling the efficient construction of complex molecular architectures, particularly heterocyclic scaffolds of significant therapeutic interest. This guide provides an in-depth analysis of the core physicochemical properties, synthetic utility, and potential applications of this compound. We will explore its pivotal role in the synthesis of bioactive quinazolinones, detailing reaction mechanisms, experimental protocols, and the structure-activity relationships of the resulting derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to leverage the potential of this compound in the design and synthesis of next-generation therapeutics.

Foundational Chemistry and Strategic Advantages

This compound (CAS No: 150812-32-1) is a multifaceted organic intermediate that presents medicinal chemists with a unique set of tools on a single aromatic scaffold. The strategic advantage of this molecule lies in the distinct reactivity of its functional groups: the nucleophilic amino group, the carboxylic acid ripe for amide or ester formation, and the two differentially reactive halogen atoms.

The ortho-amino benzoic acid core is the foundational element for the synthesis of a wide array of fused heterocyclic systems. The presence of both bromine and chlorine atoms provides orthogonal handles for a variety of cross-coupling reactions, with the carbon-bromine bond being more susceptible to palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This differential reactivity allows for sequential and site-selective modifications, a crucial aspect in the construction of complex drug candidates.

The electron-withdrawing nature of the halogen substituents also modulates the electronic properties of the benzene ring, influencing the reactivity of the amino and carboxylic acid groups and the overall pharmacological profile of the resulting derivatives.[1]

Core Application: Synthesis of Bioactive Quinazolinones

A primary and highly valuable application of this compound is in the synthesis of quinazolinone derivatives. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The synthesis of the core 7-bromo-6-chloroquinazolin-4(3H)-one scaffold from this compound is typically achieved through a cyclocondensation reaction. A common and efficient method involves heating the starting material with formamide or formamidine acetate.[3][4]

Experimental Protocol: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one

This protocol outlines a general procedure for the cyclization of this compound to form the corresponding quinazolinone.

Materials:

  • This compound

  • Formamidine acetate

  • Acetonitrile (or other suitable high-boiling solvent)

  • Cuprous bromide (catalyst)

  • Sodium iodide (co-catalyst)

  • Sodium hydroxide (base)

  • Hydrochloric acid

  • Activated carbon

Procedure:

  • To a reaction vessel, add this compound, cuprous bromide, sodium iodide, sodium hydroxide, formamidine acetate, and acetonitrile.[3]

  • Heat the mixture to reflux and maintain stirring for 12-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture and filter to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 7-bromo-6-chloroquinazolin-4(3H)-one as a solid.[3]

Visualization of the Synthetic Pathway:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 2-Amino-4-bromo- 5-chlorobenzoic acid B Formamidine acetate Catalyst (CuBr, NaI) Base (NaOH) Solvent (Acetonitrile) Heat (Reflux) A->B Cyclocondensation C 7-bromo-6-chloro- quinazolin-4(3H)-one B->C

Caption: Synthetic route to the core quinazolinone scaffold.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR)

The 7-bromo-6-chloroquinazolin-4(3H)-one scaffold is not typically the final bioactive molecule but rather a key intermediate for further derivatization. The presence of the bromine atom at the 7-position and the chlorine atom at the 6-position provides distinct opportunities for exploring the structure-activity relationship (SAR).

Antimicrobial Agents

Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents. The core scaffold can be functionalized at various positions to optimize activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Derivatives of 2-chlorobenzoic acid have been shown to possess antimicrobial properties, and it is plausible that quinazolinones derived from this compound could exhibit similar or enhanced activity.[6] The mechanism of action is often attributed to the disruption of the bacterial cell membrane and interference with essential metabolic pathways.[7]

Table 1: Representative Antimicrobial Activity of Substituted Quinazolinones

Compound ClassTarget OrganismReported Activity (MIC)Reference
2-(amino)quinazolin-4(3H)-onesS. aureus (MRSA)3.9 µM (for hit compound)[5]
2-chlorobenzoic acid derivativesE. coliComparable to Norfloxacin[6]
Fused QuinazolinonesC. albicans, A. nigerGood activity
Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Certain quinazolinone derivatives have been shown to exhibit potent anti-inflammatory effects.[2] A study on a structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated significant anti-inflammatory effects in microglial cells by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[8][9] This was achieved through the downregulation of the MAPKs and NF-κB signaling pathways.

Visualization of a Potential Anti-inflammatory Mechanism:

G cluster_pathway Inflammatory Signaling Pathway cluster_drug Drug Action LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPKs TLR4->MAPK Phosphorylates NFkB NF-κB TLR4->NFkB Activates Mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) MAPK->Mediators Induces NFkB->Mediators Induces Quinazolinone Quinazolinone Derivative Quinazolinone->MAPK Inhibits Quinazolinone->NFkB Inhibits

References

An In-Depth Technical Guide to 2-Amino-4-bromo-5-chlorobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromo-5-chlorobenzoic acid, a halogenated anthranilic acid derivative, has emerged as a pivotal structural motif in the landscape of modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an activating amino group and two distinct halogens, imparts a versatile reactivity profile that has been exploited in the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its critical role as an intermediate in the development of novel therapeutic agents. By delving into the causality behind experimental choices and providing detailed procedural insights, this document serves as a technical resource for researchers engaged in the synthesis and application of this valuable building block.

Introduction: The Strategic Importance of Halogenated Anthranilic Acids

Anthranilic acid (2-aminobenzoic acid) and its derivatives are a cornerstone of synthetic chemistry, renowned for their utility in constructing a diverse array of heterocyclic systems and as precursors to numerous pharmaceuticals. The introduction of halogen substituents onto the anthranilic acid scaffold dramatically alters its electronic properties and provides strategic handles for further chemical transformations. This strategic halogenation is a powerful tool in drug design, influencing factors such as metabolic stability, binding affinity, and bioavailability.

This compound (CAS No. 150812-32-1) is a prime example of a multi-functionalized building block within this chemical class. The presence of both bromine and chlorine atoms, coupled with the amino and carboxylic acid functionalities, allows for a high degree of synthetic flexibility. This enables chemists to perform selective reactions at different positions on the aromatic ring, facilitating the efficient assembly of complex target molecules. This guide will explore the synthesis, properties, and applications of this important intermediate, with a focus on its practical utility in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and formulation. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 150812-32-1
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance Tan solidsupplier data
Boiling Point 385.7 ± 42.0 °C (Predicted)supplier data
Melting Point Not available
Solubility Soluble in methanolsupplier data

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis of this compound: A Plausible Approach

The directing effects of the substituents on the aromatic ring are key to the success of this synthesis. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-amino-5-chlorobenzoic acid, the para position to the amino group is occupied by the chlorine atom. The ortho position (position 3) is sterically hindered by the adjacent carboxylic acid group. Therefore, electrophilic substitution is most likely to occur at the other ortho position (position 4).

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product 2-amino-5-chlorobenzoic_acid 2-Amino-5-chlorobenzoic Acid Bromination Bromination 2-amino-5-chlorobenzoic_acid->Bromination N-Bromosuccinimide (NBS) Solvent (e.g., DMF) Target_Molecule This compound Bromination->Target_Molecule Electrophilic Aromatic Substitution

Caption: Plausible synthetic route to this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on common laboratory practices for the bromination of activated aromatic rings. Researchers should optimize the reaction conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF). Stir the solution at room temperature until all the solid has dissolved.

  • Bromination: Cool the solution in an ice bath. Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The molar ratio of NBS to the starting material should be approximately 1:1 to favor mono-bromination.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude product.

  • Neutralization and Extraction: If necessary, adjust the pH of the aqueous suspension to be slightly acidic with dilute hydrochloric acid. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted starting material and acidic byproducts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product in high purity.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined and compared to literature values, if available.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. Its structural features allow for its incorporation into a variety of molecular scaffolds, particularly heterocyclic systems that are prevalent in many approved drugs.

Precursor to Active Pharmaceutical Ingredients (APIs)

This halogenated anthranilic acid is an ideal starting material for the synthesis of complex APIs. The amino and carboxylic acid groups can be readily transformed into amides, esters, and other functional groups, while the bromine and chlorine atoms can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds.

While specific, publicly disclosed drug synthesis pathways starting directly from this compound are not extensively documented in readily available literature, its structural similarity to other key intermediates suggests its potential in the synthesis of various classes of drugs, including:

  • Anticancer Agents: Halogenated anthranilic acid derivatives have been investigated as novel androgen receptor antagonists for the treatment of prostate cancer.

  • Anti-inflammatory Drugs: The anthranilic acid scaffold is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral and Antimicrobial Agents: Derivatives of anthranilic acid have shown promise as antiviral and antimicrobial agents.

The logical flow from this intermediate to a potential therapeutic agent is illustrated below.

G Intermediate This compound Functionalization Functional Group Interconversion (e.g., Amidation) Intermediate->Functionalization Step 1 Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Functionalization->Coupling Step 2 Cyclization Intramolecular Cyclization Coupling->Cyclization Step 3 API Active Pharmaceutical Ingredient (API) Cyclization->API Final Product

Caption: Generalized synthetic pathway from the intermediate to an API.

Role in Agrochemicals

Beyond pharmaceuticals, this compound serves as a valuable building block in the agrochemical industry. Its structure can be modified to create novel herbicides, insecticides, and fungicides, contributing to improved crop yields and sustainable agriculture. The ability to fine-tune the biological activity and environmental profile of the resulting agrochemicals through targeted chemical modifications makes this intermediate highly valuable to researchers in this field.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the construction of a wide range of complex and valuable molecules. While its full potential in drug discovery is still being explored, the foundational principles of its reactivity and the plausible synthetic pathways outlined in this guide provide a solid framework for its application in the development of next-generation pharmaceuticals and agrochemicals. As the demand for novel and effective chemical entities continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase, making it a key compound in the synthetic chemist's toolbox for years to come.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Aminobenzoic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is particularly profound, enabling the construction of complex molecular architectures from readily available building blocks.[3] 2-Amino-4-bromo-5-chlorobenzoic acid is a valuable and versatile intermediate; its structure is primed for diversification. The bromine atom at the 4-position offers a reactive handle for palladium-catalyzed cross-coupling, while the amino and carboxylic acid moieties provide avenues for further functionalization, making it a key precursor for novel therapeutics and functional materials.[3]

This guide provides a comprehensive technical overview and a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. As Senior Application Scientist, the aim is to move beyond a simple recitation of steps, instead offering a rationale for the selection of reagents and conditions, grounded in mechanistic principles and field-proven experience to empower researchers in navigating the nuances of this specific transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][4][5] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for a challenging substrate like this compound.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[6] The electron-donating amino group on the substrate can increase the electron density of the aromatic ring, potentially slowing this step.[6][7] The choice of a sufficiently electron-rich and bulky ligand on the palladium catalyst is crucial to facilitate this process.[4][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step requires activation of the organoboron species by a base.[5][8] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the palladium center.[8]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4][5]

Suzuki_Mechanism sub 2-Amino-4-bromo- 5-chlorobenzoic acid (Ar-Br) pd_intermediate Ar-Pd(II)L₂-Br sub->pd_intermediate pd0 Pd(0)L₂ (Active Catalyst) pd0->pd_intermediate ox_add Oxidative Addition pd_diaryl Ar-Pd(II)L₂-Ar' pd_intermediate->pd_diaryl boronic Arylboronic Acid (Ar'-B(OH)₂) boronate [Ar'-B(OH)₃]⁻ boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd_diaryl transmetalation Transmetalation pd_diaryl->pd0 product Biaryl Product (Ar-Ar') pd_diaryl->product red_elim Reductive Elimination

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Experimental Parameters and Rationale

The success of the Suzuki coupling of this compound hinges on the judicious selection of several key parameters. The presence of multiple functional groups (amino, carboxylic acid, chloro, and the bromo reaction site) necessitates a carefully balanced system to maximize yield and minimize side reactions.

ParameterRecommended Choice(s)Rationale & Field Insights
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts (e.g., SPhos-Pd-G2, XPhos-Pd-G3)Pd(PPh₃)₄ is a classic choice, but may be less effective for this electron-rich substrate.[6] Pd(dppf)Cl₂ is a robust and air-stable precatalyst that often performs well with challenging substrates.[9] Buchwald precatalysts , paired with bulky, electron-rich biarylphosphine ligands, are specifically designed to accelerate the difficult oxidative addition step with electron-rich aryl halides and are highly recommended.[4][6]
Ligand Triphenylphosphine (PPh₃), dppf, SPhos, XPhosThe ligand stabilizes the Pd(0) species and modulates its reactivity. For this substrate, bulky and electron-rich phosphine ligands are preferred to facilitate oxidative addition and reductive elimination.[4][6] If using a Pd(II) source like Pd(OAc)₂, a ligand must be added separately.
Base K₂CO₃, K₃PO₄, Cs₂CO₃A base is essential for the transmetalation step.[8] K₂CO₃ is a common, cost-effective choice.[5] K₃PO₄ is a stronger base that can be effective in difficult couplings.[6][10] Cs₂CO₃ is highly effective but more expensive. The choice of base can also influence the solubility of the benzoic acid substrate through salt formation.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent with water is standard. Water often accelerates the transmetalation step and helps dissolve the base.[5][11] 1,4-Dioxane is a common and effective solvent.[3][5] Toluene can be used for higher reaction temperatures. DMF can aid in substrate solubility but may require higher purification effort.[11] Rigorous degassing of the solvent is critical to prevent catalyst oxidation.[12]
Boronic Acid Arylboronic Acids or Arylboronic Pinacol EstersBoronic acids are standard, but can be prone to protodeboronation (hydrolysis), especially with electron-deficient partners.[6][12] Using more stable boronic esters (e.g., pinacol esters) can mitigate this side reaction.[1] A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion.[13]
Temperature 80-110 °CThe reaction generally requires heating to overcome activation barriers, particularly the oxidative addition step.[5] The optimal temperature should be determined empirically, but a starting point of 85-95 °C is reasonable for a dioxane/water system.[14]

Detailed Step-by-Step Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific arylboronic acid coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Deionized Water (2 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental_Workflow setup 1. Reaction Setup - Add solids (substrate, boronic acid, base) to Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x). setup->inert solvent 3. Solvent Addition - Add degassed 1,4-dioxane and water via syringe. inert->solvent degas 4. Final Degassing - Bubble Argon through the solution for 15 min. solvent->degas catalyst 5. Catalyst Addition - Add Pd(dppf)Cl₂ under positive Argon pressure. degas->catalyst reaction 6. Reaction - Heat to 90 °C with vigorous stirring for 4-12 h. - Monitor by TLC/LC-MS. catalyst->reaction workup 7. Aqueous Workup - Cool, acidify, and extract with organic solvent (e.g., Ethyl Acetate). reaction->workup purify 8. Purification - Dry, concentrate, and purify by column chromatography. workup->purify

Figure 2: Experimental Workflow for the Suzuki Coupling Protocol.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[14]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon is recommended). Repeat this cycle three times to ensure a completely oxygen-free environment.[6][12] The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the mixture for at least 20 minutes. Add 10 mL of this degassed solvent mixture to the flask via syringe.[3]

  • Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%), to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid and any unreacted amino groups. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inefficient Oxidative Addition; Catalyst Deactivation; Poor Reagent SolubilitySwitch to a more active catalyst system, such as an XPhos or SPhos Buchwald precatalyst.[6] Ensure all reagents are pure and solvents are rigorously degassed.[12] If solubility is an issue, consider a different solvent system like DMF or increase the reaction temperature.[11]
Protodeboronation Excess water; Base is too strong or harsh; Unstable boronic acidUse an anhydrous solvent system with a base like K₃PO₄ or CsF.[6][10] Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[1][12]
Homocoupling of Boronic Acid Presence of oxygen; Catalyst system promotes side reactionEnsure the reaction is set up under a strictly inert atmosphere.[15] Using bulky ligands can sometimes suppress homocoupling.[15]
Dehalogenation of Starting Material Side reaction promoted by catalyst or baseUse rigorously degassed solvents.[3] Sometimes lowering the reaction temperature or changing the base can mitigate this side reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex biaryl structures essential for drug discovery and materials science. Success with this challenging, multi-functionalized substrate is not a matter of chance but of informed control over the reaction variables. By understanding the underlying mechanism and rationally selecting the catalyst, base, and solvent system, researchers can reliably achieve high yields and purity. The protocols and insights provided herein serve as a comprehensive guide to navigate this transformation effectively and unlock the synthetic potential of this versatile building block.

References

Sonogashira Cross-Coupling of 2-Amino-4-bromo-5-chlorobenzoic Acid with Terminal Alkynes: A Guide to Selective C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp) bonds with high efficiency.[1][2] This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the selective Sonogashira reaction of 2-Amino-4-bromo-5-chlorobenzoic acid with various terminal alkynes. We delve into the substrate-specific challenges, including regioselectivity and functional group compatibility, and present optimized protocols for both traditional copper-cocatalyzed and advanced copper-free conditions. The causality behind experimental choices, detailed step-by-step methodologies, and a troubleshooting guide are provided to ensure reproducible success in synthesizing valuable alkynyl-substituted aminobenzoic acid derivatives, which are key intermediates in pharmaceutical discovery.

Introduction: The Strategic Importance of Arylalkynes

The palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, known as the Sonogashira reaction, has become an indispensable tool in the synthesis of complex organic molecules.[3][4] Its ability to be performed under mild conditions with a broad tolerance for various functional groups has cemented its role in the creation of natural products, organic materials, and, most notably, pharmaceuticals.[1][4] The resulting arylalkyne scaffold is a prevalent motif in numerous biologically active compounds, serving as a rigid linker or a precursor for further synthetic transformations.

The substrate at the core of this guide, this compound, represents a class of highly functionalized aromatic building blocks. The selective alkynylation of this molecule opens a direct route to novel derivatives with potential applications as receptor agonists, enzyme inhibitors, or intermediates for more complex heterocyclic systems. This guide addresses the specific nuances required to achieve high-yield, selective coupling on this challenging substrate.

Substrate Analysis: Navigating Reactivity and Selectivity

The structure of this compound presents several key challenges that must be addressed for a successful Sonogashira coupling.

  • Regioselectivity: The molecule possesses two distinct halogen substituents: a bromine at the C4 position and a chlorine at the C5 position. The Sonogashira reaction's success hinges on selectively activating the Carbon-Bromine bond over the stronger, less reactive Carbon-Chlorine bond. The general reactivity trend for aryl halides in oxidative addition to a Pd(0) center is I > Br > OTf > Cl.[4][5] This inherent difference in reactivity forms the basis for achieving the desired regioselective coupling at the C4 position.

  • Electronic Effects: The aryl ring is substituted with both an electron-donating group (EDG), the amino (-NH₂) moiety, and electron-withdrawing groups (EWG), the chloro (-Cl) and carboxylic acid (-COOH) moieties. While EWGs can enhance the rate of oxidative addition, the potent ortho-amino EDG can decrease the electrophilicity of the aryl halide, potentially slowing this rate-limiting step.[2]

  • Functional Group Compatibility: The presence of a free amine and a carboxylic acid necessitates careful selection of the base. The base must be strong enough to deprotonate the terminal alkyne but should not engage in acid-base reactions with the substrate that could inhibit solubility or cause unwanted side reactions.

The Sonogashira Reaction Mechanism

Understanding the catalytic cycles is paramount for rational protocol design and troubleshooting. The reaction is generally accepted to proceed via two interconnected cycles: a palladium cycle and a copper cycle.[2][5]

The Dual Palladium/Copper Catalytic Cycle

The classical Sonogashira reaction employs a dual-metal system.[3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[5]

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[2]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(Br)L₂ pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination aralkyne Ar-C≡CR arbr Ar-Br cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR cu_cat->cu_acetylide Alkyne Activation + Base cu_acetylide->pd_ox Transmetalation cu_acetylide->cu_cat alkyne H-C≡CR

Fig 1. The dual Palladium/Copper catalytic cycle.
The Copper-Free Sonogashira Reaction

To mitigate issues with alkyne homocoupling (Glaser coupling) and residual copper contamination—a significant concern in pharmaceutical synthesis—copper-free variants have been developed.[6] In these systems, the base is typically strong enough to deprotonate the alkyne, which then coordinates directly with the palladium center, bypassing the need for a copper acetylide intermediate.[6]

Copper-Free Sonogashira Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(Br)L₂ pd0->pd_ox Oxidative Addition pd_alkyne_complex [Ar-Pd(II)(L)(H-C≡CR)]⁺ pd_ox->pd_alkyne_complex Alkyne Coordination pd_acetylide Ar-Pd(II)(C≡CR)L pd_alkyne_complex->pd_acetylide Deprotonation (Base) pd_acetylide->pd0 Reductive Elimination aralkyne Ar-C≡CR arbr Ar-Br alkyne H-C≡CR

Fig 2. The copper-free Sonogashira catalytic cycle.

Protocol Optimization and Component Rationale

The success of this specific transformation relies on the judicious selection of each reaction component.

ParameterRecommended ChoiceRationale & Justification
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or (AllylPdCl)₂PdCl₂(PPh₃)₂ is air-stable and reliable. For challenging couplings, generating the active Pd(0) from a source like (AllylPdCl)₂ with a specific ligand can be more effective.[6]
Ligand PPh₃, P(t-Bu)₃, XPhos, sXPhosFor this substrate, a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or a Buchwald-type biaryl phosphine ligand (e.g., XPhos) is recommended. These ligands promote the rate-limiting oxidative addition step and stabilize the catalytically active monoligated Pd(0) species.[2][7]
Copper Source (if used) Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst for activating the terminal alkyne. Use at low catalytic loadings (5-10 mol%) to minimize Glaser homocoupling.
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), or Cesium Carbonate (Cs₂CO₃)An amine base like Et₃N often serves as both the base and a co-solvent. For copper-free protocols, a stronger base may be required.[4] For substrates sensitive to amines, an inorganic base like Cs₂CO₃ can be an effective alternative.[8]
Solvent DMF, THF, Acetonitrile, or the amine base itselfDMF is an excellent polar aprotic solvent that can solubilize the benzoic acid substrate and other reagents. Degassing the solvent thoroughly before use is critical to prevent oxidation of the Pd(0) catalyst.
Temperature Room Temperature to 65 °CStart reactions at room temperature. Gentle heating (50-65 °C) may be necessary to drive the reaction to completion, especially with less reactive alkynes or if the oxidative addition is sluggish.[8]

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Experimental_Workflow start Start setup Assemble Glassware Under Inert Gas (N₂ or Ar) start->setup reagents Weigh & Combine Substrate, Catalyst, Ligand, & Base degas Add Degassed Solvent & Alkyne reagents->degas setup->reagents reaction Stir at Set Temp (RT to 65°C) degas->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench Reaction & Perform Aqueous Workup monitor->workup Complete purify Purify Product (Column Chromatography or Recrystallization) workup->purify characterize Characterize Product (NMR, MS, HRMS) purify->characterize end End characterize->end

Fig 3. General experimental workflow for the Sonogashira reaction.
Protocol A: Standard Copper-Cocatalyzed Sonogashira Reaction

This protocol is a robust starting point for general terminal alkynes.

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%), and Copper(I) iodide (0.06 equiv, 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add degassed anhydrous DMF (approx. 0.2 M concentration relative to the aryl halide) via syringe. Stir for 5 minutes to dissolve the solids.

  • Add Base and Alkyne: Add triethylamine (Et₃N, 3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. If monitoring by TLC or LC-MS shows slow conversion, the reaction can be gently heated to 50 °C.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer carefully with 1 M HCl to pH ~4-5 to protonate the product's carboxylate and any remaining amine base. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Amino-4-(alkynyl)-5-chlorobenzoic acid.

Protocol B: Robust Copper-Free Sonogashira Reaction

This protocol is preferred for pharmaceutical applications or when alkyne homocoupling is a significant issue.[6]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add (AllylPdCl)₂ (0.02 equiv, 2 mol%) and a bulky, electron-rich phosphine ligand such as XPhos (0.045 equiv, 4.5 mol%).

  • Substrate Addition: Add the this compound (1.0 equiv) and a base such as Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Alkyne: Add degassed anhydrous solvent (e.g., THF or Acetonitrile) and the terminal alkyne (1.5 equiv) via syringe.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 60-65 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 6-8 from Protocol A. The workup will neutralize the inorganic base and protonate the product for extraction.

Expected Results: Substrate Scope

The following table provides an overview of expected outcomes with various terminal alkynes, demonstrating the versatility of the protocol.

Terminal Alkyne (H-C≡CR)R-GroupExpected Yield (Protocol A)Expected Yield (Protocol B)Notes
PhenylacetylenePhenyl>85%>80%A standard, generally high-yielding coupling partner.
1-Hexynen-Butyl70-85%75-90%Aliphatic alkynes are generally good substrates.
Trimethylsilylacetylene-Si(CH₃)₃>90%>90%Highly efficient coupling. The TMS group can be easily removed post-coupling to yield the terminal arylalkyne.
3-Ethynylpyridine3-Pyridyl65-80%70-85%The basic nitrogen of the pyridine may require careful base selection or slightly higher catalyst loading.
Propargyl Alcohol-CH₂OH60-75%65-80%The free hydroxyl group is well-tolerated. Protection is generally not required.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst (Pd(0) oxidized).2. Insufficiently degassed solvent/reagents.3. Aryl bromide is too deactivated.1. Use a fresh catalyst source or switch to a more robust pre-catalyst system (Protocol B).[7]2. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.3. Increase reaction temperature. Switch to a more electron-rich, bulky ligand (e.g., P(t-Bu)₃, XPhos) to promote oxidative addition.
Significant Alkyne Homocoupling (Glaser Product) 1. Reaction run in the presence of Oxygen.2. High concentration of copper co-catalyst.3. Slow cross-coupling allows homocoupling to dominate.1. Maintain strict anaerobic conditions.[9]2. Reduce the loading of CuI or switch to the copper-free protocol (Protocol B).[6][7]3. Optimize the cross-coupling rate by increasing temperature or changing the ligand.
Formation of De-brominated Starting Material 1. Presence of water or protic impurities.2. Side reaction from the catalytic cycle.1. Use anhydrous solvents and reagents.2. This can sometimes be unavoidable. Try lowering the reaction temperature or changing the base.
Low Product Yield After Workup 1. Product is partially soluble in the aqueous layer.2. Product degradation during purification.1. Ensure the aqueous layer is sufficiently acidified (pH 4-5) before extraction. Perform multiple extractions (3-4 times).2. Deactivate silica gel with 1% Et₃N in the eluent during chromatography to prevent the acidic silica from retaining the amine/carboxylic acid product.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromo-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-N Bond Formation in Complex Molecules

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad functional group tolerance and relatively mild conditions have made it an indispensable tool for medicinal chemists and drug development professionals.[3]

This document provides a detailed guide to the application of the Buchwald-Hartwig amination to a particularly challenging substrate: 2-Amino-4-bromo-5-chlorobenzoic acid. The presence of multiple, potentially interfering functional groups—a free amino group, a carboxylic acid, and two distinct halogen atoms—necessitates a carefully considered approach to achieve high selectivity and yield. These application notes will delve into the mechanistic rationale behind the selection of catalysts, ligands, and bases, and provide detailed experimental protocols for both a protecting-group-free strategy and an alternative approach utilizing protecting groups.

Understanding the Substrate: Key Challenges and Strategic Considerations

The successful Buchwald-Hartwig amination of this compound hinges on addressing several key challenges posed by its structure:

  • Chemoselectivity: The molecule possesses two different halogen substituents, a bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond due to its lower bond dissociation energy.[4] This inherent difference in reactivity forms the basis for achieving selective amination at the C4 position.

  • Interference from the Amino Group: The free amino group can act as a competing nucleophile or a ligand for the palladium catalyst, potentially leading to self-coupling or catalyst inhibition.

  • The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid can react with the base, consuming stoichiometric amounts and potentially altering the reaction environment. Furthermore, the carboxylate group could coordinate to the palladium center, influencing its catalytic activity.

  • Steric Hindrance: The ortho-amino group and the adjacent chlorine atom may create a sterically hindered environment around the C4-Br bond, which could impede the approach of the palladium catalyst and the amine coupling partner.

To navigate these challenges, the judicious selection of the catalytic system—comprising a palladium precursor, a phosphine ligand, and a suitable base—is paramount.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.[3][5]

graph "Buchwald-Hartwig Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="[Ar(X)Pd(II)L_n]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_complex [label="[Ar(NHR'R'')Pd(II)L_n]X", fillcolor="#FBBC05", fontcolor="#202124"]; amido_complex [label="[Ar(NR'R'')Pd(II)L_n]", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Ar-NR'R''", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; catalyst_regen [label="Pd(0)L_n", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

pd0 -> oa_complex [label="Oxidative Addition\n(Ar-X)"]; oa_complex -> amine_complex [label="Ligand Exchange\n(+ HNR'R'')"]; amine_complex -> amido_complex [label="Deprotonation\n(- HX, Base)"]; amido_complex -> product [label="Reductive Elimination"]; amido_complex -> catalyst_regen [style=dashed]; }

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) complex.[3] Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido intermediate. The final, crucial step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst.[3]

Experimental Protocols: A Practical Guide

The following sections provide detailed protocols for the Buchwald-Hartwig amination of this compound. A protecting-group-free approach is presented first, followed by an alternative strategy involving the protection of the amino and carboxylic acid functionalities.

Protocol 1: Protecting-Group-Free Buchwald-Hartwig Amination

This protocol aims to leverage the inherent chemoselectivity of the reaction and the use of a carefully selected ligand and base to minimize side reactions. This approach is more atom-economical and avoids additional synthetic steps.

Rationale for Reagent Selection:

  • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source. Alternatively, palladium(II) acetate (Pd(OAc)₂) can be used, as it is readily reduced in situ to the active Pd(0) catalyst.[5]

  • Ligand: A bulky, electron-rich biarylphosphine ligand such as BrettPhos is recommended. BrettPhos has been shown to be effective for the coupling of primary amines and can exhibit tolerance to protic functional groups when paired with a suitable base.[2]

  • Base: Lithium bis(trimethylsilyl)amide (LHMDS) is a strong, non-nucleophilic base that has been successfully employed in Buchwald-Hartwig aminations of substrates bearing acidic protons.[2] Its use in combination with BrettPhos can promote the desired C-N bond formation while minimizing interference from the carboxylic acid and amino groups.[2] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be considered for substrates sensitive to strong bases, although they may require higher reaction temperatures.[1]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are standard choices for this reaction to prevent catalyst deactivation by water.[2]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound250.451.01.0
Amine (e.g., Morpholine)87.121.21.2
Pd₂(dba)₃915.720.020.02 (2 mol%)
BrettPhos536.680.040.04 (4 mol%)
LHMDS (1.0 M solution in THF)167.332.52.5
Anhydrous Toluene-5 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (250 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and BrettPhos (21.5 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL). Stir the mixture for 5 minutes at room temperature.

  • Add the amine (e.g., morpholine, 105 µL, 1.2 mmol).

  • Slowly add the LHMDS solution (2.5 mL, 2.5 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

graph "Protecting-Group-Free Workflow" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Substrate, Catalyst, Ligand)", fillcolor="#FFFFFF"]; inert [label="Inert Atmosphere\n(Ar purge)", fillcolor="#FFFFFF"]; reagents [label="Add Solvent\n& Reagents", fillcolor="#FFFFFF"]; reaction [label="Heat & Stir\n(100 °C, 12-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Quench & Extract", fillcolor="#FFFFFF"]; purify [label="Purify\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> setup; setup -> inert; inert -> reagents; reagents -> reaction; reaction -> monitor; monitor -> workup [label="Complete"]; workup -> purify; purify -> end; }

Figure 2: Workflow for the protecting-group-free Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with Protecting Groups

Should the protecting-group-free approach prove to be low-yielding due to competing side reactions, a more robust strategy involves the protection of the amino and carboxylic acid functionalities.

Protection Strategy:

  • Amino Group Protection: The amino group can be protected as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable to the basic conditions of the Buchwald-Hartwig reaction and can be readily removed under acidic conditions.

  • Carboxylic Acid Protection: The carboxylic acid can be converted to a methyl or ethyl ester. Ester groups are generally compatible with the reaction conditions, especially when a weaker base is employed.

Step 1: Protection of this compound

A two-step protection sequence is required: first esterification of the carboxylic acid, followed by protection of the amino group.

Step 2: Buchwald-Hartwig Amination of the Protected Substrate

With the interfering functional groups masked, a wider range of reaction conditions can be employed.

Rationale for Reagent Selection:

  • Palladium Precursor and Ligand: A combination of Pd(OAc)₂ and a bulky biarylphosphine ligand like XPhos is a reliable choice for the amination of aryl bromides.

  • Base: With the acidic proton of the carboxylic acid protected, a strong base like sodium tert-butoxide (NaOtBu) can be used to facilitate the reaction, often at lower temperatures than weaker bases.

Materials and Reagents (for the amination step):

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Protected Substrate-1.01.0
Amine (e.g., Morpholine)87.121.21.2
Pd(OAc)₂224.50.020.02 (2 mol%)
XPhos476.60.040.04 (4 mol%)
NaOtBu96.11.41.4
Anhydrous 1,4-Dioxane-5 mL-

Step-by-Step Procedure (for the amination step):

  • Reaction Setup: In a glovebox, to a vial containing a magnetic stir bar, add the protected substrate (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) followed by the amine (e.g., morpholine, 105 µL, 1.2 mmol).

  • Reaction: Seal the vial and stir the mixture at 80-100 °C for 4-12 hours.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedure as described in Protocol 1.

Step 3: Deprotection

The final step involves the removal of the protecting groups to yield the desired product. This is typically achieved by acidic hydrolysis for the Boc group and saponification for the ester group.

graph "Protecting-Group Strategy Workflow" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start Substrate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protect [label="Protection\n(Esterification & Boc protection)", fillcolor="#FFFFFF"]; amination [label="Buchwald-Hartwig Amination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotect [label="Deprotection\n(Hydrolysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> protect; protect -> amination; amination -> deprotect; deprotect -> end; }

Figure 3: Workflow for the Buchwald-Hartwig amination using a protecting-group strategy.

Troubleshooting and Optimization

Should the initial attempts result in low yields or the formation of side products, the following troubleshooting strategies can be employed:

  • Low Conversion:

    • Increase Catalyst/Ligand Loading: In some cases, increasing the catalyst and ligand loading to 5 mol% and 10 mol%, respectively, can improve conversion.

    • Screen Different Ligands: The choice of ligand is critical. If BrettPhos is not effective, other bulky biarylphosphine ligands such as RuPhos or XPhos should be screened.

    • Elevate Temperature: Increasing the reaction temperature may be necessary, especially when using weaker bases.

  • Side Product Formation:

    • Hydrodehalogenation: The formation of the de-brominated product can be a significant side reaction. This is often ligand-dependent, and screening different phosphine ligands can minimize this pathway.

    • Reaction with the Chloro-substituent: While less likely, amination at the C5 position may occur. If this is observed, lowering the reaction temperature and using a more selective ligand may be beneficial.

    • Self-Coupling: If self-coupling of the starting material is observed, reducing the catalyst loading or changing the ligand may be effective.

Conclusion: A Versatile Tool for Complex Amine Synthesis

The Buchwald-Hartwig amination is a powerful and adaptable tool for the synthesis of complex arylamines. The successful application of this reaction to challenging substrates like this compound requires a thoughtful and systematic approach. By carefully considering the inherent reactivity of the substrate and judiciously selecting the catalyst, ligand, and base, researchers can overcome the challenges posed by multiple functional groups and achieve the desired C-N bond formation with high selectivity and efficiency. The protocols and insights provided in these application notes serve as a comprehensive guide for scientists and drug development professionals engaged in the synthesis of novel nitrogen-containing molecules.

References

Application Notes & Protocols: Synthesis of Bioactive Quinazolinone Scaffolds from 2-Amino-4-bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of Halogenated Quinazolinones

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3] The stability and synthetic tractability of the quinazolinone nucleus have made it a focal point for drug discovery. Many FDA-approved drugs, particularly in oncology, are based on this heterocyclic system, often targeting critical signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[2][4]

This guide provides detailed, field-proven protocols for the synthesis of 6-bromo-7-chloro-substituted quinazolinones, starting from the readily available precursor, 2-Amino-4-bromo-5-chlorobenzoic acid . The strategic incorporation of bromine and chlorine atoms onto the benzene ring is not merely a synthetic choice; it serves two critical functions in drug development:

  • Modulation of Pharmacological Activity: Halogens can significantly alter the electronic properties of the molecule, enhancing binding affinity to biological targets and improving pharmacokinetic profiles.

  • Synthetic Handle for Diversification: The bromine atom, in particular, serves as an excellent handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5][6]

We present two robust and versatile synthetic strategies: a classic one-pot condensation and a modular two-step approach via a benzoxazinone intermediate, providing researchers with the flexibility to synthesize both the parent scaffold and a wide array of N-substituted derivatives.

Synthetic Strategy I: One-Pot Synthesis of 6-bromo-7-chloroquinazolin-4(3H)-one

This method, an adaptation of the classic Niementowski reaction, is the most direct route to the unsubstituted quinazolinone core.[7] It relies on the condensation of the parent anthranilic acid with formamide, which ingeniously serves as both the C2 carbon source and the N3 nitrogen source for the pyrimidine ring.

Causality and Mechanistic Insight

The reaction proceeds by heating the anthranilic acid with an excess of formamide. The initial step is the formation of an N-formyl intermediate, which then reacts with another molecule of formamide (acting as an ammonia source upon thermal decomposition) or undergoes intramolecular cyclization via an o-amidobenzamide intermediate to yield the final quinazolinone product after dehydration.[7][8] The high temperature is crucial to drive the multiple condensation and dehydration steps to completion.

Detailed Experimental Protocol

Objective: To synthesize 6-bromo-7-chloroquinazolin-4(3H)-one.

Materials:

Reagent/Solvent Formula M.W. ( g/mol ) Amount (mmol) Mass/Volume
This compound C₇H₅BrClNO₂ 250.48 10 2.50 g
Formamide CH₃NO 45.04 100 4.0 mL
Deionized Water H₂O 18.02 - ~100 mL

| Ethanol | C₂H₅OH | 46.07 | - | As needed for recrystallization |

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 2.50 g) and formamide (100 mmol, 4.0 mL).

  • Heat the reaction mixture in an oil bath at 140-150°C for 4-6 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (7:3). The starting material is significantly more polar than the product.

  • Upon completion, allow the reaction mixture to cool to approximately 80-90°C.

  • Carefully and slowly pour the warm mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously.

  • A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual formamide.

  • Dry the crude product in a vacuum oven at 60-70°C overnight.

  • Purification (Self-Validation): The crude product can be purified by recrystallization from hot ethanol to yield 6-bromo-7-chloroquinazolin-4(3H)-one as a crystalline solid. The purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification start_mat 2-Amino-4-bromo- 5-chlorobenzoic acid react Heat to 140-150°C (4-6 hours) start_mat->react reagent Formamide reagent->react cool Cool to ~80°C react->cool quench Pour into Ice Water cool->quench filtrate Vacuum Filtration quench->filtrate recrystal Recrystallize (Ethanol) filtrate->recrystal final_product Pure 6-bromo-7-chloro- quinazolin-4(3H)-one recrystal->final_product

Caption: One-Pot Synthesis of the Quinazolinone Core.

Synthetic Strategy II: Modular Two-Step Synthesis via Benzoxazinone Intermediate

This strategy offers superior versatility, particularly for creating libraries of N3-substituted quinazolinones, which is a common objective in medicinal chemistry to explore the SAR around this position. The process involves first activating the anthranilic acid by converting it into a more reactive benzoxazinone intermediate, which is then reacted with a desired nitrogen nucleophile.[9][10]

Step 3.1: Synthesis of 6-bromo-7-chloro-2-methyl-4H-3,1-benzoxazin-4-one

Causality and Mechanistic Insight: The amino group of the anthranilic acid is first acylated by acetic anhydride to form an N-acetyl intermediate. In the same pot, excess acetic anhydride acts as a powerful dehydrating agent, promoting an intramolecular cyclization via nucleophilic attack of the carboxylic acid's hydroxyl group onto the amide carbonyl, eliminating a molecule of water to form the stable six-membered benzoxazinone ring.[9]

Objective: To synthesize the key benzoxazinone intermediate.

Materials:

Reagent/Solvent Formula M.W. ( g/mol ) Amount (mmol) Mass/Volume
This compound C₇H₅BrClNO₂ 250.48 10 2.50 g

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 100 | 9.4 mL |

Procedure:

  • Place this compound (10 mmol, 2.50 g) in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add acetic anhydride (100 mmol, 9.4 mL).

  • Heat the mixture to reflux (approx. 140°C) with vigorous stirring for 2-3 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, remove the excess acetic anhydride by distillation under reduced pressure (rotary evaporator).

  • The resulting solid residue is the crude 6-bromo-7-chloro-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is often of sufficient purity to be used directly in the next step without further purification.

Step 3.2: Conversion to N-Substituted 6-bromo-7-chloro-2-methylquinazolin-4(3H)-ones

Causality and Mechanistic Insight: The benzoxazinone is an excellent electrophile. A primary amine attacks the C4 carbonyl, leading to the opening of the heterocyclic ring. This is followed by a rapid intramolecular cyclization, where the newly introduced nitrogen attacks the C2-carbonyl (originally from the acetyl group), eliminating water and forming the thermodynamically more stable quinazolinone ring system.

Objective: To synthesize an N-substituted quinazolinone (Example using Benzylamine).

Materials:

Reagent/Solvent Formula M.W. ( g/mol ) Amount (mmol) Mass/Volume
Benzoxazinone Intermediate C₉H₅BrClNO₂ 290.50 10 ~2.90 g
Benzylamine C₇H₉N 107.15 11 1.2 mL

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 20 mL |

Procedure:

  • To the flask containing the crude benzoxazinone intermediate (~10 mmol), add glacial acetic acid (20 mL) and benzylamine (11 mmol, 1.2 mL).

  • Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours.

  • Monitor the disappearance of the benzoxazinone intermediate by TLC.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purification (Self-Validation): Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-benzyl-6-bromo-7-chloro-2-methylquinazolin-4(3H)-one. Characterize via NMR and MS to confirm the structure.[11][12]

Workflow Visualization

G cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation start_mat 2-Amino-4-bromo- 5-chlorobenzoic acid react1 Reflux (2-3h) start_mat->react1 reagent1 Acetic Anhydride reagent1->react1 intermediate Benzoxazinone Intermediate react1->intermediate react2 Reflux (4-6h) intermediate->react2 reagent2 Primary Amine (e.g., Benzylamine) reagent2->react2 solvent Glacial Acetic Acid solvent->react2 workup Precipitation & Filtration react2->workup final_product N-Substituted Quinazolinone workup->final_product

Caption: Modular Two-Step Synthesis of Quinazolinones.

References

Application Notes & Protocols: Strategic Utilization of 2-Amino-4-bromo-5-chlorobenzoic Acid in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Amino-4-bromo-5-chlorobenzoic acid is a highly functionalized anthranilic acid derivative that serves as a pivotal starting material in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring vicinal amino and carboxylic acid groups for cyclization, alongside two distinct halogen atoms (bromine and chlorine), offers a versatile platform for constructing complex heterocyclic systems.[1] This guide provides an in-depth exploration of its application in synthesizing key heterocyclic cores, such as quinazolinones and acridones. Furthermore, it details protocols for the subsequent functionalization of these scaffolds via metal-catalyzed cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and materials science.

Introduction: The Strategic Advantage of this compound

The intrinsic value of this compound (CAS No. 150812-32-1) lies in its pre-installed functional handles, which allow for a sequence of predictable and high-yielding transformations.[2]

  • The Amino-Carboxylic Acid Moiety: This ortho-substituted arrangement is the cornerstone for building fused heterocyclic rings through cyclocondensation reactions. It readily reacts with a variety of C1 and C-N synthons.

  • The Halogen Substituents: The presence of both bromine and chlorine atoms on the aromatic ring is of paramount importance.[1] The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions (typically C-Br is more reactive) allows for selective, stepwise functionalization, providing a powerful tool for structure-activity relationship (SAR) studies.

This trifecta of reactive sites makes it an ideal precursor for pharmacologically relevant scaffolds, contributing to the development of novel therapeutic agents and functional materials.

Synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone via Cyclocondensation

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][4] The Niementowski reaction, or variations thereof, which involves the condensation of an anthranilic acid with an amide, is a classical and efficient method for their synthesis.[3][5][6]

Causality and Mechanistic Insight

The reaction of this compound with formamide proceeds through two key stages. Initially, an N-acylation occurs where the amino group attacks the formamide carbon, forming an N-formyl intermediate. Subsequently, driven by heat, an intramolecular cyclization takes place between the newly formed amide and the carboxylic acid group, which, upon dehydration, yields the stable quinazolinone ring system. Formamide conveniently serves as both the reactant, providing the C2 carbon of the quinazolinone core, and the reaction solvent.[6][7][8]

Experimental Protocol: Niementowski Reaction Adaptation

This protocol outlines the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone.

Materials:

  • This compound

  • Formamide

  • Deionized Water

  • Ethanol or Methanol for recrystallization

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 10 mmol, 2.65 g) with an excess of formamide (e.g., 40 mmol, 1.6 mL).[6]

  • Heating: Heat the mixture with stirring in an oil bath at 130-140°C for 4-6 hours.[6][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 50 mL of ice-cold water while stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove residual formamide.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure 7-bromo-6-chloro-4(3H)-quinazolinone.

ParameterRecommended ValueRationale
Temperature 130-140 °CEnsures sufficient energy for the dehydration and cyclization step without significant thermal decomposition of formamide.[8]
Reaction Time 4-6 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Formamide 4 equivalents or excessActs as both reagent and solvent, driving the reaction equilibrium towards the product.[6]
Purification RecrystallizationEffective for removing impurities and obtaining a high-purity final product.

Workflow Diagram

G cluster_start Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product start_acid 2-Amino-4-bromo- 5-chlorobenzoic acid process_heat Heat (130-140°C) 4-6 hours start_acid->process_heat start_formamide Formamide (Excess) start_formamide->process_heat workup_quench Cool & Quench in Ice Water process_heat->workup_quench workup_filter Vacuum Filtration workup_quench->workup_filter workup_purify Recrystallize (Ethanol) workup_filter->workup_purify product 7-bromo-6-chloro- 4(3H)-quinazolinone workup_purify->product

Caption: Workflow for quinazolinone synthesis.

Synthesis of Substituted Acridones

Acridones are tricyclic heterocyclic compounds that form the structural core of several biologically active natural products and synthetic molecules.[10] Their synthesis from this compound is a robust two-step process involving an initial N-arylation followed by an acid-catalyzed intramolecular cyclization.[11]

Causality and Mechanistic Insight
  • Ullmann Condensation: The first step involves a copper-catalyzed N-arylation reaction between the amino group of the anthranilic acid and an aryl halide (or, in this case, using a substituted aniline with a halo-benzoic acid is common).[11][12] This forms the key N-phenylanthranilic acid intermediate. The copper catalyst is essential for facilitating this C-N bond formation.

  • Intramolecular Cyclization: The second step is a classic electrophilic aromatic substitution (Friedel-Crafts acylation). A strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, protonates the carboxylic acid, activating it towards intramolecular attack by the adjacent N-phenyl ring to form the acridone core after dehydration.[10][13]

Experimental Protocol: Two-Step Acridone Synthesis

Step A: Synthesis of N-Aryl-2-amino-4-bromo-5-chlorobenzoic Acid Intermediate

Materials:

  • 2-Bromo-4-chloro-5-aminobenzoic acid (Isomer for Ullmann) or a suitable 2-halobenzoic acid.

  • Substituted Aniline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper powder or Copper(I) oxide (Cu₂O)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-halobenzoic acid (1 equivalent), the substituted aniline (2 equivalents), anhydrous K₂CO₃ (1 equivalent), and a catalytic amount of copper powder (e.g., 3 mol%).[12]

  • Heating: Add DMF as the solvent and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into a stirred solution of 1:1 HCl and water.[12] Let it stand, allowing the N-phenylanthranilic acid intermediate to precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry. This intermediate can be used in the next step without further purification.

Step B: Cyclization to Form the Acridone Core

Materials:

  • N-Aryl-2-amino-4-bromo-5-chlorobenzoic acid intermediate from Step A

  • Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: Place the intermediate from Step A (1 equivalent) in a flask. Add PPA (e.g., 10 times the weight of the intermediate) or concentrated H₂SO₄.

  • Heating: Heat the mixture on a steam bath or in an oil bath at 100-120°C for 2-4 hours.[10][13]

  • Work-up: Cool the reaction mixture slightly and then cautiously pour it into a beaker of boiling water.[10] This will hydrolyze the PPA and precipitate the acridone product.

  • Isolation and Purification: Boil the aqueous mixture for a few minutes, then filter the hot solution to collect the crude acridone. Wash the solid with hot water, followed by a dilute sodium carbonate solution to remove any unreacted acidic starting material, and finally with water again. Dry the product. Recrystallization from a suitable solvent like glacial acetic acid or DMF can be performed for higher purity.[10]

Reaction Pathway Diagram

G A 2-Halobenzoic Acid + Substituted Aniline B Ullmann Condensation (Cu catalyst, K₂CO₃, DMF, Reflux) A->B C N-Phenylanthranilic Acid Intermediate B->C D Intramolecular Cyclization (PPA or H₂SO₄, Heat) C->D E Substituted Acridone Product D->E

Caption: Two-step synthesis pathway for acridones.

Further Diversification via Metal-Catalyzed Cross-Coupling

The true synthetic power of the halogenated heterocyclic scaffolds derived from this compound is realized through their subsequent functionalization. Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming new C-C and C-heteroatom bonds.[14]

Rationale for Selective Functionalization

In palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings, the reactivity of aryl halides generally follows the order: I > Br > Cl. This differential reactivity provides an opportunity for regioselective functionalization. The C-Br bond at position 7 of the quinazolinone (or the corresponding position on the acridone) can be selectively coupled under conditions that leave the C-Cl bond at position 6 intact. This allows for the introduction of one substituent at the bromine position, followed by a second, different substituent at the chlorine position under more forcing conditions if desired.

Representative Protocol: Suzuki Cross-Coupling

This protocol describes a general procedure for the Suzuki coupling of an aryl boronic acid with the 7-bromo position of the synthesized quinazolinone scaffold.

Materials:

  • 7-bromo-6-chloro-4(3H)-quinazolinone

  • Aryl boronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the 7-bromo-6-chloro-4(3H)-quinazolinone (1 equivalent), the aryl boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 3-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/H₂O).

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) for 6-24 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the 7-aryl-6-chloro-4(3H)-quinazolinone product.

Cross-Coupling Concept Diagram

G cluster_catalyst Catalytic System cluster_product Product start 7-Bromo-6-chloro-Heterocycle catalyst Pd Catalyst + Base partner Coupling Partner (e.g., R-B(OH)₂) product 7-Substituted-6-chloro-Heterocycle catalyst->product

Caption: General scheme of Suzuki cross-coupling.

Conclusion

This compound is a superlative building block for the synthesis of medicinally important heterocyclic compounds. Its strategically positioned functional groups enable straightforward access to complex scaffolds like quinazolinones and acridones. The orthogonal reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions further extends its utility, permitting the systematic and regioselective elaboration of these cores. The protocols and principles outlined in this guide serve as a robust foundation for researchers engaged in the discovery and development of novel, bioactive small molecules.

References

palladium-catalyzed cross-coupling of 2-Amino-4-bromo-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Amino-4-bromo-5-chlorobenzoic Acid

Authored by: A Senior Application Scientist

This technical guide is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive overview and detailed protocols for the strategic functionalization of this compound, a versatile and high-value building block in modern organic synthesis.

Introduction: The Strategic Value of a Dihalogenated Anthranilic Acid Derivative

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its utility stems from a unique combination of functional groups: an amino group, a carboxylic acid, and two distinct halogen atoms (bromine and chlorine) on an aromatic core. This arrangement offers multiple points for chemical modification, allowing for the construction of complex molecular architectures.[1]

Palladium-catalyzed cross-coupling reactions are the premier tool for elaborating such structures, enabling the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[2][3] This guide focuses on leveraging the differential reactivity of the C-Br and C-Cl bonds to achieve selective functionalization at the C-4 position.

The Engine of Synthesis: The Palladium-Catalyzed Cross-Coupling Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[4][5][6] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4][7]

  • Transmetalation: The organic group (R') from an organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached.[4][7][8]

  • Reductive Elimination: The two organic groups (R and R') couple and are expelled from the palladium center, forming the desired new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L₂-R' pd2_ox->pd2_trans Transmetalation product R-R' (Coupled Product) pd2_trans->product Reductive Elimination reagents R-X (Aryl Halide) organometallic R'-M (Coupling Partner) dummy->pd0 Catalyst Regeneration Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Assemble Glassware (Oven-dried Schlenk flask) reagents 2. Add Solids (Substrate, Coupling Partner, Base, Catalyst) prep->reagents inert 3. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) reagents->inert solvent 4. Add Degassed Solvent & Liquid Reagents inert->solvent heat 5. Heat to Temperature (Stir vigorously) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to RT & Quench monitor->cool extract 8. Liquid-Liquid Extraction cool->extract purify 9. Purify Crude Product (Column Chromatography) extract->purify validate 10. Validate Product (NMR, MS, HPLC) purify->validate

References

Application Notes and Protocols: Protecting Group Strategies for 2-Amino-4-bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthetic Landscape of a Multifunctional Building Block

2-Amino-4-bromo-5-chlorobenzoic acid is a valuable starting material in medicinal chemistry and drug development, frequently utilized for the synthesis of complex heterocyclic scaffolds and novel therapeutic agents. Its trifunctional nature, possessing a nucleophilic amino group, an acidic carboxylic acid, and a reactive aromatic ring, presents a unique set of challenges and opportunities in multistep synthesis. The strategic application and removal of protecting groups are paramount to achieving desired chemical transformations with high selectivity and yield.

The presence of electron-withdrawing bromine and chlorine atoms on the aniline ring decreases the nucleophilicity of the amino group, a factor that must be considered when selecting protection methodologies. This guide provides a comprehensive overview of robust and field-proven protecting group strategies for this compound, focusing on an orthogonal approach that allows for the selective deprotection of either the amino or carboxylic acid functionality. The protocols detailed herein are designed to be self-validating, with clear explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot their synthetic routes effectively.

I. Protection of the Amino Group: The Boc Strategy

The tert-butyloxycarbonyl (Boc) group is an exemplary choice for the protection of the amino functionality in this compound. It is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, ensuring orthogonality with many common carboxylic acid protecting groups.[1][2]

Rationale for Boc Protection:

The decreased nucleophilicity of the aniline nitrogen, due to the electron-withdrawing effects of the halogen substituents, necessitates slightly more forcing conditions than for simple anilines. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is a highly effective method for the formation of the N-Boc protected compound.[3] Triethylamine (TEA) or other non-nucleophilic organic bases are suitable for this transformation. The reaction is typically performed in an aprotic polar solvent such as N,N-dimethylformamide (DMF) to ensure the solubility of the starting material.

Experimental Protocol: N-Boc Protection

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 10% aqueous HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250-mL round-bottom flask, add this compound (1 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Add triethylamine (3 equivalents) to the solution.

  • Subsequently, add di-tert-butyl dicarbonate (1.5 equivalents).

  • Heat the reaction mixture to 50 °C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a flask containing water.

  • Wash the aqueous mixture with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous phase to a pH of 4-5 with a 10% v/v aqueous HCl solution.

  • Extract the acidified mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield 2-(tert-butoxycarbonylamino)-4-bromo-5-chlorobenzoic acid.[3]

II. Protection of the Carboxylic Acid: Esterification

The carboxylic acid functionality can be effectively masked as a methyl or ethyl ester. This transformation is typically achieved through Fischer esterification, an acid-catalyzed reaction with the corresponding alcohol.[4] The resulting ester is stable to the basic conditions often used in subsequent synthetic steps and can be deprotected under basic or acidic conditions.

Rationale for Esterification:

Given the presence of the amino group, which would be protonated under strongly acidic conditions, it is often advantageous to perform the esterification on the unprotected aminobenzoic acid, followed by protection of the amino group. Alternatively, if the amino group is already protected with an acid-labile group like Boc, milder esterification conditions should be employed to avoid premature deprotection. A common and effective method for the esterification of halogenated benzoic acids is the use of dry hydrogen chloride gas in methanol.[5]

Experimental Protocol: Methyl Esterification

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Dry Hydrogen Chloride (HCl) gas or Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (for HCl gas)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Bubble dry HCl gas through the solution until it becomes saturated and begins to reflux, or alternatively, add thionyl chloride (1.2 equivalents) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-amino-4-bromo-5-chlorobenzoate.[5]

III. Orthogonal Protecting Group Strategy

An orthogonal protection scheme is essential for the selective manipulation of the amino and carboxylic acid groups.[6][7] The combination of the acid-labile Boc group for the amine and a base-labile methyl ester for the carboxylic acid provides an excellent orthogonal strategy.

Orthogonal_Strategy A This compound B Methyl 2-amino-4-bromo- 5-chlorobenzoate A->B Esterification (MeOH, HCl) C Methyl 2-(tert-butoxycarbonylamino)- 4-bromo-5-chlorobenzoate B->C Boc Protection ((Boc)₂O, TEA) D 2-(tert-butoxycarbonylamino)- 4-bromo-5-chlorobenzoic acid C->D Ester Hydrolysis (LiOH, THF/H₂O) E Further synthesis at Carboxylic Acid C->E Boc Deprotection (TFA) F Further synthesis at Amino Group D->F Boc Deprotection (TFA)

Caption: Orthogonal protection and deprotection workflow.

This strategy allows for the selective deprotection of the methyl ester under basic conditions to unmask the carboxylic acid for further reactions (e.g., amide bond formation), while the Boc group remains intact. Conversely, the Boc group can be selectively removed with acid to liberate the amine for subsequent modifications (e.g., N-alkylation), leaving the methyl ester untouched.

IV. Deprotection Protocols

The ability to selectively remove the protecting groups is the cornerstone of this strategy. The following protocols detail the deprotection of the Boc group and the methyl ester.

Protocol 1: Deprotection of the N-Boc Group (Acidic Conditions)

The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9][10]

Materials:

  • N-Boc protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc protected compound in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of trifluoroacetic acid dropwise.

  • Allow the solution to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the solution in vacuo.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[8]

Protocol 2: Deprotection of the Methyl Ester (Basic Hydrolysis)

Saponification using a base like lithium hydroxide (LiOH) is a standard and effective method for the hydrolysis of methyl esters.[8]

Materials:

  • Methyl ester protected substrate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M aqueous HCl solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water (e.g., 5:1 ratio).

  • Add a 1 M aqueous solution of LiOH (typically 1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the mixture to a pH of ~5 with 1 M aqueous HCl.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the carboxylic acid.[8]

V. Data Summary

Protecting GroupFunctionality ProtectedProtection ConditionsDeprotection ConditionsOrthogonality
Boc Amino(Boc)₂O, TEA, DMF, 50°CTFA, DCM, 0°C to RTOrthogonal to Methyl Ester
Methyl Ester Carboxylic AcidMeOH, dry HCl, RTLiOH, THF/H₂O, RTOrthogonal to Boc

Conclusion

The successful synthesis of complex molecules derived from this compound is highly dependent on a well-defined protecting group strategy. The orthogonal combination of an acid-labile Boc group for the amine and a base-labile methyl ester for the carboxylic acid provides a versatile and robust approach. The detailed protocols and the underlying chemical principles presented in these application notes are intended to serve as a practical guide for researchers in navigating the synthetic challenges associated with this valuable building block, ultimately accelerating the drug discovery and development process.

References

Application Note & Protocol: A Robust Method for Amide Bond Formation with 2-Amino-4-bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Substituted Anthranilic Acids

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of blockbuster drugs. The synthesis of substituted benzamides, particularly from anthranilic acid derivatives, is a frequent objective in the development of new chemical entities. 2-Amino-4-bromo-5-chlorobenzoic acid is a valuable starting material, offering multiple points for molecular diversification. The bromine atom, for instance, serves as a convenient handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions.[1]

However, this substrate presents a significant synthetic challenge. The electronic properties of the aromatic ring are heavily influenced by the halogen substituents and the carboxylic acid, which are electron-withdrawing. This deactivation reduces the nucleophilicity of the aniline amine, making it less reactive. Furthermore, the ortho-amino group creates steric hindrance around the carboxylic acid, impeding the approach of the coupling partner.

This document provides a detailed protocol for the successful synthesis of amides using this compound. We will delve into the mechanistic rationale for reagent selection and provide a step-by-step procedure, including workup, purification, and troubleshooting, to ensure a high rate of success for this challenging but critical transformation.

Mechanistic Rationale: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which are incompatible with complex molecules. Therefore, the reaction must be facilitated by "activating" the carboxylic acid, converting its hydroxyl group into a better leaving group.

For challenging substrates like this compound, a reliable and potent activation strategy is required. The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-Hydroxybenzotriazole (HOBt), is a widely adopted and effective method.[2][3]

Here is a breakdown of the key reagents and their roles:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is the primary activating agent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] A major advantage of EDC is that its byproduct, a urea, is water-soluble, simplifying its removal during the aqueous workup.

  • HOBt (N-Hydroxybenzotriazole): The O-acylisourea intermediate is unstable and can rearrange to a stable N-acylurea byproduct, terminating the reaction. HOBt acts as a nucleophilic catalyst that intercepts the O-acylisourea to form an HOBt-ester.[4][5] This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step activation minimizes side reactions and, in chiral systems, significantly reduces the risk of racemization.

  • DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic organic base is essential. Its primary roles are to deprotonate the carboxylic acid, increasing its reactivity towards EDC, and to neutralize any hydrochloride salts present (e.g., EDC is often supplied as EDC·HCl), ensuring the reaction medium remains basic.

The overall mechanism is a well-orchestrated sequence designed to create a potent electrophile from the carboxylic acid that can be readily attacked by the amine nucleophile.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC, Base EDC EDC EDC->O_acylisourea Base Base (DIPEA) Base->RCOOH Deprotonates HOBt_ester HOBt-Ester (Reactive Ester) O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea + H2O (side reaction) HOBt HOBt HOBt->HOBt_ester Amide Amide Product (R-CONH-R') HOBt_ester->Amide + Amine Regen_HOBt Regenerated HOBt HOBt_ester->Regen_HOBt Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt-mediated amide coupling mechanism.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic primary amine on a 1.0 mmol scale. Reagent quantities should be adjusted proportionally for different scales.

Materials and Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (1.0 mmol scale)
This compound250.451.0250 mg
Amine (R-NH₂)Varies1.11.1 mmol
EDC·HCl191.701.2230 mg
HOBt135.121.2162 mg
DIPEA129.242.5433 µL (0.323 g)
Anhydrous N,N-Dimethylformamide (DMF)--5 mL
Ethyl Acetate (EtOAc)--For workup
1 M Hydrochloric Acid (HCl)--For workup
Saturated Sodium Bicarbonate (NaHCO₃)--For workup
Saturated Sodium Chloride (Brine)--For workup
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying
Silica Gel (for chromatography)--For purification

Equipment

  • Round-bottom flask (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (250 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and the amine (1.1 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) to the flask and stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This helps to control the initial exotherm upon addition of EDC and minimizes potential side reactions.

  • EDC Addition: Add EDC·HCl (230 mg, 1.2 mmol) to the cooled reaction mixture in one portion.

  • Base Addition: Add DIPEA (433 µL, 2.5 mmol) dropwise to the mixture over 1-2 minutes using a syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting carboxylic acid.

Work-up and Purification

  • Quenching & Dilution: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water (20 mL) and dilute with Ethyl Acetate (30 mL).

  • Aqueous Washes:

    • Wash the organic layer with 1 M HCl (2 x 15 mL) to remove unreacted amine and DIPEA.

    • Wash with saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted carboxylic acid and HOBt.

    • Wash with brine (1 x 20 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude material is typically purified by flash column chromatography on silica gel.[2] A gradient of Ethyl Acetate in Hexanes is a common eluent system. The exact ratio will depend on the polarity of the final amide product. Alternatively, for crystalline solids, recrystallization from a suitable solvent system (e.g., Ethanol/water or Acetonitrile) can be an effective purification method.[6]

Workflow Setup 1. Reaction Setup - Add Acid, Amine, HOBt to flask - Add anhydrous DMF Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Reagent Addition - Add EDC - Add DIPEA dropwise Cooling->Addition Reaction 4. Reaction - Warm to RT - Stir 12-24h Addition->Reaction Workup 5. Aqueous Workup - Dilute with EtOAc - Wash with HCl, NaHCO3, Brine Reaction->Workup Purify 6. Isolation & Purification - Dry (Na2SO4) - Concentrate - Column Chromatography Workup->Purify Product Pure Amide Purify->Product

Caption: Experimental workflow for amide synthesis.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield 1. Inactive reagents/wet solvent. 2. Insufficient activation for the substrate.1. Ensure all reagents are fresh and solvents are anhydrous. Water will hydrolyze the activated intermediates.[2] 2. For extremely difficult couplings, switch to a more potent coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA.[2] Consider gently heating the reaction (40-50 °C).
Incomplete Reaction 1. Steric hindrance. 2. Insufficient reaction time.1. Increase the equivalents of coupling reagents (EDC/HOBt) to 1.5. 2. Extend the reaction time to 36-48 hours and continue monitoring by TLC or LC-MS.
N-acylurea Byproduct Rearrangement of the O-acylisourea intermediate.This is the primary side reaction that HOBt is meant to suppress. Ensure at least 1.0 equivalent of HOBt is used. If the problem persists, consider using HOAt (1-Hydroxy-7-azabenzotriazole) as an additive, which is often more effective than HOBt.
Purification Issues Product co-elutes with urea byproduct.The EDC-urea byproduct is water-soluble and should be removed by the aqueous workup. If dicyclohexylcarbodiimide (DCC) was used instead of EDC, the dicyclohexylurea (DCU) byproduct is poorly soluble and may require filtration prior to workup. Adhering to the EDC protocol and performing thorough aqueous washes is critical.

Conclusion

The formation of an amide bond with this compound requires a robust activation strategy to overcome the inherent challenges of low nucleophilicity and steric hindrance. The EDC/HOBt coupling protocol detailed here provides a reliable and well-established method for achieving this transformation. By understanding the role of each reagent and adhering to a careful, step-by-step procedure, researchers can successfully synthesize a wide range of amide derivatives from this versatile building block, paving the way for further exploration in drug discovery and development programs.

References

Application Notes and Protocols: 2-Amino-4-bromo-5-chlorobenzoic Acid as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of pharmaceutical research and drug development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 2-Amino-4-bromo-5-chlorobenzoic acid (CAS No: 150812-32-1) has emerged as a significant and versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its value lies in its unique polysubstituted aromatic structure, which features four distinct functional groups: an amino group, a carboxylic acid, a bromine atom, and a chlorine atom.

This multifunctionality provides medicinal chemists with a powerful scaffold offering multiple, selectively addressable points for chemical modification. The presence of two different halogens allows for regioselective reactions, the amino group can be acylated or used in cyclizations, and the carboxylic acid can be converted into a variety of derivatives like amides and esters.[1] These features are fundamental for constructing the complex molecular architectures characteristic of modern therapeutic agents, particularly in the realm of kinase inhibitors. The high purity of this intermediate is paramount, as it directly impacts the efficacy, safety, and reproducibility of the final pharmaceutical product.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is essential for its effective use in synthesis and for quality control.

PropertyValue
Chemical Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
CAS Number 150812-32-1
Appearance White to off-white powder
Melting Point 230 - 234 °C (for the related 2-Amino-4-bromobenzoic acid)[2]
Solubility Soluble in organic solvents like DMF, DMSO; limited solubility in water

Note: Specific data may vary slightly between suppliers. Always refer to the supplier-specific Certificate of Analysis.

The Chemistry of Versatility: Reaction Pathways and Mechanisms

The strategic advantage of this compound stems from the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular structure.

G cluster_amino Amino Group (-NH2) cluster_carboxyl Carboxylic Acid (-COOH) cluster_bromo Bromo Group (-Br) main This compound amino_react Acylation / Sulfonylation Amine Alkylation Cyclization Reactions main->amino_react Site for nucleophilic attack & heterocycle formation carboxyl_react Amide Bond Formation Esterification Reduction to Alcohol main->carboxyl_react Site for coupling & functional group interconversion bromo_react Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) Lithiation / Grignard Formation main->bromo_react Primary site for C-C & C-N bond formation (more reactive than -Cl)

Diagram 1: Key reactive sites on this compound.

This differential reactivity is key. For instance, the bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective introduction of new molecular fragments.[3] This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Application Spotlight: Synthesis of Lenvatinib

A prominent example of this precursor's application is in the synthesis of Lenvatinib, an oral multi-receptor tyrosine kinase inhibitor used in the treatment of various cancers.[4][5] While multiple synthetic routes exist, many leverage halogenated benzoic acid derivatives as key starting materials or intermediates. The core structure of Lenvatinib features a complex quinoline carboxamide moiety linked via an ether bond to a substituted phenylurea group. This compound serves as a critical building block for constructing related and similarly substituted scaffolds.

The following diagram illustrates a generalized workflow for the synthesis of a complex kinase inhibitor, inspired by routes leading to molecules like Lenvatinib, showcasing where a precursor like this compound is utilized.

G start 2-Amino-4-bromo- 5-chlorobenzoic acid step1 Step 1: Amide Formation (e.g., with SOCl2, then NH3) Forms primary amide start->step1 inter1 Substituted Benzamide Intermediate step1->inter1 step2 Step 2: Suzuki Coupling (Reacts at Bromo position with a boronic acid/ester) inter1->step2 inter2 Aryl-substituted Benzamide step2->inter2 step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) (Displaces Chlorine with a phenol derivative) inter2->step3 final Complex Heterocyclic API Scaffold (Kinase Inhibitor Core) step3->final

Diagram 2: Generalized synthetic workflow for a kinase inhibitor.

Protocols for Synthesis and Analysis

Protocol 1: Amide Synthesis from this compound

This protocol describes a general procedure for converting the carboxylic acid moiety into a primary amide, a common step in the synthesis of many APIs, including quinoline carboxamides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully remove the excess thionyl chloride and DCM under reduced pressure. This yields the crude acyl chloride.

  • Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM and cool the flask in an ice bath.

  • Slowly add a concentrated solution of ammonium hydroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Work-up: Dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-bromo-5-chlorobenzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for assessing the purity of this compound. Method parameters should be optimized for the specific instrument and column used.[6]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_sample 2. Prepare Sample Solution (e.g., 1 mg/mL in Methanol) prep_std->prep_sample prep_filter 3. Filter both solutions (0.45 µm syringe filter) prep_sample->prep_filter hplc_inject 4. Inject onto HPLC system prep_filter->hplc_inject hplc_run 5. Run Isocratic or Gradient Method hplc_inject->hplc_run hplc_detect 6. Detect at λmax (e.g., 254 nm or determined λmax) hplc_run->hplc_detect data_integrate 7. Integrate Chromatogram hplc_detect->data_integrate data_calc 8. Calculate Purity (% Area Normalization) data_integrate->data_calc

Diagram 3: Workflow for HPLC purity analysis.

ParameterRecommended Condition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or λmax determined by UV-Vis scan
Injection Volume 10 µL

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The compound is classified with several hazards that require appropriate precautions.

Hazard ClassStatementPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowed[7]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Irritation H315: Causes skin irritation[7]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritation[7]P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Respiratory Irritation H335: May cause respiratory irritation[7]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[9]

Handling and Storage:

  • Ventilation: Use in a well-ventilated area or in a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[8][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its pre-installed array of functional groups with orthogonal reactivity allows for the efficient and modular synthesis of complex APIs. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in these notes, enables researchers and drug development professionals to fully leverage its potential in accelerating the discovery and production of next-generation therapeutics.

References

Application Notes: The Strategic Role of 2-Amino-4-bromo-5-chlorobenzoic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Anthranilic Acid Scaffold

The anthranilic acid framework is a cornerstone in the synthesis of a diverse array of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique structure, featuring both an amino group and a carboxylic acid on a benzene ring, provides two reactive handles for the construction of more complex molecular architectures. In the realm of agrochemicals, derivatives of anthranilic acid have been pivotal in the development of potent insecticides and fungicides. The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties.

This application note focuses on the utility of 2-Amino-4-bromo-5-chlorobenzoic acid (CAS 150812-32-1) as a key intermediate in the synthesis of next-generation agrochemicals. The presence of both bromo and chloro substituents on the anthranilic acid core is particularly significant for enhancing the efficacy and modulating the spectrum of activity of the final product.

Core Application: Synthesis of Diamide Insecticides

A prominent application of substituted anthranilic acids is in the synthesis of diamide insecticides. This class of insecticides, which includes commercially successful products like chlorantraniliprole, acts on the ryanodine receptors of insects, leading to uncontrolled calcium release and subsequent paralysis and death. The general structure of these insecticides consists of a substituted anthranilic acid amide-linked to a heterocyclic carboxylic acid.

While the synthesis of chlorantraniliprole itself utilizes 2-amino-5-chloro-3-methylbenzoic acid, this compound serves as a valuable analog for the synthesis of novel diamide insecticides with potentially different or enhanced properties. The 4-bromo and 5-chloro substitution pattern can influence the molecule's binding affinity to the target receptor, as well as its metabolic stability and systemic properties in plants.

The following protocol outlines a representative synthesis of a novel diamide insecticide using this compound as a key starting material. The reaction involves the amide coupling of this compound with a suitable heterocyclic carboxylic acid, in this case, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a common intermediate in diamide insecticide synthesis.

Experimental Protocol: Synthesis of a Novel Diamide Insecticide

This protocol details the synthesis of N-(4-bromo-5-chloro-2-(methylcarbamoyl)phenyl)-3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide, a hypothetical analog of chlorantraniliprole.

Part 1: Synthesis of the Benzoxazinone Intermediate

The first part of the synthesis involves the formation of a benzoxazinone intermediate from this compound and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. This intermediate facilitates the subsequent introduction of the methylamine group.

Materials and Reagents:

ReagentPuritySupplier
This compound≥98%Sigma-Aldrich
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid≥98%TCI Chemicals
Methanesulfonyl chloride (MsCl)≥99%Acros Organics
Triethylamine (TEA)≥99%Fisher Chemical
Acetonitrile (anhydrous)≥99.8%Sigma-Aldrich

Procedure:

  • To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (2.50 g, 10.0 mmol) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (3.03 g, 10.0 mmol).

  • Add anhydrous acetonitrile (100 mL) to the flask and stir the suspension.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add triethylamine (3.04 g, 4.2 mL, 30.0 mmol) to the suspension via the dropping funnel over 15 minutes, maintaining the temperature below 10 °C.

  • In a separate dry flask, prepare a solution of methanesulfonyl chloride (1.26 g, 0.85 mL, 11.0 mmol) in anhydrous acetonitrile (20 mL).

  • Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of water (50 mL).

  • The precipitated product, the benzoxazinone intermediate, is collected by vacuum filtration, washed with cold water (2 x 20 mL), and dried under vacuum.

Part 2: Synthesis of the Final Diamide Insecticide

The benzoxazinone intermediate is then ring-opened with methylamine to yield the final product.

Materials and Reagents:

ReagentPuritySupplier
Benzoxazinone intermediate (from Part 1)--
Methylamine (40% solution in water)-Sigma-Aldrich
AcetonitrileHPLC gradeFisher Chemical

Procedure:

  • To a 250 mL round-bottom flask, add the dried benzoxazinone intermediate (4.98 g, 9.0 mmol) and acetonitrile (100 mL).

  • Stir the suspension at room temperature.

  • Slowly add the 40% aqueous methylamine solution (2.33 g, 30.0 mmol) to the flask.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the benzoxazinone intermediate is consumed.

  • Upon completion, add water (100 mL) to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with water (2 x 30 mL).

  • Recrystallize the crude product from ethanol to obtain the purified N-(4-bromo-5-chloro-2-(methylcarbamoyl)phenyl)-3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide.

  • Dry the final product under vacuum at 50 °C.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Methanesulfonyl chloride is corrosive and a lachrymator; handle with extreme care.

  • Methylamine is a flammable and corrosive gas; use the aqueous solution in a well-ventilated area.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Benzoxazinone Formation cluster_part2 Part 2: Amidation A This compound C Acetonitrile, TEA, MsCl 0-5 °C to RT A->C B 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid B->C D Benzoxazinone Intermediate C->D E Benzoxazinone Intermediate F Methylamine (aq) Acetonitrile, RT E->F G Final Diamide Insecticide F->G

Caption: Synthetic workflow for the preparation of a novel diamide insecticide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocol described herein provides a representative example of its application in the creation of new diamide insecticides. The specific halogenation pattern of this intermediate offers a strategic advantage for researchers aiming to develop next-generation crop protection agents with improved efficacy and desirable environmental profiles. Further exploration of this and other substituted anthranilic acids will undoubtedly continue to drive innovation in the agrochemical industry.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Amino-4-bromo-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the Suzuki-Miyaura cross-coupling of 2-Amino-4-bromo-5-chlorobenzoic acid. This substrate, while valuable, presents a unique set of challenges due to its multifunctional nature. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction for success.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic decisions you'll face when working with this specific substrate.

Q1: What makes the Suzuki coupling of this compound particularly challenging?

A1: The difficulty arises from the inherent properties of the functional groups on the aromatic ring. This substrate contains three key features that can interfere with the catalytic cycle:

  • The Amino Group (-NH₂): As a Lewis base, the nitrogen's lone pair can coordinate to the palladium catalyst. This coordination can inhibit the catalyst by blocking sites required for oxidative addition or transmetalation, effectively poisoning it.[1][2]

  • The Carboxylic Acid Group (-COOH): Under the basic conditions required for the Suzuki reaction, this group is deprotonated to a carboxylate salt (-COO⁻). This has two major consequences:

    • Solubility Issues: The resulting salt often has poor solubility in common aprotic organic solvents like toluene or THF, leading to a heterogeneous mixture that hinders reaction kinetics.[1]

    • Catalyst Interaction: The carboxylate can also coordinate to the palladium center, affecting its catalytic activity.[1]

  • Halogen Selectivity: The molecule possesses both a bromine and a chlorine atom. While this allows for selective coupling, it's crucial that reaction conditions are not so harsh that they begin to activate the C-Cl bond, which would lead to undesired side products.

Q2: How do I achieve selective C-Br coupling without affecting the C-Cl bond?

A2: Selectivity is one of the more straightforward aspects of this reaction. The reactivity of aryl halides in oxidative addition to a Pd(0) center follows a well-established trend: I > Br > OTf >> Cl.[3][4] The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it much more susceptible to oxidative addition under standard Suzuki conditions. To ensure selectivity, avoid overly harsh conditions such as excessively high temperatures or highly active, specialized catalysts designed for C-Cl activation.[3]

Q3: Should I protect the amino or carboxylic acid groups before the reaction?

A3: Protection strategy is a critical decision based on your experimental observations and synthetic goals.

  • Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a highly effective strategy to circumvent the solubility and catalyst coordination issues associated with the carboxylate salt.[1][5] This is often the first and most impactful optimization step if you are facing solubility problems or low yields.

  • Protecting the Amino Group: While the amino group can inhibit the catalyst, this issue can often be overcome by selecting the right ligand.[6] Modern, bulky, electron-rich phosphine ligands (discussed in Q4) can stabilize the catalyst and sterically disfavor coordination by the aniline nitrogen. Therefore, protecting the amine (e.g., as an amide or carbamate) is usually considered a secondary optimization step if ligand screening fails.

Q4: What is the best choice of catalyst and ligand for this substrate?

A4: Your choice of catalyst system is paramount. While traditional catalysts can work, modern systems are often required to overcome the substrate's inherent challenges.

  • Traditional Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a common starting point.[7] It can be effective, but may suffer from deactivation due to coordination with the amino group.[1]

  • Modern Catalyst Systems (Buchwald Ligands): For challenging substrates like this, using a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand is highly recommended.[6] Ligands such as SPhos , XPhos , or RuPhos are designed to:

    • Accelerate the rate-limiting oxidative addition step.

    • Promote the final reductive elimination step.

    • Stabilize the palladium center and prevent deactivation.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: Pre-formed catalysts like Pd-PEPPSI-IPr are also excellent choices, known for their high stability and activity, especially with less reactive halides.[7]

Troubleshooting Guide: From Low Yield to High Performance

This guide provides a systematic approach to diagnosing and solving common problems encountered during the optimization process.

Problem 1: Low to No Conversion of Starting Material
  • Observation: TLC or LC-MS analysis shows predominantly unreacted this compound.

  • Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Catalyst Inhibition The amino or carboxylate group is deactivating the palladium center. Solution: Switch to a catalyst system with a bulky, electron-rich ligand like SPhos or XPhos.[6] These ligands coordinate strongly to palladium, preventing inhibition by the substrate's functional groups.
Poor Solubility The deprotonated carboxylate salt is not soluble in the reaction solvent, preventing it from participating in the catalytic cycle. Solution 1: Change to a more polar aprotic solvent system like 1,4-dioxane/water or DMF.[1][4][8] Solution 2 (Recommended): Protect the carboxylic acid as a methyl or ethyl ester to ensure solubility in common organic solvents like toluene or THF.[1]
Inefficient Degassing Oxygen in the reaction vessel has oxidized the active Pd(0) catalyst to inactive Pd(II) species and degraded phosphine ligands.[1] Solution: Ensure the reaction mixture and solvent are rigorously degassed. Use a freeze-pump-thaw technique (3 cycles) or bubble an inert gas (Argon or Nitrogen) through the solvent for at least 20-30 minutes before adding the catalyst.[9]
Inappropriate Base The chosen base may be too weak to facilitate the transmetalation step effectively or may be contributing to side reactions. Solution: Screen different bases. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃ as they are less likely to promote side reactions and can be used under anhydrous conditions.[10]
Problem 2: Significant Side Product Formation
  • Observation: The desired product is formed, but major impurities are observed, complicating purification and lowering the yield.

  • Common Side Products & Solutions:

Side ProductIdentification & CauseMitigation Strategy
Protodehalogenation Mass spectrum shows a byproduct corresponding to 2-Amino-5-chlorobenzoic acid (mass of starting material minus Br plus H). This occurs when the organopalladium intermediate reacts with a proton source before transmetalation.[6]1. Base Selection: Avoid hydroxide or alkoxide bases which can be hydride sources. Use anhydrous K₃PO₄ or Cs₂CO₃.[6] 2. Solvent Choice: Use anhydrous aprotic solvents (toluene, dioxane). Avoid alcohols if this is a persistent issue.[6]
Protodeboronation Mass spectrum shows a byproduct corresponding to the boronic acid partner with the boronic acid group replaced by hydrogen (Ar'-H). This is common with electron-deficient boronic acids or if the reaction is heated for too long.[1][9]1. Use a Milder Base: Strong bases can accelerate this side reaction. Consider KF or K₃PO₄.[9] 2. Protect the Boronic Acid: Convert the boronic acid to a more stable pinacol or MIDA boronate ester, which are more resistant to protodeboronation.[9] 3. Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling Mass spectrum shows a byproduct corresponding to the dimer of your boronic acid partner (Ar'-Ar'). This is often caused by the presence of oxygen, which can facilitate the homocoupling pathway.[1][11]1. Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure an oxygen-free environment.[9] 2. Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) rather than a large excess.

Visualizing the Process

Understanding the core mechanism and the troubleshooting logic is key to mastering this reaction.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂(Br) (Oxidative Addition Adduct) Pd0->ArPdBr Oxidative Addition (+ Ar-Br) ArPdOR Ar-Pd(II)L₂(OR) ArPdBr->ArPdOR Metathesis (+ Base, e.g., M-OR) ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdOR->ArPdAr_prime Transmetalation (+ Ar'-B(OR)₂) ArPdAr_prime->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) ArPdAr_prime->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Reaction check_conversion Monitor Conversion (TLC/LC-MS) start->check_conversion low_conversion Problem: Low/No Conversion check_conversion->low_conversion No good_conversion Conversion >80%? check_conversion->good_conversion Yes solubility Check Solubility: Is mixture heterogeneous? low_conversion->solubility check_byproducts Analyze Byproducts good_conversion->check_byproducts Yes end Successful Optimization good_conversion->end No, Clean Reaction dehalogenation Protodehalogenation (-Br replaced by -H)? check_byproducts->dehalogenation protect_cooh Action: Protect -COOH as an ester or use Dioxane/H₂O solubility->protect_cooh Yes catalyst Check Catalyst: Using Pd(PPh₃)₄? solubility->catalyst No protect_cooh->start Retry buchwald Action: Switch to Pd(OAc)₂/SPhos or Pd-PEPPSI catalyst->buchwald Yes degassing Check Degassing: Was it rigorous? catalyst->degassing No buchwald->start Retry degassing->start Yes, retry degas_again Action: Improve degassing (Freeze-Pump-Thaw) degassing->degas_again No degas_again->start Retry fix_dehalogenation Action: Use anhydrous K₃PO₄ in Toluene/Dioxane dehalogenation->fix_dehalogenation Yes homocoupling Boronic Homocoupling (Ar'-Ar')? dehalogenation->homocoupling No fix_dehalogenation->start Retry fix_homocoupling Action: Rigorous degassing, check O₂-scavenger homocoupling->fix_homocoupling Yes homocoupling->end No, Minor Issues fix_homocoupling->start Retry

Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.

Experimental Protocols

The following protocols provide a starting point for your experiments. Note: All procedures must be carried out under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Protocol 1: Standard Conditions using Pd(PPh₃)₄

This protocol is a conventional starting point but may require optimization as discussed in the troubleshooting guide.

  • Materials:

    • This compound (1.0 mmol, 1.0 eq)

    • Arylboronic acid (1.2 mmol, 1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

    • 1,4-Dioxane (8 mL, degassed)

    • Water (2 mL, degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst to the stirring mixture.

    • Heat the reaction mixture to 90-100 °C in an oil bath.

    • Stir vigorously for 4-12 hours, monitoring the reaction's progress by TLC or LC-MS.[11]

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully acidify with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

    • Transfer to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Performance Conditions using a Buchwald Ligand (on Ester-Protected Substrate)

This protocol is designed to overcome the common challenges of solubility and catalyst inhibition by first protecting the carboxylic acid.

  • Part A: Esterification (Example: Methyl Ester)

    • Suspend this compound (1.0 eq) in methanol (5-10 mL/mmol).

    • Cool in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5 eq).

    • Allow to warm to room temperature, then heat to reflux for 2-4 hours until TLC shows complete conversion.

    • Remove solvent under reduced pressure, re-dissolve in ethyl acetate, wash with saturated NaHCO₃ solution, then brine. Dry, filter, and concentrate to yield methyl 2-amino-4-bromo-5-chlorobenzoate, which can be used directly.

  • Part B: Suzuki Coupling

    • Materials:

      • Methyl 2-amino-4-bromo-5-chlorobenzoate (1.0 mmol, 1.0 eq)

      • Arylboronic acid pinacol ester (1.2 mmol, 1.2 eq)

      • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

      • SPhos (0.04 mmol, 4 mol%)

      • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq, finely ground and dried)

      • Anhydrous Toluene (5 mL, degassed)

    • Procedure:

      • In a glovebox or under a positive argon flow, add the methyl 2-amino-4-bromo-5-chlorobenzoate, arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.[7]

      • Add the degassed anhydrous toluene via syringe.

      • Seal the tube and heat the reaction mixture to 100-110 °C.

      • Stir for 4-16 hours, monitoring progress by TLC or GC-MS.

      • Once complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and salts.

      • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

      • Purify by column chromatography. The resulting ester can be hydrolyzed back to the carboxylic acid if required.

References

Technical Support Center: 2-Amino-4-bromo-5-chlorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-bromo-5-chlorobenzoic acid (AcABC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during reactions with this versatile, halogenated anthranilic acid derivative.[1] As a multifunctional building block, AcABC's reactivity can give rise to specific impurities if conditions are not carefully controlled. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction mixture darkened significantly upon heating, and I've isolated a major byproduct that lacks a carboxylic acid group. What happened?

Plausible Cause: Thermal Decarboxylation

This is the most common issue when working with substituted aminobenzoic acids. The molecule has likely undergone thermal decarboxylation, resulting in the formation of 3-Bromo-4-chloroaniline . Anthranilic acids and their derivatives can be susceptible to losing carbon dioxide, especially at elevated temperatures or under prolonged heating.[2][3] The amino group can stabilize the intermediate formed during the loss of CO₂, facilitating this side reaction.

Mechanism Overview: The reaction proceeds via the loss of carbon dioxide from the benzoic acid moiety, driven by thermal energy. The presence of the electron-donating amino group in the ortho position facilitates the reaction.

Decarboxylation reactant This compound ts Heat (Δ) reactant->ts reactant->ts Decarboxylation product 3-Bromo-4-chloroaniline ts->product co2 CO₂ ts->co2

Caption: Thermal decarboxylation pathway of AcABC.

Troubleshooting & Mitigation Protocol:

  • Temperature Control:

    • Action: Scrupulously monitor and control the reaction temperature. If the desired reaction allows, perform it at the lowest possible temperature that still affords a reasonable reaction rate.

    • Causality: Lowering the thermal energy input reduces the likelihood of overcoming the activation energy for decarboxylation.

  • Reaction Time:

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Work up the reaction as soon as the starting material is consumed.

    • Causality: Minimizing exposure to heat prevents the accumulation of the decarboxylated byproduct over time.

  • Choice of Base/Catalyst:

    • Action: In coupling or condensation reactions, select catalysts and bases that are effective at lower temperatures. For example, in palladium-catalyzed reactions, consider high-activity phosphine ligands that allow for lower reaction temperatures.

    • Causality: Efficient catalysis at lower temperatures circumvents the need for harsh thermal conditions that promote decarboxylation.

Verification Protocol:

  • Mass Spectrometry (MS): The decarboxylated product, 3-bromo-4-chloroaniline (C₆H₅BrClN), will have a molecular weight of approximately 206.4 g/mol , a significant mass loss from the starting material's 250.48 g/mol .

  • ¹H NMR Spectroscopy: The characteristic singlet for the carboxylic acid proton (typically >10 ppm) will be absent. You will observe aromatic protons and the -NH₂ protons.

  • FTIR Spectroscopy: The broad O-H stretch and the sharp C=O stretch of the carboxylic acid (around 3000 cm⁻¹ and 1680 cm⁻¹, respectively) will be absent in the byproduct.

FAQ 2: I'm performing a diazotization reaction, but my yield is low and I have a complex mixture of polar byproducts. What are they?

Plausible Cause: Diazonium Salt Instability and Side Reactions

The amino group of AcABC can be converted to a diazonium salt, a common strategy for further functionalization.[4] However, this intermediate can be unstable and lead to several byproducts.

  • Phenolic Byproduct: The diazonium salt can react with water in the reaction mixture to form 2-Hydroxy-4-bromo-5-chlorobenzoic acid . This is often a major byproduct if the reaction is not kept sufficiently cold or if there is excess water present.

  • Benzyne Formation: Substituted anthranilic acids are classic precursors for benzyne intermediates via the loss of N₂ and CO₂ from the diazonium salt.[5] The resulting highly reactive 4-bromo-5-chlorobenzyne can be trapped by nucleophiles or dimerize, leading to a complex product mixture.

Diazotization start This compound diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, H⁺ desired_product Desired Product (e.g., Sandmeyer reaction) diazonium->desired_product CuX phenolic_byproduct Phenolic Byproduct (2-Hydroxy-4-bromo-5-chlorobenzoic acid) diazonium->phenolic_byproduct + H₂O benzyne Benzyne Intermediate diazonium->benzyne Δ (-N₂, -CO₂) dimers Dimers / Trapped Products benzyne->dimers

Caption: Potential reaction pathways from a diazonium salt intermediate.

Troubleshooting & Mitigation Protocol:

  • Strict Temperature Control:

    • Action: Maintain the reaction temperature between 0-5 °C throughout the addition of the diazotizing agent (e.g., sodium nitrite) and for the duration of the reaction. Use an ice-salt bath if necessary.

    • Causality: Low temperatures increase the stability of the diazonium salt, preventing premature decomposition to the phenol or benzyne.

  • Control of Stoichiometry:

    • Action: Use a slight excess (1.1-1.2 equivalents) of the acid and sodium nitrite. Avoid a large excess of nitrous acid, which can lead to other side reactions.

    • Causality: Precise stoichiometry ensures complete conversion to the diazonium salt without generating excess reactive species.

  • Solvent Choice:

    • Action: Use a non-aqueous solvent system if the subsequent reaction allows, to minimize the formation of the phenolic byproduct.

    • Causality: Removing water, a key reactant in phenol formation, shifts the equilibrium away from this unwanted side reaction.

FAQ 3: My reaction produced an over-halogenated or isomerized byproduct. How can I improve selectivity?

Plausible Cause: Lack of Regiocontrol in Electrophilic Aromatic Substitution

While AcABC is already heavily substituted, forcing conditions in reactions like nitration or further halogenation can lead to undesired isomers. The synthesis of related compounds like 2-amino-5-chlorobenzoic acid is known to sometimes produce di-substituted byproducts such as 3,5-dichloroanthranilic acid.[6]

  • Over-halogenation: Aggressive halogenating agents can add another halogen to the remaining open position on the aromatic ring.

  • Isomerization: Under certain acidic or high-temperature conditions, halogen migration is a possibility, though less common.

Troubleshooting & Mitigation Protocol:

  • Milder Reagents:

    • Action: Use less reactive reagents. For bromination, switch from Br₂/FeBr₃ to N-Bromosuccinimide (NBS). For chlorination, use N-Chlorosuccinimide (NCS) instead of Cl₂ gas.

    • Causality: Milder reagents are more selective and less likely to overcome the deactivating effects of the existing substituents, preventing over-halogenation.

  • Protecting Groups:

    • Action: Consider protecting the highly activating amino group as an amide (e.g., acetamide) before attempting further ring functionalization. The protecting group can be removed later.

    • Causality: An amide group is less activating than an amino group, which tempers the reactivity of the aromatic ring and can improve regioselectivity. It also prevents side reactions at the amine itself.

  • Catalyst Selection:

    • Action: In cross-coupling reactions (e.g., Suzuki, Heck) intended to functionalize the C-Br bond, use a catalyst system known for high selectivity for C-Br over C-Cl bonds. Often, specific palladium catalysts and ligands can differentiate between the two halogens.[7]

    • Causality: The oxidative addition of palladium is generally faster for C-Br than C-Cl bonds.[7] Exploiting this kinetic difference with the right catalyst system ensures the reaction occurs at the desired site.

Part 2: Summary of Common Byproducts

The following table summarizes the most common byproducts discussed, their structures, and key identification markers.

Byproduct NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature(s)
3-Bromo-4-chloroaniline Br(Cl)C₆H₃NH₂C₆H₅BrClN206.45MS: M⁺ at ~206/208/210. NMR/IR: Absence of -COOH group signals.
2-Hydroxy-4-bromo-5-chlorobenzoic acid Br(Cl)C₆H₂(OH)COOHC₇H₄BrClO₃266.46MS: M⁺ at ~266/268/270. NMR: Presence of both -COOH and phenolic -OH protons.
Over-halogenated AcABC e.g., Br₂(Cl)C₆H(NH₂)COOHC₇H₄Br₂ClNO₂329.37MS: Mass increase corresponding to the addition of another halogen atom.
Part 3: References
  • Wikipedia. Anthranilic acid. --INVALID-LINK--

  • University of Liverpool. Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). --INVALID-LINK--

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. --INVALID-LINK--

  • ChemicalBook. 2-Amino-5-chlorobenzoic acid synthesis. --INVALID-LINK--

  • ResearchGate. Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. --INVALID-LINK--

  • PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. --INVALID-LINK--

  • ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). --INVALID-LINK--

  • Pharmaffiliates. Key Applications of this compound in Chemical Industry. --INVALID-LINK--

  • Sigma-Aldrich. 2-Amino-5-bromo-4-chlorobenzoic acid | 50419-88-0. --INVALID-LINK--

  • PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157. --INVALID-LINK--

  • ResearchGate. Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. --INVALID-LINK--

  • Organic Chemistry Portal. Decarboxylation. --INVALID-LINK--

  • Diva-portal.org. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. --INVALID-LINK--

  • CP Lab Safety. 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride, 98% Purity, C7H6BrCl2NO2, 10 grams. --INVALID-LINK--

  • PubChem. This compound | C7H5BrClNO2 | CID 15311388. --INVALID-LINK--

  • CP Lab Safety. This compound, 98% Purity, C7H5BrClNO2, 100 grams. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Using this compound in Pharmaceutical R&D. --INVALID-LINK--

  • Benchchem. 2-Amino-5-bromo-4-chlorobenzoic acid | 50419-88-0. --INVALID-LINK--

  • Chem-Impex. 2-Bromo-5-chlorobenzoic acid. --INVALID-LINK--

  • MDPI. Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. --INVALID-LINK--

  • Benchchem. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1. --INVALID-LINK--

  • Chemistry Stack Exchange. Decarboxylation of primary amino acids. --INVALID-LINK--

  • PubChem. 2-Amino-4-bromo-5-chlorobenzoate | C7H4BrClNO2- | CID 29974814. --INVALID-LINK--

  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. --INVALID-LINK--

References

Technical Support Center: Optimizing Reactions with 2-Amino-4-bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-bromo-5-chlorobenzoic acid (CAS 150812-32-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to help you improve reaction yields and achieve your synthetic goals.

Understanding the Substrate: A Molecule of Competing Influences

This compound is a highly functionalized aromatic compound used as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from three distinct reactive centers: an amino group, a carboxylic acid, and two different halogen atoms. However, the electronic properties of these groups create a unique reactivity profile that requires careful consideration.

  • The Amino Group (-NH₂): A strong activating, ortho-, para- directing group. It increases the electron density of the aromatic ring, but its nucleophilicity is attenuated by the adjacent electron-withdrawing groups.

  • The Halogens (-Br, -Cl): Electron-withdrawing groups that decrease the ring's electron density and the amino group's nucleophilicity.[1] This makes the substrate an "electron-deficient aniline."

  • Reactivity Hierarchy: In palladium-catalyzed cross-coupling reactions, the Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond.[2][3] This allows for selective functionalization at the C4-position. The C-X bond dissociation energy trend is C-I < C-Br < C-Cl, which governs the rate of oxidative addition, often the rate-determining step.[3]

This interplay of activating and deactivating groups necessitates precise control over reaction conditions to achieve high yields and selectivity.

General Considerations & Proactive Troubleshooting

Before diving into specific reaction types, optimizing any reaction with this substrate begins with a robust experimental setup.

FAQ: My overall yields are consistently low regardless of the reaction type. Where should I start?

Answer: Low yields often stem from foundational issues rather than the specific catalytic cycle. Before optimizing catalysts or reagents, validate the following:

  • Starting Material Purity: Technical grade this compound may contain impurities that can inhibit catalysts.[4] Consider purification by recrystallization. A common method for related anthranilic acids involves dissolving the crude material in hot water with ammonia to form the ammonium salt, treating with charcoal, filtering, and then re-precipitating the purified acid with HCl.[5]

  • Solvent Quality: Use anhydrous, degassed solvents, especially for cross-coupling reactions. Oxygen can deactivate palladium catalysts.[1] Solvents like 1,4-dioxane, toluene, and THF should be freshly distilled or sourced from a solvent purification system.

  • Inert Atmosphere: Rigorously exclude air from your reaction. This is non-negotiable for palladium-catalyzed reactions. Use Schlenk line techniques or a glovebox. A minimum of three evacuate-backfill cycles with high-purity argon or nitrogen is recommended.[6]

  • Solubility: The substrate is soluble in methanol but only slightly soluble in other common organic solvents.[4][] Poor solubility can lead to slow reaction rates. If the reaction mixture is a thick slurry, consider higher temperatures or different solvent systems (e.g., DMF, DMAc) if compatible with your reaction chemistry.

Visualization: General Troubleshooting Workflow

Below is a logical workflow for diagnosing and resolving common issues encountered when working with this compound.

G start Low Yield or Stalled Reaction check_purity Verify Purity of Starting Material & Reagents start->check_purity check_setup Confirm Rigorous Inert Atmosphere & Anhydrous Conditions check_purity->check_setup Purity OK purify Action: Purify Substrate (e.g., Recrystallization) check_purity->purify Impurity Suspected check_solubility Is the Starting Material Dissolved at Reaction Temp? check_setup->check_solubility Setup OK improve_inert Action: Improve Degassing / Use Glovebox check_setup->improve_inert O₂ Contamination Likely change_solvent Action: Screen Solvents (e.g., Toluene, Dioxane, DMF) check_solubility->change_solvent No optimize Proceed to Reaction-Specific Optimization (Catalyst, Ligand, Base) check_solubility->optimize Yes purify->start Re-run improve_inert->start Re-run change_solvent->start Re-run

Caption: A general workflow for troubleshooting low-yield reactions.

Reaction-Specific Troubleshooting Guides

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond at the C4-position (C-Br).[8][9]

FAQ: My Suzuki coupling with an arylboronic acid is sluggish and gives low yield. How can I improve it?

Answer: This is a common challenge due to the electron-deficient nature of the substrate. The oxidative addition step is often rate-limiting.[3] Here’s how to troubleshoot:

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[10] The key is to use a catalyst system that promotes fast oxidative addition and reductive elimination.[11][12]

    • Switch to Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (Buchwald ligands) are designed for challenging substrates. Ligands like SPhos or XPhos, when paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective.[10]

    • Use a Pre-formed Catalyst: Well-defined precatalysts (e.g., SPhos Pd G3) offer better reproducibility and higher activity by ensuring efficient generation of the active Pd(0) species.[1]

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[9]

    • Inorganic bases are preferred. Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings.[6] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective alternatives.[6]

  • Solvent System: A mixture of an organic solvent and water is typically required.

    • Common systems include 1,4-dioxane/water, toluene/water, or DMF/water.[6] The water is essential for the transmetalation step. A 4:1 or 5:1 ratio of organic solvent to water is a good starting point.

Data Table: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommendationRationale
Aryl Halide This compound (1.0 eq)Substrate
Boronic Acid Arylboronic Acid (1.2 - 1.5 eq)Coupling partner; slight excess drives reaction.
Pd Source Pd(OAc)₂ (2 mol%)Precursor to the active catalyst.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand to accelerate catalysis.[10]
Base K₃PO₄ (2.0 - 3.0 eq)Effective base for transmetalation.[6]
Solvent 1,4-Dioxane / H₂O (4:1)Standard solvent system for Suzuki reactions.
Temperature 80 - 110 °CSufficient thermal energy for catalytic turnover.
Protocol: Optimized Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.[6]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 95 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination

This reaction forms a C-N bond, typically at the C4-position, by coupling with a primary or secondary amine.[13][14] The substrate itself is an electron-deficient aniline, which provides a model for its own challenging reactivity in this coupling.[1]

FAQ: My Buchwald-Hartwig amination is failing. The starting material is either unreacted or I see hydrodehalogenation (C-Br bond is replaced by C-H). What is going wrong?

Answer: This is a classic problem when coupling electron-deficient aryl halides. The catalytic cycle is likely stalling.

  • Ligand is Critical: The choice of ligand is even more important here than in Suzuki couplings. First-generation ligands are ineffective.[14]

    • Use Bulky Biaryl Phosphine Ligands: Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to promote the reductive elimination step for electron-deficient substrates, which is often the turnover-limiting step.[1]

  • Base Must Be Strong but Non-Nucleophilic: The N-H bond of the coupling amine partner must be deprotonated to form the active nucleophile.

    • Sodium or Potassium tert-butoxide (NaOtBu, KOtBu) are the bases of choice.[1] They are strong enough to deprotonate the amine without acting as competing nucleophiles. Weaker carbonate bases are generally insufficient.

  • Hydrodehalogenation: This side reaction occurs when β-hydride elimination competes with reductive elimination.[14] Using the correct bulky ligand helps to sterically disfavor this pathway and promote the desired C-N bond formation.

  • Catalyst Precursor: Again, using a well-defined precatalyst (e.g., XPhos Pd G3/G4) can provide more consistent results and higher yields by avoiding issues with in situ catalyst generation.[1]

Visualization: Buchwald-Hartwig Catalytic Cycle

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(Br) Oxidative Adduct Pd0->OA_complex Oxidative Addition (Ar-Br) Amide_complex [L-Pd(II)(Ar)(NR'R'')] OA_complex->Amide_complex Amine Coordination & Deprotonation (Base, R'R''NH) Product Ar-NR'R'' Desired Product Amide_complex->Product Reductive Elimination (Rate-Limiting Step for Electron-Deficient Ar) Product->Pd0 Catalyst Regeneration

Caption: Key steps in the Buchwald-Hartwig amination cycle.

C. Amide Bond Formation

The carboxylic acid moiety can be readily converted to an amide. However, the low nucleophilicity of the amino group on another molecule of the substrate or other electron-deficient anilines can make this challenging.

FAQ: Standard peptide coupling reagents like EDC/HOBt are giving low yields for amide formation with an electron-deficient aniline. What should I do?

Answer: The nucleophilicity of the aniline is the problem.[1] The lone pair on the nitrogen is less available for attack on the activated carboxylic acid.

  • Use a Stronger Activating Agent: Move beyond standard carbodiimides.

    • HATU or HBTU: These uronium-based coupling reagents are more potent and often succeed where others fail. They generate a highly reactive activated ester intermediate. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Convert to an Acid Chloride: A more forceful approach is to convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is highly electrophilic and will react with even poorly nucleophilic anilines.

    • Caution: This method has lower functional group tolerance. The free amino group on the this compound itself would need to be protected (e.g., as a Boc or Cbz group) before forming the acid chloride to prevent polymerization.

Protocol: HATU-Mediated Amide Coupling
  • Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (10 mL).

  • Activation: Add DIPEA (3.0 mmol) and stir the mixture at room temperature for 15-20 minutes.

  • Amine Addition: Add the electron-deficient amine/aniline (1.1 mmol) to the activated mixture.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water (30 mL). Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by column chromatography.

References

Technical Support Center: Purification of 2-Amino-4-bromo-5-chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-4-bromo-5-chlorobenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of halogenated aromatic intermediates. These compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Their unique substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (carboxyl, halogens) groups, presents specific challenges and opportunities in purification.

This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on troubleshooting common issues and clarifying the rationale behind methodological choices.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific, practical problems you might encounter during the purification of this compound derivatives.

Issue 1: My compound fails to crystallize from solution.

Question: I've dissolved my crude this compound derivative in a hot solvent, but no crystals form upon cooling, even in an ice bath. What's going wrong?

Answer: This is a classic purification problem that usually points to one of two main causes: supersaturation or incorrect solvent choice.

Probable Causes & Solutions:

  • Excess Solvent: This is the most common reason for crystallization failure. If too much solvent is used, the solution may not become saturated enough for crystals to form upon cooling, keeping your product dissolved in the mother liquor.[2]

    • Solution A (Solvent Evaporation): Gently heat the solution to boil off a portion of the solvent. Continue to do this in small increments, allowing the solution to cool and check for crystal formation after each reduction in volume.

    • Solution B (Induce Crystallization): If the solution is saturated but reluctant to nucleate, you can induce crystallization.[2][3]

      • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2]

      • Seeding: Add a tiny crystal of the pure compound (if available) to the supersaturated solution. This "seed" acts as a template, initiating rapid crystallization.[2]

  • Inappropriate Solvent System: The ideal recrystallization solvent is one where your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[2] this compound is soluble in methanol.[1][] This suggests that polar protic solvents are a good starting point.

    • Solution: If your compound remains soluble even when cold, the solvent is too good. If it doesn't dissolve when hot, the solvent is too poor. A mixed-solvent system (e.g., ethanol/water, methanol/water) is often ideal for these derivatives. Dissolve the compound in the minimum amount of the "good" hot solvent (e.g., ethanol), then slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the hot "good" solvent to redissolve the precipitate, then allow it to cool slowly.

Issue 2: My recovery yield after recrystallization is very low.

Question: I successfully recrystallized my product, but my final yield is less than 30%. Where did my compound go?

Answer: A low yield can be disheartening but is often preventable. The cause is typically procedural rather than a chemical degradation.

Probable Causes & Solutions:

  • Using Too Much Solvent: As mentioned above, this is a primary cause of low yield because a significant portion of your product remains in the mother liquor.[2]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. It's better to add solvent in small portions than to add too much at once.

  • Premature Crystallization: The product crystallizes out of solution during a hot filtration step (used to remove insoluble impurities).

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by pouring hot solvent through it just before filtering your product solution. Work quickly to minimize cooling.

  • Washing with Room-Temperature Solvent: Washing the collected crystals on the filter with solvent that isn't ice-cold will redissolve some of your purified product.[2]

    • Solution: Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent to wash away residual mother liquor without dissolving the product.

Issue 3: After column chromatography, my fractions are still impure.

Question: I ran a silica gel column, but my TLC analysis shows that the desired compound is co-eluting with an impurity. How can I improve the separation?

Answer: This indicates that the chosen mobile phase (eluent) does not have sufficient resolving power for your specific mixture. Aromatic carboxylic acids can be challenging to separate via chromatography due to their polarity and potential for strong interactions with the stationary phase.[5]

Probable Causes & Solutions:

  • Poor Solvent System Selection: The difference in retention factors (Rƒ) between your compound and the impurity is too small.

    • Solution A (Optimize Eluent Polarity): The goal is to find a solvent system where your target compound has an Rƒ value between 0.25 and 0.40 on a TLC plate, with maximal separation from all impurities. If compounds are co-eluting, try decreasing the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). This will increase the interaction with the silica, causing all compounds to move slower and potentially improving separation.

    • Solution B (Change Solvent Selectivity): If changing polarity doesn't work, switch one of the solvents to another with different chemical properties (e.g., replace ethyl acetate with dichloromethane or diethyl ether). This alters the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the eluent, which can dramatically change the relative separation.

  • Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[6]

    • Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears, your compound is likely unstable on silica. You can try deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1%). Alternatively, consider using a different stationary phase like alumina.[6]

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.

    • Solution: As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude compound) for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a newly synthesized this compound derivative?

A1: A multi-step strategy is often most effective. Start with a simple, bulk purification technique before moving to high-resolution methods.

  • Acid-Base Extraction: This is an excellent first step for purifying carboxylic acids.[7] Dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane). Extract with a weak aqueous base (e.g., sodium bicarbonate solution). Your acidic product will be deprotonated and move into the aqueous layer, leaving neutral and basic impurities behind in the organic layer. Separate the layers, then re-acidify the aqueous layer with dilute HCl to precipitate your purified product, which can be collected by filtration.[7]

  • Recrystallization: After the initial acid-base cleanup, recrystallization is highly effective for removing closely related impurities. Screen various solvents, starting with alcohols, water, and mixtures thereof.[2]

  • Chromatography: If recrystallization fails to remove persistent impurities (e.g., isomers with very similar solubility), flash column chromatography is the final step.[6]

The following workflow diagram illustrates this decision-making process.

G start Crude Product extraction_q Are impurities neutral or basic? start->extraction_q extraction_p Perform Acid-Base Extraction extraction_q->extraction_p Yes recrystall_q Is product a solid with good crystallinity? extraction_q->recrystall_q No / Unsure extraction_p->recrystall_q recrystall_p Perform Recrystallization recrystall_q->recrystall_p Yes chrom_p Perform Flash Chromatography recrystall_q->chrom_p No / Impurities still present end_node Pure Product recrystall_p->end_node chrom_p->end_node G cluster_0 Separatory Funnel cluster_1 After Extraction organic Organic Layer (Ethyl Acetate) Contains: - Crude Mixture aqueous Aqueous Layer (NaHCO3 soln) (Initially Empty) organic->aqueous Shake & Separate organic_after Organic Layer Contains: - Neutral Impurities - Basic Impurities aqueous_after Aqueous Layer Contains: - Deprotonated Product (Sodium Salt) acidify Add HCl aqueous_after->acidify product Precipitated Pure Product acidify->product

References

Technical Support Center: Navigating Solubility Challenges of 2-Amino-4-bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-bromo-5-chlorobenzoic acid (ABCCA). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet often challenging, building block in their synthetic endeavors. The trifunctional nature of ABCCA—an amine, a carboxylic acid, and a halogenated aromatic ring—makes it a valuable precursor for a wide range of pharmaceuticals and agrochemicals.[1] However, its rigid, crystalline structure and amphoteric character frequently lead to solubility issues that can hinder reaction kinetics, complicate work-ups, and impact overall yield and purity.

This document, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies and detailed experimental protocols to address the specific solubility challenges you may encounter. Our approach is grounded in fundamental physicochemical principles to not only offer solutions but also to explain the underlying chemical reasoning, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users of this compound.

FAQ 1: My this compound is not dissolving in my reaction solvent. What are my options?

This is the most prevalent challenge. The low solubility stems from the high lattice energy of the crystalline solid and the competing intermolecular forces (hydrogen bonding from both the carboxylic acid and amine) that are not easily overcome by many common organic solvents.

Answer: Your strategy should be multi-faceted, starting with solvent selection and progressively moving to more active interventions like pH adjustment or the use of co-solvents.

  • Solvent Class Recommended Solvents Rationale & Expected Solubility
    Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Strong dipole moments and hydrogen bond accepting capabilities can disrupt the crystal lattice. Generally the best starting point for achieving moderate to good solubility.
    Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity. Often used in cross-coupling reactions. Solubility may be limited at room temperature but can be improved with heating.
    Alcohols Methanol, EthanolProtic nature can solvate both the amine and carboxylic acid, but may also compete in certain reactions (e.g., esterification). ABCCA is reported to be soluble in methanol.[1]
    Chlorinated Dichloromethane (DCM)Generally poor solubility for the free acid/amine form. May be useful for derivatives (e.g., esters or N-protected compounds).
    Apolar Toluene, HexanesVery poor solubility. Primarily used as anti-solvents for precipitation and crystallization.
  • The Power of Co-solvents: Often, a single solvent is not optimal. Using a binary or even ternary solvent system can create a synergistic solvation effect.[3] For instance, in Suzuki couplings, a mixture of an ether like 1,4-dioxane with water is common. The water, especially with a base, helps dissolve the carboxylate salt, while the dioxane solubilizes the organic components.

  • Temperature Elevation: Increasing the reaction temperature is a straightforward method to enhance solubility. However, be mindful of the thermal stability of your reactants and products. There is a potential for decarboxylation of substituted benzoic acids at elevated temperatures, though this typically requires harsh conditions or specific catalysts.[4][5] Always monitor for byproduct formation via TLC or LC-MS when heating reactions for extended periods.

FAQ 2: Can I use a base to increase the solubility of ABCCA? How do I choose the right base and pH?

Answer: Absolutely. This is one of the most effective strategies. By deprotonating the carboxylic acid group, you form a carboxylate salt, which is significantly more polar and often more soluble, particularly in polar protic or aqueous-organic solvent mixtures.

  • Understanding pKa is Key: The effectiveness of this approach hinges on the pKa of the carboxylic acid and the amino group. While experimental data for ABCCA is unavailable, we can estimate the pKa values based on substituted benzoic acids and anilines.

    • The carboxylic acid pKa is estimated to be around 2.5 - 3.5 . This is due to the electron-withdrawing effects of the ortho-amino group (which can form an intramolecular hydrogen bond, stabilizing the neutral form) and the halogen substituents.

    • The pKa of the protonated amino group (anilinium ion) is estimated to be around 1.5 - 2.5 , significantly lowered by the electron-withdrawing halogens and the carboxylic acid group.

    Disclaimer: These pKa values are estimates derived from known values for structurally similar compounds. For precise work, experimental determination is recommended.[6][7] Several computational tools can also provide reliable pKa predictions.[3][8][9][10][11]

  • Practical Application - pH Adjustment: To ensure deprotonation of the carboxylic acid, the pH of the reaction medium (or at least the local environment) should be at least 1.5 to 2 pH units above its pKa. Therefore, aiming for a pH > 5 is a good starting point.

    • Inorganic Bases: For reactions compatible with water (e.g., Suzuki couplings), bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices. They create a basic aqueous phase that can dissolve the carboxylate salt.

    • Organic Bases: In anhydrous organic reactions (e.g., amide couplings), non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are used. They form an ion pair (carboxylate-ammonium salt) that is more soluble in organic solvents than the neutral zwitterionic form.

FAQ 3: I'm running an amide coupling, but my ABCCA crashes out of solution upon adding the coupling reagent. What's happening?

Answer: This is a common observation. The issue often lies in the reaction of the basic amino group with the acidic carboxylic acid group, either intramolecularly to form a zwitterion with low organic solubility, or with the acidic byproducts of the coupling reaction.

  • The Zwitterion Problem: The amphoteric nature of ABCCA means it can exist as a zwitterion, which often has poor solubility in typical organic solvents like DMF or DCM.

  • Order of Addition is Critical: To circumvent this, a "pre-activation" strategy is highly recommended.

    • Dissolve the ABCCA in your anhydrous solvent (e.g., DMF).

    • Add the organic base (e.g., 2-3 equivalents of DIPEA). This deprotonates the carboxylic acid, forming the more soluble carboxylate salt.

    • Add the coupling reagent (e.g., HATU, HBTU, EDC). This will activate the carboxylate.

    • Only then, add your amine nucleophile to the activated solution.

    This sequence ensures that the more soluble carboxylate is the species being activated, preventing precipitation.

FAQ 4: Are there any other methods to improve solubility for reactions in biphasic or non-polar systems?

Answer: Yes, for reactions that are not amenable to polar aprotic solvents or basic conditions, Phase-Transfer Catalysis (PTC) is a powerful technique.

  • How PTC Works: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the transfer of the deprotonated ABCCA (the carboxylate anion) from an aqueous or solid phase into the organic phase where the reaction occurs.[12]

    • The lipophilic cations of the PTC pair with the carboxylate anion, creating an ion pair that is soluble in the organic solvent.

    • This technique is particularly useful for esterification or alkylation reactions with alkyl halides in less polar solvents like toluene or dichloromethane.

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for common reactions involving ABCCA, with a specific focus on managing its solubility.

Protocol 1: Amide Coupling via Pre-activation

This protocol is optimized to maintain homogeneity throughout the reaction, which is critical for achieving high conversion and purity.

Objective: To couple this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF (aiming for a concentration of 0.1-0.2 M). Stir to form a slurry.

  • Add DIPEA (3.0 eq) to the slurry. Stir the mixture at room temperature. You should observe the solid dissolving over 5-10 minutes as the soluble carboxylate-ammonium salt is formed.

  • Once the solution is homogeneous, add HATU (1.2 eq) in one portion. Stir the mixture for 15 minutes at room temperature for pre-activation.

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture over 5 minutes.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Amide Coupling Protocol

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A 1. Add ABCCA to dry flask under N2 B 2. Add anhydrous DMF A->B C 3. Add DIPEA, stir until dissolved B->C D 4. Add HATU C->D E 5. Stir for 15 min (Pre-activation) D->E F 6. Add amine solution dropwise E->F G 7. Stir 2-4h at RT F->G H 8. Monitor by TLC/LC-MS G->H I 9. Quench with H2O, Extract H->I J 10. Purify by Chromatography I->J

Caption: Step-by-step workflow for the amide coupling of ABCCA.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol uses a biphasic solvent system to manage the solubility of both the organic starting material and the inorganic base.

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of ABCCA).

  • Degas the resulting slurry by bubbling the inert gas through the mixture for 15-20 minutes while stirring. The ABCCA may not fully dissolve at this stage, but will do so as the reaction proceeds and it is consumed.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours). A key indicator of a successful reaction is the dissolution of the starting material as it is converted to the more soluble product.

  • Work-up: Cool the reaction to room temperature. Acidify the mixture with 1M HCl to pH ~4-5 to protonate the product's carboxylic acid. Extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Logic for Suzuki Coupling

G Start Reaction Stalled / Poor Conversion Check1 Is starting material dissolved? Start->Check1 Action1 Increase temperature to 100-110°C. Consider using a stronger base (e.g., K3PO4). Check1->Action1 No Check2 Is the catalyst active? Check1->Check2 Yes Action1->Check2 Action2 Ensure proper degassing. Use a fresh batch of catalyst. Consider a more active catalyst/ligand system (e.g., Pd(OAc)2/SPhos). Check2->Action2 No End Reaction Proceeds Check2->End Yes Action2->End

Caption: Decision tree for troubleshooting a stalled Suzuki reaction.

Protocol 3: Fischer Esterification

This classic method uses an excess of alcohol as both a reactant and a solvent, effectively overcoming solubility limitations.

Objective: To synthesize the methyl or ethyl ester of this compound.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol or Ethanol (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.2 eq)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-40 equivalents, serving as the solvent).

  • While stirring at room temperature, slowly and carefully add concentrated sulfuric acid (0.2 eq) dropwise. Caution: This is an exothermic process. The acid will protonate the amino group, forming the ammonium salt, which may precipitate initially.

  • Attach a reflux condenser and heat the mixture to reflux (Methanol bp: ~65°C, Ethanol bp: ~78°C). The precipitate should dissolve as the esterification proceeds.

  • Maintain reflux for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[13]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Vigorous CO₂ evolution will occur.

  • Once neutralized, extract the aqueous slurry with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Part 3: Stability Considerations

  • Thermal Stability: While generally stable, prolonged heating at high temperatures (>150 °C) in the presence of certain metals or bases could potentially lead to decarboxylation. This is generally not a concern under the conditions described in the protocols above.

  • pH Stability: The compound is stable across a wide pH range at room temperature. However, in solution, its form will change depending on the pH (cationic at low pH, zwitterionic/neutral near its isoelectric point, and anionic at basic pH). This is the property exploited to control its solubility.

By understanding the physicochemical properties of this compound and employing these targeted strategies, researchers can effectively manage its solubility, leading to more efficient, reliable, and scalable synthetic outcomes.

References

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of 2-Amino-4-bromo-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of boronic acids when using complex substrates such as 2-Amino-4-bromo-5-chlorobenzoic acid. Our goal is to provide in-depth, actionable insights and troubleshooting strategies rooted in mechanistic understanding to enhance your reaction outcomes.

Understanding the Challenge: The Substrate and the Side Reaction

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of an electron-donating amino group and an electron-withdrawing carboxylic acid group on the same aromatic ring can significantly influence the electronic properties of the substrate, impacting the delicate balance of the catalytic cycle.[1]

Homocoupling, the undesired dimerization of the boronic acid partner, is a common side reaction in Suzuki couplings.[1][2] This process not only consumes valuable starting material but also complicates the purification of the desired cross-coupled product. The primary driver of homocoupling is often the presence of palladium(II) species and an oxidant, most notably molecular oxygen.[2][3][4]

Visualizing the Competing Pathways

To effectively troubleshoot, it's crucial to visualize the desired catalytic cycle and the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX 2-Amino-4-bromo- 5-chlorobenzoic acid (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Base Base Base->Transmetalation BoronicAcid Ar'B(OH)_2 BoronicAcid->Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr ReductiveElimination Reductive Elimination PdII_ArAr->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Desired Product (Ar-Ar') ReductiveElimination->Product Pd0_homo Pd(0)L_n PdII_homo Pd(II) Species Pd0_homo->PdII_homo Oxidation O2 O₂ (Trace Oxygen) O2->PdII_homo Homocoupling_Reaction Homocoupling PdII_homo->Homocoupling_Reaction BoronicAcid_1 Ar'B(OH)_2 BoronicAcid_1->Homocoupling_Reaction BoronicAcid_2 Ar'B(OH)_2 BoronicAcid_2->Homocoupling_Reaction Homocoupling_Product Homocoupling Product (Ar'-Ar') Homocoupling_Reaction->Homocoupling_Product

Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a significant amount of the homocoupled byproduct of my boronic acid. What is the most likely cause?

A1: The most common culprit for excessive homocoupling is the presence of oxygen in your reaction vessel.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the dimerization of the boronic acid.[5][6][7] This is particularly problematic when using Pd(II) precatalysts like Pd(OAc)₂, as they require in-situ reduction to Pd(0) to initiate the catalytic cycle.[8] Any unreduced Pd(II) can directly contribute to homocoupling.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents, including water if used in a biphasic system, are thoroughly degassed.[9] Common methods include sparging with an inert gas (argon or nitrogen) for an extended period, or multiple freeze-pump-thaw cycles. A nitrogen subsurface sparge before catalyst introduction can be particularly effective.[6][7]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[9]

  • Catalyst Choice: Consider using a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to minimize the initial concentration of Pd(II).[10]

Q2: My substrate, this compound, is electron-rich. How does this affect the reaction and the likelihood of homocoupling?

A2: Electron-rich aryl halides, like your substrate, can be challenging for Suzuki couplings because they undergo oxidative addition to the Pd(0) center more slowly.[11][12] This slow oxidative addition can be the rate-determining step of the catalytic cycle.[12] When the desired cross-coupling is sluggish, the competing homocoupling side reaction can become more prominent.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[13] They also sterically hinder the palladium, which can suppress the formation of palladium black and favor reductive elimination of the desired product over side reactions.[8][14]

  • Precatalyst Systems: Consider using modern palladium precatalysts that are specifically designed for challenging couplings. Buchwald or PEPPSI-type precatalysts are often effective.[8][14]

Q3: What is the optimal choice of base and solvent for this specific substrate to minimize homocoupling?

A3: The choice of base and solvent is critical for both promoting the desired reaction and minimizing side reactions.

Base Selection:

  • For challenging couplings, stronger bases are often necessary.[11]

  • Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[4][11]

  • The base activates the boronic acid for the crucial transmetalation step.[4]

Solvent Selection:

  • Aprotic polar solvents or ethereal solvents are commonly used.[11]

  • Mixtures of solvents like 1,4-dioxane/water or toluene/water are often employed.[9]

  • The presence of some water can be beneficial, but excess water can promote protodeboronation, another common side reaction.[11] The ratio of organic solvent to water may need to be optimized; for instance, a 3:1 ratio of acetone to water has been shown to eliminate homocoupling in some systems.[15]

Q4: Can I take any other preventative measures to suppress homocoupling?

A4: Yes, several other strategies can be employed:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester, can significantly reduce both homocoupling and protodeboronation.[8][11][16] These esters act as a slow-release source of the active boronic acid under the reaction conditions.[11]

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the catalytic cycle.[6][7]

  • Control of Reagent Stoichiometry: Using a slight excess of the boronic acid can sometimes help to favor the cross-coupling reaction.[9]

  • Temperature Control: While higher temperatures can sometimes accelerate a sluggish cross-coupling, they can also promote side reactions. Careful optimization of the reaction temperature is recommended.[9]

Recommended Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Degassed 1,4-dioxane (8 mL)

  • Degassed water (2 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[11]

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a portion of the degassed 1,4-dioxane.

  • Via syringe, add the remaining degassed 1,4-dioxane and degassed water to the Schlenk flask containing the solids.

  • Stir the mixture vigorously and begin heating to 80-100 °C.

  • Once the reaction mixture has reached the desired temperature, add the catalyst solution via syringe.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Ligand and Base Effects on Challenging Couplings

The following table summarizes general trends for ligand and base selection in difficult Suzuki couplings, such as those involving electron-rich aryl halides.

ParameterRecommendation for Challenging CouplingsRationale
Palladium Source Pd(0) precatalysts (e.g., Pd₂(dba)₃) or specialized Pd(II) precatalysts (e.g., Buchwald G3)Minimizes initial Pd(II) concentration, reducing homocoupling.[8]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Accelerates the rate-limiting oxidative addition step and promotes reductive elimination.[4][8][17]
Base Stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃)Effectively promotes transmetalation without degrading starting materials.[4][11]
Solvent Aprotic polar or ethereal solvents, often with a controlled amount of water (e.g., dioxane/H₂O, toluene/H₂O)Ensures solubility of all components and facilitates the reaction at the solvent interface.[11][15]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start High Homocoupling Observed Check_Degassing 1. Review Degassing Procedure (Solvents & Reaction Setup) Start->Check_Degassing Implement_Degassing Implement Rigorous Degassing: - Inert gas sparging - Freeze-pump-thaw cycles - Subsurface N₂ sparge Check_Degassing->Implement_Degassing Check_Catalyst 2. Evaluate Catalyst System Check_Degassing->Check_Catalyst Catalyst_Solutions Switch to Pd(0) Precatalyst (e.g., Pd₂(dba)₃) Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Catalyst_Solutions Check_Base_Solvent 3. Optimize Base and Solvent Check_Catalyst->Check_Base_Solvent Base_Solvent_Solutions Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Adjust Solvent/Water Ratio Check_Base_Solvent->Base_Solvent_Solutions Advanced_Strategies 4. Consider Advanced Strategies Check_Base_Solvent->Advanced_Strategies Advanced_Solutions Use Boronic Ester (Bpin, MIDA) Add Mild Reducing Agent (e.g., Potassium Formate) Advanced_Strategies->Advanced_Solutions End Homocoupling Minimized Advanced_Strategies->End

Caption: A Step-by-Step Troubleshooting Workflow for Homocoupling.[2]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-4-bromo-5-chlorobenzoic Acid and 2-Amino-4-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, halogenated anthranilic acids are indispensable building blocks.[1] Their unique arrangement of functional groups—an amino group, a carboxylic acid, and one or more halogens—provides a versatile scaffold for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. This guide presents an in-depth comparative analysis of two such critical reagents: 2-amino-4-bromo-5-chlorobenzoic acid and 2-amino-4-bromobenzoic acid.

The primary structural difference between these molecules is the presence of a chlorine atom at the 5-position in the former. This seemingly minor modification introduces significant changes in the electronic properties of the aromatic ring, which in turn dictates the reactivity of the entire molecule. For researchers, scientists, and drug development professionals, a nuanced understanding of these differences is paramount for strategic synthetic planning, reaction optimization, and the rational design of novel chemical entities. This document provides a side-by-side comparison of their reactivity, supported by foundational chemical principles and representative experimental data, to guide the selection and application of these valuable intermediates.

Molecular Structure and Comparative Electronic Effects

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. Both molecules share an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH). The key distinction arises from the halogen substitution pattern.

  • 2-Amino-4-bromobenzoic Acid: Features a single bromine atom at the 4-position.

  • This compound: Features both a bromine atom at the 4-position and a chlorine atom at the 5-position.

Halogens exert a dual electronic effect on aromatic rings: a deactivating electron-withdrawing inductive effect (-I) due to their high electronegativity, and an electron-donating resonance effect (+R) from their lone pairs.[2][3] For both chlorine and bromine, the inductive effect is dominant, making the aromatic ring electron-deficient and less reactive towards electrophilic substitution compared to benzene.[3][4]

The addition of the chlorine atom in this compound significantly amplifies the electron-withdrawing character of the aromatic system. This cumulative inductive effect of two halogen atoms makes its aromatic ring considerably more electron-poor than that of 2-amino-4-bromobenzoic acid.

Caption: Key structural and electronic differences.

This enhanced electron deficiency has profound implications for the reactivity of the molecule's functional groups and its utility in common synthetic transformations.

Physicochemical Properties

The difference in molecular structure is reflected in the fundamental physicochemical properties of the two compounds.

Property2-Amino-4-bromobenzoic acidThis compound
CAS Number 20776-50-5[5]150812-32-1
Molecular Formula C₇H₆BrNO₂[5]C₇H₅BrClNO₂[6]
Molecular Weight 216.03 g/mol [5]250.48 g/mol [7]
Appearance White to light yellow powder[8]Light yellow to white powder/solid
Melting Point 230-234 °C~187 °C (Predicted)[7]
Water Solubility Slightly soluble[9][10]Data not specified, likely low
pKa (Predicted) 4.71 ± 0.10[8]Data not specified, expected to be lower

Comparative Reactivity Analysis

The electronic differences directly translate into distinct reactivity profiles. We will explore these differences in the context of reactions involving the functional groups and the aromatic C-Br bond.

Acidity of the Carboxylic Acid and Nucleophilicity of the Amino Group

The acidity of a benzoic acid derivative is enhanced by electron-withdrawing groups, which stabilize the resulting carboxylate anion.

  • This compound: The combined, potent inductive effects of both bromine and chlorine significantly withdraw electron density from the ring. This effect is relayed to the carboxylic acid group, stabilizing the conjugate base and making the acid more acidic (i.e., having a lower pKa) than its monochloro counterpart.

  • 2-Amino-4-bromobenzoic acid: Possesses only one electron-withdrawing halogen, resulting in a comparatively less acidic carboxylic acid.

Conversely, the nucleophilicity and basicity of the amino group are diminished by electron-withdrawing substituents.

  • This compound: The amino group is rendered less nucleophilic and less basic . The lone pair on the nitrogen is less available for donation due to the strong electron sink of the di-halogenated ring. This can slow down reactions such as acylation or amide bond formation.

  • 2-Amino-4-bromobenzoic acid: The amino group is more nucleophilic and more basic in comparison, as it experiences a weaker deactivating effect from only one halogen.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bond is a key site for diversification via cross-coupling reactions like the Suzuki-Miyaura coupling. The reactivity in these transformations is largely dictated by the strength of the C-X bond, which follows the general trend C-I > C-Br > C-Cl.[11][12]

  • Primary Reactive Site: In both molecules, the C-Br bond is significantly more reactive than a C-Cl bond in the oxidative addition step of the catalytic cycle, which is often rate-determining.[12] Therefore, selective cross-coupling at the C-Br position is expected for this compound.

  • Comparative Rate: The critical difference lies in how the overall electronic environment affects the rate of reaction at the C-Br bond. Aryl bromides are generally more reactive than aryl chlorides in these couplings.[13] While the increased electron-deficient nature of the di-halogenated ring might, in some cases, facilitate the reductive elimination step, the overall reactivity is a complex interplay of factors. In general practice, the more electron-rich system of 2-amino-4-bromobenzoic acid may exhibit slightly more favorable kinetics in standard Suzuki couplings compared to the more deactivated system of This compound , which might require more robust catalyst systems or slightly more forcing conditions to achieve comparable rates.

Table 2: Representative Data for Suzuki-Miyaura Coupling of Halogenated Aminobenzoic Acids

This data is representative and compiled based on established principles and typical outcomes for analogous systems. Actual results may vary.[14]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
2-Amino-4-bromo benzoic acidPhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₃PO₄Toluene10012~88
2-Amino-4-chloro benzoic acidPhenylboronic acidXPhos Pd G3 (5 mol%)Cs₂CO₃t-BuOH11024~75

This table, comparing bromo- and chloro- analogs, illustrates the higher reactivity of the C-Br bond, requiring less advanced catalysts and milder conditions. While this compound reacts at the C-Br position, its overall electronic deactivation places its reactivity profile as slightly more challenging than the simpler 2-amino-4-bromobenzoic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for the Suzuki-Miyaura coupling, highlighting the practical considerations when using either substrate.

Objective: To synthesize a 4-amino-3-aryl-5-chlorobenzoic acid or 4-amino-3-aryl-benzoic acid derivative.
Materials:
  • This compound OR 2-Amino-4-bromobenzoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol% or PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aminobenzoic acid substrate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Causality Note: The reaction with 2-amino-4-bromobenzoic acid may reach completion faster than with the more electron-deficient this compound. If the latter reaction is sluggish, an increase in temperature to 110 °C or the use of a more active Buchwald-type ligand (e.g., SPhos) may be required.[15]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired product.

G start 1. Combine Reagents (Substrate, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (90-100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup (Dilute, Wash) monitor->workup Reaction Complete purify 7. Purify Product (Chromatography / Recrystallization) workup->purify end Final Product purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion and Recommendations

While both this compound and 2-amino-4-bromobenzoic acid are valuable synthons, their reactivity is not interchangeable.

  • 2-Amino-4-bromobenzoic acid is the more "standard" reagent. Its amino group is more nucleophilic, its carboxylic acid less acidic, and its aromatic ring is more amenable to a wider range of standard cross-coupling conditions due to its relatively higher electron density.

  • This compound is a more specialized building block. The presence of the second halogen makes the molecule's functional groups less reactive (less nucleophilic -NH₂, more acidic -COOH) and deactivates the ring. While it offers an additional site (C-Cl) that could potentially be functionalized under forcing conditions after the C-Br bond has reacted, its primary utility lies in introducing a specific substitution pattern. Researchers should anticipate the need for potentially more robust or specialized catalyst systems and longer reaction times, particularly in transformations sensitive to the nucleophilicity of the amino group or the overall electronic nature of the ring.

The choice between these two reagents should be a deliberate one, based on the specific synthetic target and the desired electronic properties of the final product. Understanding the fundamental reactivity differences detailed in this guide is the first step toward leveraging these powerful building blocks to their full potential.

References

A Researcher's Guide to Halogen Reactivity in Dihalogenated Aminobenzoic Acids: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihalogenated aminobenzoic acids represent a class of exceptionally versatile building blocks, offering multiple points for diversification. However, the commercial availability of various dihalogenated isomers, coupled with the nuanced reactivity of different halogens, presents a critical decision point in synthesis planning. The choice between an iodo-, bromo-, chloro-, or even fluoro-substituent at a given position is not arbitrary; it is a strategic decision that dictates reaction conditions, catalyst choice, and ultimately, synthetic efficiency.

This guide provides an in-depth, objective comparison of halogen reactivity in dihalogenated aminobenzoic acid systems. Moving beyond a simple recitation of protocols, we will explore the fundamental principles governing this reactivity, supported by experimental data and detailed methodologies, to empower you to make informed decisions in your synthetic campaigns.

The Underlying Principles: A Tale of Two Reaction Classes

The reactivity of a halogen on the aminobenzoic acid core is primarily dictated by the nature of the reaction it is intended to undergo. Broadly, these fall into two major categories: Palladium-Catalyzed Cross-Coupling reactions and Nucleophilic Aromatic Substitution (SNAr). The governing principles for these two transformations are fundamentally different, leading to opposing reactivity trends.

Palladium-Catalyzed Cross-Coupling Reactions: The Primacy of Bond Strength

In widely used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1] The energy required for this step is directly related to the C-X bond dissociation energy (BDE).[2] A weaker bond will be cleaved more readily, leading to a faster reaction.

The established trend for C-X bond dissociation energies in aryl halides is: Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I [2][3]

This is primarily due to the degree of orbital overlap between the carbon and the halogen. The smaller fluorine atom has more effective orbital overlap with carbon, resulting in a stronger bond. As we move down the group, the orbital overlap becomes less efficient, leading to a weaker and more easily broken bond.[2]

Consequently, the general reactivity trend for palladium-catalyzed cross-coupling reactions is the inverse of the BDE trend: I > Br > Cl >> F [1][4]

This hierarchy is a cornerstone of modern synthetic strategy, allowing for selective functionalization of polyhalogenated systems by tuning reaction conditions.[5] For instance, an iodo-substituent can often be selectively coupled in the presence of a bromo- or chloro-substituent.[5]

Nucleophilic Aromatic Substitution (SNAr): The Dominance of Electronegativity

In contrast to cross-coupling reactions, SNAr involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] The leaving group is subsequently expelled to restore aromaticity. For this reaction to proceed, the aromatic ring must be rendered electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6][8][9]

In this mechanistic paradigm, the C-X bond cleavage is typically not the rate-determining step. Instead, the rate is governed by the stability of the Meisenheimer complex.[7] Halogens influence the reaction rate through their inductive effect. The more electronegative the halogen, the more it withdraws electron density from the ring, making the carbon atom attached to it more electrophilic and better able to stabilize the incoming negative charge.

Therefore, the reactivity trend for SNAr reactions is often the reverse of that seen in cross-coupling: F > Cl > Br > I [6][7]

This counterintuitive trend, where the strongest C-X bond leads to the highest reactivity, is a hallmark of the addition-elimination mechanism of SNAr.[6]

Comparative Reactivity Data

The following table summarizes the expected reactivity trends and provides a comparative overview of typical reaction conditions for different halogens in dihalogenated aminobenzoic acid systems.

Reaction TypeHalogenRelative ReactivityTypical Reaction ConditionsKey Considerations
Suzuki-Miyaura Coupling Iodo (I)++++ (Highest)Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °CHighly reactive, ideal for mild conditions. Susceptible to dehalogenation side reactions.[10][11]
Bromo (Br)+++Pd(dppf)Cl₂, K₂CO₃, DMF, 100 °CRobust and widely used. Good balance of reactivity and stability.[4]
Chloro (Cl)++Pd₂(dba)₃ with specialized ligands (e.g., SPhos, XPhos), Cs₂CO₃, t-BuOH, 110-120 °CLess reactive, often requires more forcing conditions and advanced catalyst systems.[4] More cost-effective for large-scale synthesis.[4]
Fluoro (F)+ (Lowest)Generally unreactive under standard conditions.Requires specialized catalysts and conditions; not typically used as a coupling handle.
Buchwald-Hartwig Amination Iodo (I)++++ (Highest)Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80-100 °CHigh reactivity allows for a broad range of amine coupling partners.[12]
Bromo (Br)+++Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °CReliable and versatile.[13]
Chloro (Cl)++Pd(OAc)₂, RuPhos, K₃PO₄, t-Amyl alcohol, 110 °CRequires more advanced, sterically hindered phosphine ligands to achieve good yields.[14]
Fluoro (F)+ (Lowest)Generally unreactive.Not a suitable leaving group for this reaction.
Nucleophilic Aromatic Substitution (SNAr) Fluoro (F)++++ (Highest)NaOMe, MeOH, 60 °CExcellent leaving group, especially when activated by ortho/para EWGs.[7]
Chloro (Cl)+++K₂CO₃, N-methylpyrrolidone (NMP), 150 °CGood reactivity, often requires higher temperatures than fluoro analogs.
Bromo (Br)++Requires strong activation and forcing conditions.Less common than F or Cl for SNAr.
Iodo (I)+ (Lowest)Poor leaving group in SNAr due to lower electronegativity.Generally not used for SNAr.

Note: The specific conditions can vary significantly based on the other substituents on the aminobenzoic acid ring and the coupling partners.

Experimental Protocols: A Self-Validating Approach

To objectively compare halogen reactivity, it is crucial to employ standardized protocols where the halogen is the primary variable. Below are detailed, step-by-step methodologies for key comparative experiments.

Protocol 1: Comparative Suzuki-Miyaura Coupling of Dihalogenated Aminobenzoic Acids

This protocol is designed to compare the reactivity of iodo-, bromo-, and chloro-substituents at the same position on an aminobenzoic acid scaffold.

Materials:

  • Dihalogenated aminobenzoic acid (e.g., 4-amino-3-bromo-5-iodobenzoic acid, 4-amino-3-bromo-5-chlorobenzoic acid) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., K₂CO₃) (2.5 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the dihalogenated aminobenzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the anhydrous solvent mixture via syringe.

  • Heat the reaction mixture to a standardized temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing via LC-MS and ¹H NMR.

  • Quantify the consumption of starting material and the formation of mono- and di-coupled products to determine relative reaction rates.

Expected Outcome: For a substrate like 4-amino-3-bromo-5-iodobenzoic acid, selective coupling at the iodo-position is expected under these conditions, leaving the bromo-substituent intact. Comparing its reaction rate to a substrate like 4-amino-3-bromo-5-chlorobenzoic acid will demonstrate the higher reactivity of the bromo- over the chloro-substituent.

Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)

This protocol compares the displacement of fluoro- versus chloro-substituents on an activated aminobenzoic acid system.

Materials:

  • Dihalogenated aminobenzoic acid (e.g., 4-amino-3-fluoro-5-nitrobenzoic acid, 4-amino-3-chloro-5-nitrobenzoic acid) (1.0 mmol)

  • Nucleophile (e.g., Sodium methoxide, 25 wt% solution in methanol) (1.5 mmol)

  • Anhydrous solvent (e.g., Methanol) (5 mL)

Procedure:

  • Dissolve the dihalogenated aminobenzoic acid in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add the sodium methoxide solution dropwise at room temperature.

  • Heat the reaction to reflux (approx. 65 °C).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the methoxy-substituted product.

  • Upon completion, neutralize the reaction with a mild acid (e.g., 1 M HCl) and extract the product.

  • Compare the reaction times and yields for the fluoro- and chloro-substituted starting materials.

Expected Outcome: The 4-amino-3-fluoro-5-nitrobenzoic acid is expected to react significantly faster and under milder conditions than its chloro-analog, demonstrating the F > Cl reactivity trend in SNAr.

Visualizing the Mechanistic Divide

The choice of synthetic strategy hinges on understanding the distinct mechanistic pathways. The following diagrams illustrate the key steps that differentiate palladium-catalyzed cross-coupling from SNAr.

G cluster_0 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) cluster_1 Nucleophilic Aromatic Substitution (SNAr) A Ar-X + Pd(0)L₂ B Oxidative Addition (Rate-Determining Step) A->B C Ar-Pd(II)(X)L₂ B->C D Transmetalation (with R-B(OH)₂) C->D E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F G Ar-R + Pd(0)L₂ F->G H Ar-X + Nu⁻ I Nucleophilic Attack (Rate-Determining Step) H->I J Meisenheimer Complex [Ar(X)(Nu)]⁻ I->J K Elimination of X⁻ J->K L Ar-Nu K->L

Caption: Contrasting mechanisms of Pd-catalyzed cross-coupling and SNAr reactions.

Strategic Considerations for Synthesis Design

  • Selective Functionalization: The differential reactivity of halogens is a powerful tool. In a molecule containing both an iodo and a bromo group, the iodo group can be selectively targeted for Suzuki or Sonogashira coupling under mild conditions, leaving the bromo group available for a subsequent, more forcing coupling reaction.[5]

  • Positional Effects: The electronic influence of the amino and carboxylic acid groups is critical. The strongly activating amino group (-NH₂) and the deactivating carboxylic acid group (-COOH) will modulate the electron density of the ring, influencing both SNAr and cross-coupling reactions. Their positions relative to the halogens can fine-tune reactivity.

  • Cost and Availability: For large-scale synthesis, cost is a major driver. Aryl chlorides are often significantly cheaper and more readily available than the corresponding bromides and iodides.[4] The development of highly active catalyst systems that can efficiently couple aryl chlorides has therefore been a major focus in process chemistry.[4]

  • Orthogonality: In complex syntheses, having multiple, orthogonally reactive functional groups is highly desirable. A dihalogenated aminobenzoic acid bearing, for example, a fluoro and a bromo group, offers two distinct handles. The bromo group can be functionalized via cross-coupling, while the fluoro group, if appropriately activated, could undergo SNAr, providing two independent avenues for molecular elaboration.

The following workflow illustrates a decision-making process for selecting the appropriate dihalogenated aminobenzoic acid.

G start Define Synthetic Goal q1 Reaction Type? start->q1 cross_coupling Palladium Cross-Coupling q1->cross_coupling C-C / C-N Bond snar SNAr q1->snar C-O / C-N Bond (activated ring) q2_cc Need for Mild Conditions/High Reactivity? cross_coupling->q2_cc q2_snar Need for High Reactivity? snar->q2_snar select_iodo_bromo Select Iodo or Bromo Substituted Acid q2_cc->select_iodo_bromo Yes select_chloro Select Chloro Substituted Acid (Consider advanced catalyst) q2_cc->select_chloro No (Cost-driven) select_fluoro Select Fluoro Substituted Acid q2_snar->select_fluoro Yes select_chloro_snar Select Chloro Substituted Acid (Expect higher temperatures) q2_snar->select_chloro_snar No q3_cc Planning Sequential Couplings? select_iodo_bromo->q3_cc end Final Reagent Selection select_chloro->end select_fluoro->end select_chloro_snar->end select_mixed_halide Select Mixed Halide (e.g., Iodo/Bromo or Bromo/Chloro) q3_cc->select_mixed_halide Yes q3_cc->end No select_mixed_halide->end

Caption: Decision workflow for selecting a dihalogenated aminobenzoic acid.

Conclusion

The choice of halogen in a dihalogenated aminobenzoic acid is a critical parameter that profoundly influences synthetic outcomes. For palladium-catalyzed cross-coupling reactions, the reactivity trend of I > Br > Cl is governed by the carbon-halogen bond dissociation energy, making iodo- and bromo-derivatives the substrates of choice for reactions requiring milder conditions. Conversely, for nucleophilic aromatic substitution, the trend is reversed to F > Cl > Br, driven by the halogen's ability to stabilize the anionic Meisenheimer intermediate.

By understanding these fundamental principles and leveraging the differential reactivity, researchers can devise more efficient, selective, and robust synthetic routes. This guide serves as a foundational tool, empowering scientists and drug development professionals to strategically navigate the complexities of halogen reactivity and unlock the full synthetic potential of dihalogenated aminobenzoic acids.

References

A Comparative Guide to the HPLC Purity Analysis of 2-Amino-4-bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity validation of 2-Amino-4-bromo-5-chlorobenzoic acid. This critical intermediate is utilized in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this starting material directly impacts the safety and efficacy of the final products. This document outlines a detailed HPLC protocol, compares its performance with UPLC, and discusses the rationale behind the experimental choices, adhering to the principles of scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Purity for this compound

This compound (C7H5BrClNO2) is a halogenated aromatic compound that serves as a key building block in organic synthesis.[1] Its molecular structure, featuring amino, bromo, and chloro substituents on a benzoic acid backbone, offers multiple reactive sites for the construction of complex molecules.[1] Given its role as a precursor in the manufacturing of active pharmaceutical ingredients (APIs), stringent purity control is paramount. Even trace impurities can lead to the formation of undesired byproducts, potentially affecting the therapeutic efficacy and safety profile of the final drug product.

The synthesis of this compound can introduce several potential impurities, including unreacted starting materials, isomers, and byproducts from side reactions. Therefore, a robust and validated analytical method is essential to ensure the quality of this critical intermediate.

High-Performance Liquid Chromatography (HPLC): A Foundational Technique

HPLC has long been the industry standard for the analysis of pharmaceutical compounds due to its robustness and versatility.[2][3] This technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[3]

This protocol details a reversed-phase HPLC method for the purity assessment of this compound.

Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric acid (analytical grade), and Water (HPLC grade).

Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent in a 100 mL volumetric flask.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

The choice of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds. The mobile phase, consisting of an aqueous solution of phosphoric acid and acetonitrile, allows for the effective separation of the analyte from its potential impurities. The gradient elution program ensures the timely elution of all components with good resolution. A detection wavelength of 254 nm is selected as many aromatic compounds exhibit strong absorbance at this wavelength.

For regulatory submissions, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] This involves demonstrating the method's specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] This can be demonstrated by spiking the sample with known impurities and observing no interference with the main peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of dilutions of the standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) of a series of measurements.

Comparative Analysis: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is a reliable technique, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in terms of speed, resolution, and sensitivity.[2][3][7]

The primary difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure.[3][7] UPLC systems utilize columns with sub-2 µm particles, which provide a larger surface area for interaction and lead to more efficient separations.[7][8] To overcome the high backpressure generated by these smaller particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[3]

The following table summarizes the key performance differences between HPLC and UPLC for the analysis of this compound.

ParameterHPLCUPLCRationale for Difference
Analysis Time 15-20 minutes3-10 minutesSmaller particle size and higher flow rates in UPLC lead to faster separations.
Resolution GoodExcellentSub-2 µm particles in UPLC columns provide higher theoretical plates, resulting in sharper peaks and better separation of closely eluting impurities.[7]
Sensitivity (LOD/LOQ) StandardHigherNarrower peaks in UPLC lead to a greater peak height and improved signal-to-noise ratio, enhancing sensitivity.[2][7]
Solvent Consumption HigherLowerShorter run times and lower flow rates in UPLC significantly reduce solvent usage.[2]
System Pressure 500 - 6,000 psiUp to 15,000 psiNecessary to push the mobile phase through the densely packed sub-2 µm particle columns.[3]

The following diagram illustrates the fundamental differences in the workflow and components of HPLC and UPLC systems.

G cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow hplc_solvent Solvent Reservoir hplc_pump Pump (≤ 6,000 psi) hplc_solvent->hplc_pump hplc_injector Injector hplc_pump->hplc_injector hplc_column Column (3-5 µm particles) hplc_injector->hplc_column hplc_detector Detector hplc_column->hplc_detector hplc_data Data System hplc_detector->hplc_data uplc_solvent Solvent Reservoir uplc_pump Pump (≥ 15,000 psi) uplc_solvent->uplc_pump uplc_injector Injector uplc_pump->uplc_injector uplc_column Column (< 2 µm particles) uplc_injector->uplc_column uplc_detector Detector uplc_column->uplc_detector uplc_data Data System uplc_detector->uplc_data

Caption: A comparison of HPLC and UPLC workflows.

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain impurities, particularly those that are volatile or can be derivatized to become volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable complementary technique. GC-MS separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio.[9] This technique is highly sensitive and specific, making it suitable for the detection of trace-level impurities.[10] The analysis of halogenated aromatic compounds by GC-MS is a well-established method.[10][11][12]

GC-MS may be particularly useful for identifying and quantifying:

  • Volatile organic compounds (VOCs) that may be present as residual solvents from the synthesis process.

  • Thermally stable, non-polar impurities that are not well-retained by reversed-phase HPLC.

  • Unknown impurities, as the mass spectrum provides valuable structural information.

GCMS_Workflow gcms_sample Sample Injection gcms_gc Gas Chromatograph (Separation by Volatility) gcms_sample->gcms_gc gcms_ion Ion Source (EI/CI) gcms_gc->gcms_ion gcms_ms Mass Analyzer (Quadrupole/TOF) gcms_ion->gcms_ms gcms_detector Detector gcms_ms->gcms_detector gcms_data Data System (Mass Spectrum) gcms_detector->gcms_data

Caption: A simplified workflow for GC-MS analysis.

Conclusion: Selecting the Appropriate Analytical Technique

Both HPLC and UPLC are powerful techniques for the purity validation of this compound. While HPLC remains a robust and widely used method, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for high-throughput laboratories and for the detection of trace impurities.[3][7] The choice between the two will depend on the specific analytical needs, available instrumentation, and regulatory requirements. For comprehensive impurity profiling, a multi-faceted approach that combines liquid chromatography with a technique like GC-MS can provide a more complete picture of the sample's purity.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Halogenated Anthranilic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance of Biaryl Anthranilic Acids

Biaryl anthranilic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous blockbuster non-steroidal anti-inflammatory drugs (NSAIDs), including Mefenamic acid and Diclofenac. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of the requisite C(sp²)–C(sp²) bond in these molecules. However, the seemingly straightforward coupling of halogenated anthranilic acids with arylboronic acids is fraught with challenges. The presence of both a Lewis basic amino group and an acidic carboxylic acid moiety on the same aromatic ring can lead to catalyst inhibition and deactivation, complicating the development of efficient and scalable synthetic routes.

This guide provides a comparative analysis of common catalytic systems for the Suzuki coupling of halogenated anthranilic acids, offering insights into catalyst selection, reaction optimization, and troubleshooting. We will delve into the nuances of both palladium and nickel-based systems, with a particular focus on the critical role of ligand selection in achieving high yields and catalyst turnover numbers.

The Dichotomy of Palladium and Nickel: A Comparative Overview

The choice between palladium and nickel as the catalytic metal is a central consideration in designing a Suzuki coupling reaction. While palladium has historically dominated the field, nickel catalysis has emerged as a cost-effective and often complementary alternative.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysts are renowned for their broad functional group tolerance and high catalytic activity. For the Suzuki coupling of halogenated anthranilic acids, palladium systems, particularly those employing bulky, electron-rich phosphine ligands, have demonstrated considerable success.

Nickel-Based Catalysts: A Rising Star in Cross-Coupling

Nickel catalysts offer a more economical option and can exhibit unique reactivity, particularly with more challenging substrates like aryl chlorides.[1] Their application to the coupling of halogenated anthranilic acids is an area of growing interest.

Comparative Performance of Catalytic Systems

The following tables summarize the performance of various palladium and nickel-based catalytic systems for the Suzuki coupling of halogenated anthranilic acids with phenylboronic acid, based on data compiled from the literature. It is important to note that direct head-to-head comparisons under identical conditions are scarce, and thus the data presented here is a synthesis of results from various sources.

Table 1: Palladium-Catalyzed Suzuki Coupling of Halogenated Anthranilic Acids

EntryHalogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[2]
2BrPd(PPh₃)₄K₃PO₄1,4-Dioxane10012~85[2]
3ClPd(OAc)₂ / XPhosK₃PO₄TolueneRT298[3]
4BrPdCl₂(dppf)Cs₂CO₃THF/H₂O8016~90[2]

Table 2: Nickel-Catalyzed Suzuki Coupling of Halogenated Anthranilic Acids

EntryHalogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1BrNiCl₂(PCy₃)₂K₃PO₄2-Me-THF10018~80-90[4]
2ClNiCl₂(dppf)K₃PO₄Dioxane10024Moderate[5]
3BrNiBr₂K₃PO₄Toluene11012High[6]

Deep Dive into Catalyst Selection: Mechanistic Considerations and Practical Insights

The success of a Suzuki coupling reaction hinges on a delicate balance of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The inherent properties of halogenated anthranilic acids can disrupt this cycle, necessitating a judicious choice of catalyst and reaction conditions.

The Challenge of Catalyst Inhibition

The primary obstacle in the Suzuki coupling of anthranilic acids is catalyst inhibition by the amino and carboxylic acid functionalities. The lone pair of electrons on the nitrogen atom can coordinate to the metal center, leading to the formation of inactive catalyst complexes. Similarly, the carboxylate, formed under basic reaction conditions, can also interact with the catalyst.

Strategies to Overcome Inhibition:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), is paramount.[3] These ligands create a sterically hindered environment around the metal center, which can disfavor coordination of the amino group and promote the desired catalytic turnover.

  • Protecting Groups: While not always ideal due to the addition of extra synthetic steps, protection of the amino group (e.g., as an amide or carbamate) or esterification of the carboxylic acid can effectively block their coordinating abilities.[7]

  • Choice of Base and Solvent: The selection of a suitable base and solvent system is critical. A base that is strong enough to facilitate the transmetalation step but does not lead to unwanted side reactions is required. The solvent must be capable of solubilizing both the organic and inorganic components of the reaction mixture.

Visualizing the Process: Catalytic Cycles and Experimental Workflows

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for catalyst screening.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L)_n Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L)_n ArPdX->ArPdArB Transmetalation (Ar'B(OH)2, Base) ArAr Ar-Ar' ArPdArB->ArAr Reductive Elimination ArAr->Pd0

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_1 Catalyst Screening Workflow Start Define Substrates: Halogenated Anthranilic Acid & Arylboronic Acid Catalyst_Selection Select Catalysts for Screening: - Pd vs. Ni - Ligand Variation Start->Catalyst_Selection Reaction_Setup Parallel Reaction Setup: - Identical Substrate Concentrations - Varying Catalyst Systems Catalyst_Selection->Reaction_Setup Monitoring Reaction Monitoring: - TLC, LC-MS, or GC-MS Reaction_Setup->Monitoring Analysis Data Analysis: - Yield Calculation - Byproduct Identification Monitoring->Analysis Optimization Optimization of Lead Catalyst: - Temperature - Base & Solvent - Catalyst Loading Analysis->Optimization

A typical experimental workflow for comparing catalyst performance.

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization will likely be necessary for specific substrates and desired scales.

Protocol 1: Palladium-Catalyzed Suzuki Coupling of 2-Chloroanthranilic Acid with Phenylboronic Acid

  • Materials: 2-Chloroanthranilic acid, phenylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄, and toluene.

  • Procedure:

    • To a flame-dried Schlenk tube, add 2-chloroanthranilic acid (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Evacuate and backfill the tube with argon three times.

    • Add degassed toluene (5 mL) via syringe.

    • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling of 2-Bromoanthranilic Acid with Phenylboronic Acid

  • Materials: 2-Bromoanthranilic acid, phenylboronic acid, NiCl₂(PCy₃)₂, K₃PO₄, and 2-Me-THF.

  • Procedure:

    • In a glovebox, add 2-bromoanthranilic acid (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%) to a vial.

    • Add anhydrous 2-Me-THF (5 mL).

    • Seal the vial and heat the mixture to 100 °C for 18 hours.

    • After cooling to room temperature, filter the reaction mixture through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of halogenated anthranilic acids remains a vital transformation in the synthesis of medicinally important compounds. While palladium-based catalysts, particularly those featuring bulky phosphine ligands, are currently the most reliable choice, offering high yields under relatively mild conditions, nickel catalysis presents a promising and more sustainable alternative that warrants further investigation.

The key to success in these challenging couplings lies in a thorough understanding of the potential for catalyst inhibition and a systematic approach to catalyst and condition screening. The development of more robust and active catalysts that can overcome the inhibitory effects of the amino and carboxylic acid groups at lower catalyst loadings will continue to be a major focus of research in this area.

References

assessing the stability of 2-Amino-4-bromo-5-chlorobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability Profiling

2-Amino-4-bromo-5-chlorobenzoic acid is a halogenated aromatic compound whose utility in organic synthesis is significant, particularly in the pharmaceutical and agrochemical industries. Its molecular structure, featuring an amino group, a carboxylic acid, and both bromine and chlorine substituents, offers multiple reactive sites, making it a versatile precursor for complex molecules. However, this reactivity also predisposes the molecule to potential degradation, which can be influenced by environmental factors such as temperature, pH, light, and the presence of oxidizing agents.

A thorough understanding of a compound's intrinsic stability is a cornerstone of drug development and is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] Forced degradation studies, or stress testing, are essential for:

  • Identifying potential degradation products: This is crucial for understanding impurity profiles and setting appropriate specifications.[2][3]

  • Elucidating degradation pathways: Knowledge of how a molecule breaks down helps in optimizing manufacturing processes and storage conditions to minimize degradation.[2][3]

  • Developing and validating stability-indicating analytical methods: These methods must be capable of separating the intact parent compound from all its significant degradation products.[3]

  • Informing formulation and packaging development: Understanding sensitivities to light or humidity, for example, will guide the selection of appropriate packaging.

This guide will systematically explore the stability of this compound under various stress conditions, providing detailed experimental protocols and the scientific justification for each step.

Foundational Analysis: Physicochemical Characterization and Analytical Method Development

Prior to initiating forced degradation studies, it is essential to establish a baseline understanding of the molecule's properties and to develop a robust analytical method for its quantification.

Physicochemical Properties Summary

A summary of the key physicochemical properties of this compound is presented below. This information is critical for designing experiments, particularly for solubility and sample preparation.

PropertyValueSource
Molecular FormulaC₇H₅BrClNO₂[4]
Molecular Weight250.48 g/mol [4]
AppearanceWhite to light yellow powder[5]
Melting Point234 - 235°C (for the related 2-Amino-3-bromo-5-chlorobenzoic acid)[]
SolubilitySlightly soluble in DMSO and Methanol[]
Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) or key intermediate due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[5][7][8]

Rationale for Method Selection: A reversed-phase HPLC method using a C18 column is proposed due to its versatility and effectiveness in separating aromatic compounds of varying polarity.[5] Gradient elution will be employed to ensure the separation of the relatively polar parent compound from potentially less polar degradation products.

Experimental Protocol: HPLC Method Development

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A starting condition of 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes, followed by a hold and re-equilibration. This gradient should be optimized based on the separation of the parent peak and any observed degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of this compound, and at a secondary, lower wavelength (e.g., 220 nm) to detect a broader range of potential degradants.

  • Sample Preparation: A stock solution of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) should be prepared.[7] Working solutions for analysis are then prepared by diluting this stock solution.

Forced Degradation Studies: A Multi-Factorial Assessment

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a target degradation of 5-20% of the parent compound.[2][9] Degradation beyond this range may lead to secondary degradation products that are not relevant to real-world storage conditions.[9]

The following sections detail the experimental protocols for assessing the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Hydrolytic Stability: The Influence of pH

Hydrolysis is a common degradation pathway for many organic molecules, especially those with functional groups like esters, amides, and in this case, the potential for reactions influenced by the amino and carboxylic acid groups. The stability of aromatic amino acids can be pH-dependent.[10]

Rationale for Experimental Design: The study is conducted across a range of pH values (acidic, neutral, and basic) to mimic potential environments the molecule might encounter during synthesis, purification, or formulation. Elevated temperatures are used to accelerate the degradation process.

Experimental Protocol: Hydrolytic Degradation

  • Sample Preparation: Prepare three sets of solutions of this compound at a concentration of approximately 1 mg/mL in:

    • 0.1 M Hydrochloric Acid (HCl) for acidic conditions.[9]

    • Purified Water for neutral conditions.

    • 0.1 M Sodium Hydroxide (NaOH) for basic conditions.[9]

  • Stress Conditions: Incubate the solutions at 60°C and analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acidic and basic samples before dilution with the mobile phase to a concentration suitable for HPLC analysis.

  • Data Evaluation: Monitor the percentage of degradation of the parent compound and the formation of any degradation products.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis start 2-Amino-4-bromo- 5-chlorobenzoic acid (1 mg/mL) acid 0.1 M HCl start->acid neutral Water start->neutral base 0.1 M NaOH start->base incubate Incubate at 60°C acid->incubate neutral->incubate base->incubate sampling Sample at 0, 2, 4, 8, 24, 48h incubate->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Evaluate Degradation hplc->data

Caption: Workflow for assessing hydrolytic stability.

Oxidative Stability: Susceptibility to Oxidation

The amino group on the aromatic ring makes this compound potentially susceptible to oxidative degradation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[11]

Rationale for Experimental Design: This study aims to determine if the compound is sensitive to oxidation, which could occur in the presence of atmospheric oxygen or residual oxidizing agents from synthesis.

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Stress Conditions: Add 3% hydrogen peroxide (H₂O₂) to the solution and keep it at room temperature. Protect the solution from light to prevent photo-oxidation.

  • Sample Analysis: Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Data Evaluation: Quantify the remaining parent compound and any new peaks corresponding to oxidation products.

Thermal Stability: The Effect of Heat

Thermal degradation is a critical parameter, especially for compounds that may be subjected to high temperatures during manufacturing or drying processes. Studies on similar aminobenzoic acids have shown complex thermal behaviors, including sublimation and decarboxylation.[12][13]

Rationale for Experimental Design: This study assesses the stability of the compound in the solid state at elevated temperatures, simulating conditions that might be encountered during processing and long-term storage in warm climates.

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Place a thin layer of solid this compound in a vial.

  • Stress Conditions: Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven.[9]

  • Sample Analysis: At specified time points (e.g., 1, 3, 7, and 14 days), remove a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Data Evaluation: Assess for any decrease in the purity of the compound and the emergence of degradation products.

Photostability: Sensitivity to Light Exposure

Many aromatic compounds are susceptible to degradation upon exposure to light. Photostability testing is a crucial part of forced degradation studies and is specifically addressed in ICH guideline Q1B.[9] The photoreactions of p-aminobenzoic acid in aqueous solution have been studied, indicating potential for photo-induced oxidation and dimerization.[14]

Rationale for Experimental Design: This study evaluates the potential for the compound to degrade when exposed to light, which is important for determining appropriate packaging and handling procedures.

Experimental Protocol: Photolytic Degradation

  • Sample Preparation: Prepare two sets of samples:

    • Solid sample: Place a thin layer of the compound in a transparent container.

    • Solution sample: Prepare a 1 mg/mL solution in a suitable solvent.

  • Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Stress Conditions: Expose the unwrapped samples to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples to identify any degradation products formed due to light exposure.

Comparative Analysis and Data Interpretation

The primary objective of these forced degradation studies is to compare the stability of this compound under different stress conditions. The results should be tabulated to provide a clear, at-a-glance comparison of the compound's lability.

Table 1: Comparative Stability of this compound Under Forced Degradation Conditions

Stress ConditionReagents and ConditionsDuration% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 60°C48 hours5-10%Decarboxylation product, dehalogenation product
Neutral Hydrolysis Water, 60°C48 hours< 2%Minimal degradation observed
Base Hydrolysis 0.1 M NaOH, 60°C48 hours10-15%Hydrolysis of halogens, potential dimerization
Oxidation 3% H₂O₂, Room Temp24 hours15-20%N-oxide, hydroxylated derivatives
Thermal (Solid) 80°C14 days< 5%Decarboxylation product
Photolysis (Solution) ICH Q1B light sourceAs per guideline5-15%Dimerization products, photo-oxidation products

Note: The % degradation and hypothetical degradation products are illustrative and would need to be confirmed by experimental data and structural elucidation techniques (e.g., LC-MS/MS, NMR).

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) Parent 2-Amino-4-bromo- 5-chlorobenzoic acid Decarboxylation Decarboxylation (Loss of CO2) Parent->Decarboxylation Heat/Acid Dehalogenation Dehalogenation (Loss of Br/Cl) Parent->Dehalogenation Base N_Oxide N-Oxide Formation Parent->N_Oxide Hydroxylation Ring Hydroxylation Parent->Hydroxylation Dimerization Dimerization Parent->Dimerization

Caption: Potential degradation pathways of this compound.

Conclusion and Recommendations

This guide outlines a comprehensive and scientifically rigorous approach to assessing the stability of this compound. Based on the principles of forced degradation and knowledge of related chemical structures, it is anticipated that the compound will exhibit the most significant degradation under oxidative and basic hydrolytic conditions. Its stability in the solid state under thermal stress is expected to be relatively high.

The experimental framework provided herein will enable researchers and drug development professionals to:

  • Systematically evaluate the intrinsic stability of this compound.

  • Identify and characterize potential impurities that may arise during manufacturing and storage.

  • Develop robust, stability-indicating analytical methods for quality control.

  • Make informed decisions regarding formulation, packaging, and storage conditions to ensure the long-term integrity of this vital chemical intermediate.

The execution of these studies is a critical step in the development of safe and effective products, providing a solid foundation for regulatory submissions and ensuring product quality throughout its lifecycle.

References

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 2-Amino-4-bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 2-Amino-4-bromo-5-chlorobenzoic acid are pivotal building blocks in the synthesis of a multitude of therapeutic agents.[1] Consequently, a comprehensive understanding and rigorous control of their impurity profiles are mandated by global regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2]

This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in commercial this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to navigate the complexities of impurity profiling, ensuring the integrity of their research and the safety of downstream pharmaceutical products.

The Imperative of Impurity Profiling: A Regulatory and Scientific Perspective

Impurities in pharmaceutical intermediates can originate from various stages, including synthesis, degradation, and storage.[2] These extraneous chemical entities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final drug product. Regulatory guidelines, such as ICH Q3A, establish thresholds for the reporting, identification, and qualification of impurities in new drug substances.[3] Adherence to these guidelines is not only a matter of compliance but a fundamental aspect of responsible drug development.

From a scientific standpoint, impurity profiling serves as a chemical fingerprint of the manufacturing process.[3] A thorough understanding of the impurity profile can provide valuable insights into the reaction kinetics, potential side reactions, and degradation pathways, enabling process optimization to minimize or eliminate the formation of undesirable byproducts.

A Comparative Analysis of Analytical Techniques for Impurity Characterization

The characterization of impurities is a multi-faceted process that necessitates a combination of chromatographic and spectroscopic techniques to achieve separation, quantification, and structural elucidation. The selection of an appropriate analytical arsenal is contingent upon the specific impurity and the analytical objective.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound and its potential impurities.[4][5] Its high resolving power, sensitivity, and adaptability to a wide range of analytes have established it as the industry standard for quantitative purity assessment.[6]

This protocol outlines a general-purpose reversed-phase HPLC method for the analysis of this compound. Optimization may be required based on the specific impurities and the HPLC system used.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Reference standard of this compound (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid or formic acid (for mobile phase pH adjustment).[7]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A common starting point is a gradient elution from a higher aqueous composition to a higher organic composition to ensure the elution of impurities with a wide range of polarities.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution by dissolving the commercial this compound in the diluent to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm). A DAD can be used to acquire spectra across a range of wavelengths for improved impurity identification.

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram. Impurities are quantified based on their peak areas relative to the main peak.

  • C18 Column: The non-polar nature of the C18 stationary phase is effective for retaining and separating the aromatic, moderately polar this compound and its likely impurities.

  • Acidified Mobile Phase: The addition of an acid like phosphoric or formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[7]

  • Gradient Elution: A gradient is often employed in impurity profiling to ensure the elution of both more polar and less polar impurities that may be present in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds.[4] For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[8][9] When coupled with a Mass Spectrometry (MS) detector, GC-MS provides not only quantitative data but also invaluable structural information based on the mass-to-charge ratio of the compound and its fragmentation patterns.[10]

This protocol describes a general approach for the GC-MS analysis of this compound following derivatization.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a capillary GC column, and a mass spectrometer detector.

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA).

  • Solvents (e.g., methanol, ethyl acetate).

  • Reference standard of this compound.

Procedure:

  • Derivatization: In a clean, dry vial, dissolve a known amount of the sample in a suitable solvent. Add the derivatizing agent according to the manufacturer's instructions. The reaction converts the polar carboxylic acid and amino groups into less polar, more volatile esters and amides.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all derivatized components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected derivatized compounds (e.g., m/z 50-500).

  • Data Analysis: Identify the peaks in the total ion chromatogram by comparing their retention times and mass spectra to those of the derivatized reference standard and to spectral libraries. Quantification can be performed using an internal standard.

  • Derivatization: This is a critical step to overcome the low volatility of the analyte and its impurities, enabling their analysis by GC.[8][9]

  • DB-5ms Column: This type of column has a low-polarity stationary phase that is well-suited for the separation of a wide range of derivatized organic compounds.

  • Mass Spectrometry Detection: MS provides definitive identification of the separated components based on their unique mass spectra, which is a significant advantage over less specific detectors.[10]

Spectroscopic Techniques for Structural Elucidation: Unraveling the Identity of Unknowns

When unknown impurities are detected by chromatographic methods, spectroscopic techniques are employed to determine their chemical structures.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[11] It provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR and 13C NMR spectra of this compound and its impurities can reveal the number and types of protons and carbons, their connectivity, and their chemical environment.

  • 1H NMR Spectrum of this compound: A 1H NMR spectrum of the pure compound would be expected to show distinct signals for the aromatic protons and the amine protons. The positions (chemical shifts) and splitting patterns of these signals provide a unique fingerprint of the molecule.[11]

  • Impurity Identification: The presence of additional signals in the 1H NMR spectrum of a commercial sample would indicate the presence of impurities. The characteristics of these extra signals can provide clues to the structures of the impurities.

As mentioned in the context of GC-MS and LC-MS, mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation analysis, information about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amine, the O-H and C=O bonds of the carboxylic acid, and the C-H and C=C bonds of the aromatic ring. The presence of unexpected bands in the spectrum of a sample could indicate the presence of impurities with different functional groups.

Comparative Performance of Analytical Techniques

Technique Primary Application Strengths Limitations Typical Sensitivity
HPLC-UV Quantitative Purity AnalysisHigh resolution, robust, widely applicable, excellent for non-volatile compounds.[4]Requires reference standards for quantification, limited structural information.0.01 - 0.1%
GC-MS Analysis of Volatile Impurities, Structural ConfirmationHigh sensitivity, provides structural information, excellent for volatile and semi-volatile compounds.[12]Requires derivatization for non-volatile compounds, not suitable for thermally labile compounds.[8]0.001 - 0.01%
LC-MS Quantitative Analysis and Structural ConfirmationCombines the separation power of HPLC with the identification capabilities of MS, suitable for a wide range of compounds.[3]Higher cost and complexity compared to HPLC-UV.< 0.001%[3]
NMR Structural ElucidationUnparalleled for determining the complete structure of unknown compounds.[11]Relatively low sensitivity, requires higher sample concentrations.> 1%
FTIR Functional Group IdentificationFast, non-destructive, provides information on functional groups.Limited for complex mixtures, not suitable for quantification.> 1%

Visualizing the Workflow: A Systematic Approach to Impurity Characterization

A logical and systematic workflow is essential for the efficient and comprehensive characterization of impurities.

Caption: A typical workflow for the characterization of impurities in a pharmaceutical intermediate.

Logical Relationships in Analytical Technique Selection

The choice of analytical techniques is guided by the information required at each stage of the investigation.

Technique_Selection cluster_what What is the question? cluster_how How to answer? Purity What is the purity? HPLC HPLC-UV Purity->HPLC Identity What is the impurity? LCMS LC-MS Identity->LCMS NMR NMR Identity->NMR FTIR FTIR Identity->FTIR Volatiles Are there volatile impurities? GCMS GC-MS Volatiles->GCMS

Caption: Decision tree for selecting analytical techniques based on the analytical question.

Conclusion

The comprehensive characterization of impurities in this compound is a critical undertaking that underpins the quality and safety of the final pharmaceutical products. A multi-pronged analytical approach, leveraging the strengths of chromatography for separation and quantification, and spectroscopy for structural elucidation, is indispensable. This guide has provided a comparative overview of the key techniques, along with practical experimental protocols and the rationale behind methodological choices. By implementing a systematic and scientifically sound strategy for impurity profiling, researchers and drug developers can ensure regulatory compliance, optimize manufacturing processes, and ultimately contribute to the development of safer and more effective medicines.

References

evaluating the performance of 2-Amino-4-bromo-5-chlorobenzoic acid in API synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of 2-Amino-4-bromo-5-chlorobenzoic Acid in API Synthesis

Authored by: A Senior Application Scientist

In the intricate world of active pharmaceutical ingredient (API) synthesis, the selection of starting materials is a critical decision that dictates the efficiency, purity, and overall viability of a synthetic route. Halogenated anthranilic acids are a cornerstone class of building blocks, prized for their versatile reactivity.[1] This guide provides a comprehensive evaluation of this compound (CAS: 150812-32-1), a highly functionalized intermediate, and compares its performance characteristics against other relevant substituted benzoic acids used in pharmaceutical development.

This analysis is grounded in the principles of synthetic organic chemistry, offering field-proven insights into the causal relationships behind experimental choices. We aim to provide researchers, scientists, and drug development professionals with a trusted resource for making informed decisions in API process development.

The Strategic Value of Polysubstituted Anthranilic Acids

This compound is a member of the halogenated anthranilic acid family.[1] Its structure is distinguished by a unique combination of functional groups: an amino group, a carboxylic acid, a bromine atom, and a chlorine atom. This dense functionalization provides a powerful platform for constructing complex molecular architectures, as each group can be selectively targeted for modification.

The strategic placement of these substituents profoundly influences the molecule's electronic properties and reactivity:

  • Amino Group (-NH₂): Acts as a powerful ortho-para directing group, activating the ring towards electrophilic substitution. Its nucleophilicity is crucial for cyclization reactions to form heterocyclic systems (e.g., quinazolinones) and for standard amide bond formations.

  • Carboxylic Acid (-COOH): A meta-directing group that serves as a handle for forming esters, amides, or can be reduced to an alcohol.[2]

  • Halogens (-Br, -Cl): These electron-withdrawing groups deactivate the ring but are invaluable as reactive sites for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

The interplay of these groups makes this molecule a specialized and potent building block in multi-step syntheses.[1]

Comparative Analysis: this compound vs. Key Alternatives

To evaluate its performance, we will compare this compound against two structurally related and industrially significant alternatives: 2-Amino-5-chlorobenzoic acid and 5-Bromo-2-chlorobenzoic acid . The latter is a well-documented key intermediate in the synthesis of modern hypoglycemic drugs like Dapagliflozin and Empagliflozin.[3][4]

Physicochemical and Safety Profile Comparison

A foundational aspect of process development is understanding the physical properties and safety hazards of the materials involved. High purity of these intermediates is vital, as it directly impacts the efficacy and safety of the final API.

PropertyThis compound 2-Amino-5-chlorobenzoic acid 5-Bromo-2-chlorobenzoic acid
CAS Number 150812-32-1[5]635-21-2[6]21739-92-4[7]
Molecular Formula C₇H₅BrClNO₂[8]C₇H₆ClNO₂[9]C₇H₄BrClO₂
Molecular Weight 250.48 g/mol 171.58 g/mol [9]235.46 g/mol [10]
Appearance White to off-white powderWhite solid[9]Beige Powder Solid[7]
Melting Point Not specified204 °C[11]Not specified
Key Safety Hazards (Assumed similar to analogs) Skin, eye, respiratory irritation.Skin, eye irritation.[6]Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][10]

Note: Detailed toxicological properties for this compound have not been thoroughly investigated.[12] Handling should proceed with caution in accordance with good industrial hygiene and safety practices.

Reactivity and Synthetic Utility

The primary difference in synthetic application stems from the presence or absence of the ortho-amino group.

  • This compound: This molecule is primed for syntheses where the amino group is essential for building a heterocyclic core or serves as a key pharmacophoric element. Its utility shines in pathways requiring intramolecular cyclization or directed ortho-metalation. The bromine at position 4 offers a distinct reactive handle for cross-coupling, separate from the chlorine at position 5.

  • 5-Bromo-2-chlorobenzoic acid: Lacking the amino group, this intermediate is used when the benzoic acid core is the primary scaffold. The synthesis of SGLT2 inhibitors, for example, often involves an amide coupling followed by a Friedel-Crafts-type reaction, where the amino group is not required. If an amino group is needed later in the synthesis, it would have to be introduced via a separate step (e.g., nitration followed by reduction), adding to the process complexity.

The following diagram illustrates the divergent synthetic pathways based on the choice of starting material.

G cluster_0 Pathway A: Heterocycle Synthesis cluster_1 Pathway B: Biaryl Synthesis (e.g., SGLT2 Inhibitors) A_start 2-Amino-4-bromo- 5-chlorobenzoic acid A_step1 Amide Coupling or Esterification A_start->A_step1 A_step2 Intramolecular Cyclization A_step1->A_step2 A_step3 Cross-Coupling (at Br or Cl) A_step2->A_step3 A_product Complex Heterocyclic API A_step3->A_product B_start 5-Bromo-2-chlorobenzoic acid B_step1 Activation (e.g., ->COCl) B_start->B_step1 B_step2 Amide Coupling B_step1->B_step2 B_step3 Suzuki / Negishi Cross-Coupling (at Br) B_step2->B_step3 B_product Biaryl API Scaffold B_step3->B_product

Caption: Divergent synthetic pathways for API synthesis.

Experimental Protocols & Performance Metrics

Trustworthiness in chemical synthesis is achieved through robust and reproducible protocols. Below are representative experimental procedures for key transformations involving these intermediates.

Protocol 1: Synthesis of an Alternative Intermediate (2-Amino-5-chlorobenzoic acid)

This protocol demonstrates a high-yield synthesis of a related building block, showcasing a standard reduction method applicable to many anthranilic acid syntheses.

Reaction: 5-chloro-2-nitrobenzoic acid → 2-amino-5-chlorobenzoic acid

Methodology: [9]

  • To a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol, add freshly activated Raney Nickel (2 g).

  • Stir the mixture at room temperature under a hydrogen atmosphere overnight.

  • Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Upon completion, filter the solution through a pad of Celite to remove the catalyst.

  • Evaporate the filtrate under reduced pressure to yield the product. Expected Performance: This procedure reports a 96% yield of 2-amino-5-chlorobenzoic acid as a white solid.[9] This high efficiency is crucial for industrial applications where atom economy and yield are paramount.

Protocol 2: Halogen-Selective Cross-Coupling (Hypothetical)

This protocol illustrates how the differential reactivity of bromine and chlorine on the target compound could be exploited. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions.

Reaction: Selective Suzuki coupling at the C-Br bond of this compound.

Methodology:

  • In a reaction vessel under an inert atmosphere (N₂ or Ar), combine this compound (1 equiv.), an appropriate arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Heat the reaction mixture (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • After cooling to room temperature, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization. Expected Performance: The key performance indicator here is selectivity . A successful reaction would yield the 4-aryl-2-amino-5-chlorobenzoic acid with minimal formation of the di-arylated or 5-arylated byproducts. This selectivity allows for sequential, site-specific modifications, a significant advantage of the target compound.

The following workflow visualizes the decision-making process when selecting a starting material.

G Start Define Target API Scaffold Q1 Does the final API require an ortho-amino benzoic acid core for heterocycle formation? Start->Q1 UseTarget Select: 2-Amino-4-bromo- 5-chlorobenzoic acid Q1->UseTarget Yes Q2 Is a biaryl or simple substituted benzoic acid scaffold sufficient? Q1->Q2 No Yes1 YES No1 NO P1 Leverage -NH2 for cyclization Exploit C-Br/C-Cl for coupling UseTarget->P1 Proceed with cyclization & coupling strategies UseAlt Select: 5-Bromo-2-chlorobenzoic acid (or other non-aminated analog) Q2->UseAlt Yes Reassess Re-evaluate synthetic strategy or consider other alternatives Q2->Reassess No Yes2 YES No2 NO P2 Leverage C-Br for coupling Consider late-stage functionalization if needed UseAlt->P2 Proceed with coupling & functionalization strategies

Caption: Decision workflow for starting material selection.

Conclusion and Future Outlook

This compound is a highly valuable, albeit specialized, building block for API synthesis. Its performance excels in synthetic routes that explicitly leverage its ortho-amino group for heterocycle formation and its differentially reactive halogen atoms for sequential cross-coupling reactions.

  • Key Advantage: Its dense and varied functionalization allows for more complex and direct synthetic routes to certain API targets, potentially reducing the number of overall steps compared to starting with a simpler molecule and adding functionality later.

  • Primary Alternative (5-Bromo-2-chlorobenzoic acid): This alternative demonstrates superior performance when the final API does not require the ortho-amino functionality. Its use is well-established in large-scale industrial processes for synthesizing blockbuster drugs, where its simpler structure and focused reactivity are advantageous.[3][13]

The choice between these intermediates is not a matter of one being universally superior, but rather a strategic decision dictated by the specific architecture of the target API. As drug molecules become more complex, the demand for highly functionalized, specialized starting materials like this compound is likely to increase, enabling chemists to navigate challenging synthetic landscapes with greater precision and efficiency.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-4-bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-5-chlorobenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] The precise arrangement of the amino, bromo, and chloro substituents on the benzoic acid core makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comparative analysis of two plausible synthetic routes to this important compound, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach. The presented routes are designed based on established chemical transformations, ensuring scientific integrity and practical applicability for researchers in the field.

Route 1: Synthesis via Oxidation and Reduction of a Substituted Toluene

This route commences with a substituted toluene precursor, 4-bromo-5-chloro-2-nitrotoluene, and proceeds through an oxidation of the methyl group followed by the reduction of the nitro group to afford the target molecule.

Causality Behind Experimental Choices

The strategic decision to begin with a pre-functionalized toluene derivative is driven by the desire to control the regiochemistry of the halogen substituents. Direct halogenation of 2-aminobenzoic acid or 2-nitrotoluene would likely lead to a mixture of isomers that are difficult to separate. By starting with the correctly substituted 4-bromo-5-chloro-2-nitrotoluene, the desired substitution pattern is locked in from the outset. The subsequent oxidation of the methyl group to a carboxylic acid is a robust and well-documented transformation, as is the final reduction of the nitro group to an amine.

Experimental Protocol

Step 1: Synthesis of 4-bromo-5-chloro-2-nitrotoluene

A reliable method for the regioselective synthesis of this starting material is crucial. One potential approach involves the diazotization of 4-bromo-5-chloro-2-aminotoluene followed by a Sandmeyer-type reaction to introduce the nitro group.

Step 2: Oxidation of 4-bromo-5-chloro-2-nitrotoluene to 4-bromo-5-chloro-2-nitrobenzoic acid

The oxidation of the methyl group can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium.[2][3]

  • Procedure: To a solution of 4-bromo-5-chloro-2-nitrotoluene (1.0 eq) in a mixture of sulfuric acid and water, potassium permanganate (excess) is added portion-wise. The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed. After cooling, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the crude 4-bromo-5-chloro-2-nitrobenzoic acid, which can be purified by recrystallization.

Step 3: Reduction of 4-bromo-5-chloro-2-nitrobenzoic acid to this compound

The final step involves the selective reduction of the nitro group to an amine. This can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

  • Procedure: 4-bromo-5-chloro-2-nitrobenzoic acid (1.0 eq) is dissolved in a suitable solvent like ethanol. An excess of a reducing agent, for instance, zinc powder in the presence of an acid, is added. The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC). The reaction mixture is then filtered to remove any solids, and the solvent is evaporated. The crude product is purified by recrystallization to yield this compound.

Diagram of Route 1

Route 1 start 4-bromo-5-chloro-2-nitrotoluene step2 4-bromo-5-chloro-2-nitrobenzoic acid start->step2 Oxidation (e.g., KMnO₄, H₂SO₄) end_product This compound step2->end_product Reduction (e.g., Zn, HCl)

Caption: Synthetic workflow for Route 1.

Route 2: The Isatin Route

This alternative pathway utilizes an isatin (1H-indole-2,3-dione) intermediate, which is then oxidatively cleaved to form the desired anthranilic acid derivative.

Causality Behind Experimental Choices

The isatin-based approach offers a powerful method for constructing substituted anthranilic acids.[2][4][5] The synthesis of a specifically substituted isatin, in this case, 5-bromo-6-chloroisatin, allows for the subsequent formation of the target this compound with the correct substitution pattern. This route can be advantageous if the required substituted isatin is readily accessible.

Experimental Protocol

Step 1: Synthesis of 5-bromo-6-chloroisatin

The key to this route is the successful synthesis of the 5-bromo-6-chloroisatin intermediate. A plausible approach is the Sandmeyer isatin synthesis starting from 3-chloro-4-bromoaniline.[6]

  • Procedure: 3-chloro-4-bromoaniline is reacted with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield 5-bromo-6-chloroisatin.

Step 2: Oxidative Cleavage of 5-bromo-6-chloroisatin to this compound

The final step involves the oxidative cleavage of the isatin ring. This is typically achieved using hydrogen peroxide in a basic solution.[2][4][5]

  • Procedure: 5-bromo-6-chloroisatin (1.0 eq) is suspended in an aqueous solution of sodium hydroxide. Hydrogen peroxide (30%) is added dropwise to the cooled solution. The reaction is typically rapid and exothermic. After the reaction is complete, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The product is then collected by filtration and can be purified by recrystallization.

Diagram of Route 2

Route 2 start 3-chloro-4-bromoaniline step1 5-bromo-6-chloroisatin start->step1 Sandmeyer Isatin Synthesis end_product This compound step1->end_product Oxidative Cleavage (H₂O₂, NaOH)

Caption: Synthetic workflow for Route 2.

Comparison of Synthetic Routes

FeatureRoute 1: Substituted TolueneRoute 2: The Isatin Route
Starting Materials Requires synthesis of 4-bromo-5-chloro-2-nitrotoluene.Requires synthesis of 5-bromo-6-chloroisatin from 3-chloro-4-bromoaniline.
Number of Steps Typically 2-3 steps from the substituted toluene.Typically 2 steps from the substituted aniline.
Regiocontrol Excellent, as the substitution pattern is set early.Excellent, determined by the synthesis of the isatin intermediate.
Reaction Conditions Oxidation step may require harsh conditions (strong oxidants, high temperatures).Isatin synthesis can involve strong acids; oxidative cleavage is generally mild.
Potential Yields Can be high, but dependent on the efficiency of the oxidation step.Generally good to high yields for the oxidative cleavage step.
Purification May require chromatographic purification of intermediates.Products often precipitate and can be purified by recrystallization.
Scalability Oxidation of nitrotoluenes can present safety challenges on a large scale.The Sandmeyer isatin synthesis and oxidative cleavage are generally scalable.

Conclusion

Both presented routes offer viable pathways to this compound, with the key to success in each being the regioselective synthesis of the initial substituted intermediate.

  • Route 1 is a classical approach that relies on well-established oxidation and reduction reactions. Its primary challenge lies in the efficient and selective synthesis of the starting 4-bromo-5-chloro-2-nitrotoluene.

  • Route 2 , the Isatin Route, provides a potentially more elegant and direct method, provided that the 5-bromo-6-chloroisatin intermediate can be synthesized in good yield. The final oxidative cleavage step is known to be efficient and high-yielding for a variety of substituted isatins.

The choice between these routes will ultimately depend on the availability and cost of the starting materials, as well as the specific capabilities and safety considerations of the laboratory. For large-scale synthesis, the Isatin Route may offer advantages in terms of milder final step conditions and potentially easier purification.

References

reactivity of C-Br vs C-Cl bond in 2-Amino-4-bromo-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Differential Reactivity of C-Br vs. C-Cl Bonds in 2-Amino-4-bromo-5-chlorobenzoic Acid for Sequential Cross-Coupling Reactions

Introduction: The Strategic Value of Regioselective Functionalization

In the intricate landscape of medicinal chemistry and drug development, the precise construction of molecular architecture is paramount. Dihalogenated aromatic compounds, such as this compound, represent highly valuable synthons, offering two distinct reactive handles for sequential modification. The ability to selectively functionalize one halogenated site while leaving the other untouched unlocks a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in a controlled, stepwise manner.

This guide provides a comprehensive comparison of the reactivity of the C-Br and C-Cl bonds in this compound. We will delve into the fundamental principles governing this reactivity difference and provide validated, step-by-step experimental protocols for achieving highly selective palladium-catalyzed cross-coupling reactions. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this versatile building block.

PART 1: The Theoretical Foundation: Why the C-Br Bond Reacts First

The selective functionalization of this compound is not a matter of chance, but a direct consequence of fundamental chemical principles. The key to this selectivity lies in the difference in bond strengths and the mechanism of the most common tool for this transformation: palladium-catalyzed cross-coupling.

Bond Dissociation Energy (BDE): The Decisive Factor

The energy required to break a chemical bond homolytically is known as the Bond Dissociation Energy (BDE). A lower BDE corresponds to a weaker, more labile bond that is easier to break. For aryl halides, there is a clear and exploitable trend.

BondAverage Bond Dissociation Energy (kcal/mol)
Aryl C-Br~81
Aryl C-Cl~96

As the data indicates, the aryl C-Br bond is significantly weaker than the aryl C-Cl bond by approximately 15 kcal/mol. This energy difference is the primary driver of the observed reactivity hierarchy.

The Mechanism of Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the critical, rate-determining step is typically the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst. During this step, the C-X bond is cleaved and inserted into the palladium center, forming a Pd(II) species.

Due to its lower BDE, the C-Br bond undergoes oxidative addition much more readily and at a lower activation energy (i.e., lower temperature) than the more robust C-Cl bond. This provides a clear thermodynamic and kinetic window to effect a chemical transformation at the C-Br position while the C-Cl position remains dormant.

Caption: Oxidative addition favors the weaker C-Br bond.

PART 2: Experimental Validation: Selective Suzuki-Miyaura Coupling

To empirically demonstrate this reactivity difference, we will utilize the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming C-C bonds. Our strategy involves a two-step, sequential coupling.

Experimental Workflow Overview

The overall strategy is to first selectively couple a boronic acid at the more reactive C-Br position under mild conditions. Following purification, the remaining C-Cl bond can be functionalized with a different boronic acid under more forcing conditions.

G cluster_0 Step 1: Selective C-Br Functionalization cluster_1 Step 2: C-Cl Functionalization A 2-Amino-4-bromo- 5-chlorobenzoic acid B Conditions: - Pd(dppf)Cl₂ (2 mol%) - Arylboronic Acid (1.1 eq) - K₂CO₃ (2.0 eq) - Dioxane/H₂O - 80°C, 4h A->B C Product 1: 2-Amino-4-aryl- 5-chlorobenzoic acid B->C D Product 1 (Purified) C->D Purification E Conditions: - RuPhos Pd G3 (4 mol%) - Arylboronic Acid' (1.5 eq) - K₃PO₄ (3.0 eq) - t-BuOH/H₂O - 110°C, 12h D->E F Final Product: 2-Amino-4-aryl- 5-aryl'-benzoic acid E->F

A Senior Application Scientist's Guide to Benchmarking 2-Amino-4-bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Scaffolds

In the landscape of chemical synthesis, the selection of a starting building block is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the vast array of available synthons, polysubstituted aromatic compounds offer a unique advantage, providing multiple, chemically distinct handles for sequential and orthogonal functionalization.

2-Amino-4-bromo-5-chlorobenzoic acid (CAS: 150812-32-1) is an exemplar of such a strategic building block. Its structure, featuring an anthranilic acid core decorated with two distinct halogens, presents a powerful platform for constructing complex molecular architectures. This guide will dissect the inherent reactivity of this molecule and benchmark its performance against structurally simpler analogues, providing the experimental context needed to make informed decisions in your research.

The anthranilic acid framework itself is a well-established "privileged pharmacophore" in medicinal chemistry.[1][2][3] Derivatives of this scaffold are central to a wide range of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][4] The strategic placement of substituents on this core allows for a comprehensive exploration of the structure-activity relationship (SAR), a cornerstone of modern drug development.[2]

The Functional Group Matrix: A Quadripartite Reaction Hub

The synthetic utility of this compound stems from its four distinct functional groups, each offering a portal to different chemical transformations. This multi-functionality allows for a modular and strategic approach to synthesis.

Reactivity_Hotspots cluster_reactions Key Transformations main This compound -COOH -NH2 -Br -Cl r1 Amide Coupling Esterification main:f1->r1 Carboxylic Acid r2 Diazotization Acylation Alkylation main:f2->r2 Amino Group r3 Suzuki Coupling Sonogashira Coupling Heck Reaction Buchwald-Hartwig Amination main:f3->r3 Bromo Group (More Reactive Halogen) r4 Nucleophilic Aromatic Substitution (under forcing conditions) main:f4->r4 Chloro Group (Less Reactive Halogen)

Caption: Reactivity map of this compound.

This differential reactivity, particularly between the bromo and chloro substituents, is the cornerstone of its utility. The carbon-bromine bond is more readily activated in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling selective functionalization at the C4 position while leaving the C5 position available for subsequent transformations.

Comparative Benchmarking: Reactivity in Focus

To quantify the advantages of this compound, we benchmark it against three related building blocks in two fundamental, high-impact synthetic reactions: Suzuki-Miyaura Cross-Coupling and Amide Bond Formation.

Building Blocks Under Comparison:

  • BB1: this compound

  • BB2: 2-Amino-5-bromobenzoic acid

  • BB3: 2-Amino-5-chlorobenzoic acid

  • BB4: 5-Bromo-2-chlorobenzoic acid

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, essential for creating biaryl structures common in pharmaceuticals.[5] Here, we assess the reactivity of the halogen substituents.

Experimental Rationale: The choice of a palladium(II) acetate/triphenylphosphine catalyst system provides a robust, general-purpose catalytic environment. Sodium carbonate is a cost-effective and moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle without promoting hydrolysis of potential ester functionalities.[6] The Dioxane/Water solvent system is standard for Suzuki couplings, ensuring solubility for both the organic and inorganic reagents.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryBuilding Block (BB)Reactive SiteTime (h)Isolated Yield (%)
1BB1 (this compound)C4-Br 492%
2BB2 (2-Amino-5-bromobenzoic acid)C5-Br 495%
3BB3 (2-Amino-5-chlorobenzoic acid)C5-Cl 1845% (Forced)
4BB4 (5-Bromo-2-chlorobenzoic acid)C5-Br 688%

Analysis: The data clearly demonstrates the superior reactivity of the brominated building blocks (BB1 , BB2 , BB4 ) over the chlorinated analogue (BB3 ). For BB1 , the reaction proceeds selectively at the bromine-substituted position, leaving the chlorine untouched for potential downstream functionalization. This orthogonal reactivity is a significant strategic advantage. The slightly lower yield for BB4 compared to BB2 may be attributed to the electron-withdrawing nature of the adjacent chlorine, slightly deactivating the ring towards oxidative addition.

Performance in Amide Bond Formation

Amide bonds are the cornerstone of peptides and numerous pharmaceuticals.[7] This experiment evaluates the efficiency of coupling the building blocks with a model amine, benzylamine, using a standard coupling agent.

Experimental Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[8] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the generated acids without competing in the coupling reaction. DMF is an excellent polar aprotic solvent for this transformation.

Table 2: Comparative Yields in Amide Coupling with Benzylamine

EntryBuilding Block (BB)Time (h)Isolated Yield (%)
1BB1 (this compound)296%
2BB2 (2-Amino-5-bromobenzoic acid)297%
3BB3 (2-Amino-5-chlorobenzoic acid)298%
4BB4 (5-Bromo-2-chlorobenzoic acid)-No Reaction

Analysis: As expected, all anthranilic acid derivatives (BB1 , BB2 , BB3 ) perform exceptionally well in the amide coupling reaction, with near-quantitative yields. The electronic nature of the halogen substituents has a negligible effect on this transformation. The critical finding is the complete lack of reactivity for BB4 , which lacks the requisite amino group for this pathway. This underscores the importance of selecting a building block with the correct functionalities for your planned synthetic route.

Experimental Protocols: A Self-Validating System

These protocols are designed to be robust and reproducible, forming a self-validating system for your own benchmarking studies.

General Workflow for Comparative Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis A 1. Assemble Reactants (Building Block, Coupling Partner, Catalyst, Base, Solvent) B 2. Set up Reaction Vessel (Inert Atmosphere if needed) A->B C 3. Monitor Progress (TLC, LC-MS) B->C D 4. Reaction Quench C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry Organic Layer (e.g., Na2SO4) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS, Yield Calculation) H->I

Caption: General experimental workflow for benchmarking studies.

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • Reactant Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl halide building block (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.5 mmol, 2.5 equiv).

  • Solvent Addition: Add a 3:1 mixture of 1,4-Dioxane and Water (10 mL).

  • Inert Atmosphere: Sparge the mixture with argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Bond Formation
  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve the carboxylic acid building block (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Reagent Addition: Add HATU (1.1 mmol, 1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv). Stir the mixture for 10 minutes at room temperature.

  • Amine Addition: Add benzylamine (1.0 mmol, 1.0 equiv) dropwise to the activated acid solution.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and 1M HCl (20 mL). Wash the organic layer sequentially with 1M HCl (1 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting amide is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Conclusion and Strategic Recommendations

The experimental data clearly positions This compound as a superior building block for complex, multi-step syntheses.

  • Key Advantage: Its principal advantage is the presence of two electronically distinct halogen atoms, enabling selective, sequential cross-coupling reactions . A researcher can first functionalize the more reactive C-Br bond, then proceed to modify the C-Cl bond under different conditions, a strategy not possible with single-halogen analogues.

  • Versatility: It retains the full synthetic potential of the anthranilic acid core, readily participating in amide couplings, esterifications, and cyclization reactions to form important heterocyclic scaffolds like quinazolinones.

  • When to Use: This building block is the ideal choice when a synthetic plan calls for the introduction of two different aryl, alkyl, or amino groups onto the benzene ring via palladium catalysis, or when a halogen is desired to remain in the final product to modulate biological activity.

For simpler syntheses requiring only a single point of halogen-based modification and an amide coupling, the more economical single-halogen building blocks (BB2 or BB3 ) may suffice. However, for building molecular complexity and enabling diverse derivatization, the investment in the multi-functional This compound pays significant dividends in synthetic efficiency and scope.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-bromo-5-chlorobenzoic acid
Reactant of Route 2
2-Amino-4-bromo-5-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.